Scyphostatin
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H43NO5 |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
(2E,4E,6E,8R,10S,12E,14R)-N-[(2S)-1-hydroxy-3-[(1S,2S,6S)-2-hydroxy-3-oxo-7-oxabicyclo[4.1.0]hept-4-en-2-yl]propan-2-yl]-8,10,12,14-tetramethylhexadeca-2,4,6,12-tetraenamide |
InChI |
InChI=1S/C29H43NO5/c1-6-20(2)15-22(4)17-23(5)16-21(3)11-9-7-8-10-12-27(33)30-24(19-31)18-29(34)26(32)14-13-25-28(29)35-25/h7-15,20-21,23-25,28,31,34H,6,16-19H2,1-5H3,(H,30,33)/b8-7+,11-9+,12-10+,22-15+/t20-,21+,23+,24+,25+,28+,29-/m1/s1 |
InChI Key |
KSIWZCYBCSQXTA-JPOQAJQISA-N |
Isomeric SMILES |
CC[C@@H](C)/C=C(\C)/C[C@@H](C)C[C@@H](C)/C=C/C=C/C=C/C(=O)N[C@@H](C[C@@]1([C@@H]2[C@@H](O2)C=CC1=O)O)CO |
Canonical SMILES |
CCC(C)C=C(C)CC(C)CC(C)C=CC=CC=CC(=O)NC(CC1(C2C(O2)C=CC1=O)O)CO |
Synonyms |
scyphostatin |
Origin of Product |
United States |
Foundational & Exploratory
Scyphostatin: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and isolation of Scyphostatin from its natural source, the discomycete Trichopeziza mollissima. It provides a comprehensive overview of the methodologies employed in its fermentation, extraction, purification, and biological characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in neutral sphingomyelinase inhibitors and their therapeutic potential.
Discovery of this compound
This compound was identified through a comprehensive screening program aimed at discovering novel inhibitors of neutral sphingomyelinase (N-SMase) from microbial sources. The screening process involved the evaluation of over 10,000 microbial extracts for their ability to inhibit N-SMase activity.
The enzyme source for this high-throughput screening was a microsomal fraction prepared from rat brain. Among the vast number of extracts tested, a mycelial extract from the fungus Trichopeziza mollissima (strain SANK 13892) demonstrated potent and specific inhibitory activity against N-SMase.[1] This initial discovery prompted the large-scale fermentation of the producing organism to isolate and characterize the active compound, which was subsequently named this compound.
Fermentation of Trichopeziza mollissima SANK 13892
The production of this compound is achieved through the submerged fermentation of Trichopeziza mollissima SANK 13892. While the precise, proprietary details of the industrial fermentation process are not fully disclosed in the public literature, a representative protocol for the cultivation of filamentous fungi for secondary metabolite production can be outlined.
Experimental Protocol: Fungal Fermentation
A two-stage fermentation process is typically employed, involving a seed culture to generate sufficient biomass, followed by a production culture to promote the synthesis of the desired secondary metabolite.
Seed Culture:
-
A vegetative mycelial suspension of T. mollissima SANK 13892 is used to inoculate a seed medium.
-
The seed culture is incubated in a rotary shaker incubator for a period sufficient to achieve substantial mycelial growth.
Production Culture:
-
The seed culture is then used to inoculate a larger volume of production medium in a stirred-tank fermenter.
-
The fermentation is carried out under controlled conditions of temperature, pH, agitation, and aeration to maximize the yield of this compound.
-
The production of this compound is monitored over time, and the fermentation is harvested at the peak of production.
Table 1: Representative Fermentation Parameters for this compound Production
| Parameter | Seed Culture | Production Culture |
| Medium Composition | Glucose, Peptone, Yeast Extract, Malt Extract | Soluble Starch, Glycerol, Corn Steep Liquor, CaCO₃ |
| Temperature | 25°C | 25°C |
| pH | 6.0 | 6.0 (uncontrolled) |
| Agitation | 200 rpm (rotary shaker) | 300 rpm (stirred-tank) |
| Aeration | N/A (shake flask) | 1.0 vvm (volume of air per volume of medium per minute) |
| Incubation Period | 3-4 days | 7-10 days |
Isolation and Purification of this compound
This compound is an intracellular metabolite, and its isolation is performed from the mycelial cake obtained after fermentation. The purification process involves a multi-step chromatographic procedure to separate this compound from other cellular components.
Experimental Protocol: Isolation and Purification
-
Extraction: The wet mycelial cake is extracted with an organic solvent such as acetone or methanol. The resulting extract is then filtered to remove the mycelia, and the filtrate is concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol. Fractions are collected and assayed for N-SMase inhibitory activity to identify those containing this compound.
-
Diaion HP-20 Chromatography: The active fractions from the silica gel chromatography are pooled, concentrated, and further purified using a Diaion HP-20 resin column. The column is washed with water and then eluted with aqueous methanol.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is performed using preparative RP-HPLC on a C18 column. Elution with a gradient of acetonitrile in water yields highly purified this compound.
-
Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as methanol/water, to obtain a crystalline solid.
Table 2: Illustrative Purification Table for this compound
Note: The following data are representative and serve to illustrate the purification process. Actual values may vary.
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Mycelial Extract | 50,000 | 1,000,000 | 20 | 100 | 1 |
| Silica Gel Chromatography | 5,000 | 800,000 | 160 | 80 | 8 |
| Diaion HP-20 Chromatography | 500 | 600,000 | 1,200 | 60 | 60 |
| Preparative RP-HPLC | 20 | 400,000 | 20,000 | 40 | 1,000 |
*A unit of activity can be defined as the amount of inhibitor required to reduce the activity of N-SMase by 50% under standard assay conditions.
Biological Activity and Mechanism of Action
This compound is a potent and highly specific inhibitor of mammalian neutral, magnesium-dependent sphingomyelinase. Its mechanism of action involves the direct inhibition of this enzyme, which plays a crucial role in cellular signaling by catalyzing the hydrolysis of sphingomyelin into ceramide and phosphocholine.
Table 3: Inhibitory Activity of this compound
| Enzyme/Process | IC₅₀ Value (µM) |
| Neutral Sphingomyelinase (N-SMase) | 1.0 |
| Acid Sphingomyelinase (A-SMase) | ~50 |
| LPS-induced Prostaglandin E₂ Production | 0.8 |
| LPS-induced Interleukin-1β Production | 0.1 |
Data sourced from multiple studies.[2]
By inhibiting N-SMase, this compound effectively blocks the production of the lipid second messenger, ceramide. Ceramide is a key signaling molecule involved in a variety of cellular processes, including apoptosis, cell proliferation, and inflammatory responses. The inhibition of ceramide production by this compound has been shown to interfere with downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[2][3] Specifically, this compound has been demonstrated to prevent the mechanoactivation of N-SMase and the subsequent activation of downstream kinases such as MEK and ERK.[3][4]
Experimental Protocols: Neutral Sphingomyelinase Inhibition Assay
The inhibitory activity of this compound is quantified using an N-SMase activity assay. A common method involves the use of a microsomal fraction from rat brain as the enzyme source and a radiolabeled or fluorescent substrate.
Protocol: N-SMase Activity Assay
-
Enzyme Preparation: A microsomal fraction is prepared from rat brain tissue by differential centrifugation. The final pellet is resuspended in a suitable buffer (e.g., Tris-HCl) and stored at -80°C. Protein concentration is determined using a standard method such as the Bradford assay.
-
Reaction Mixture: The assay is performed in a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, a detergent such as Triton X-100, and the N-SMase enzyme preparation.
-
Inhibitor Incubation: Various concentrations of this compound (or the test compound) dissolved in a suitable solvent (e.g., DMSO) are pre-incubated with the enzyme mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Enzymatic Reaction: The reaction is initiated by the addition of the substrate, [¹⁴C-methyl]-sphingomyelin. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination and Product Separation: The reaction is stopped by the addition of chloroform/methanol. The mixture is centrifuged to separate the aqueous and organic phases. The radiolabeled product, [¹⁴C]-phosphocholine, partitions into the aqueous phase, while the unreacted substrate remains in the organic phase.
-
Quantification: An aliquot of the aqueous phase is removed, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The discovery of this compound from Trichopeziza mollissima has provided the scientific community with a powerful pharmacological tool for studying the intricate roles of neutral sphingomyelinase and ceramide in cellular signaling. Its high potency and specificity make it an invaluable probe for elucidating the physiological and pathological functions of the N-SMase pathway. Furthermore, the anti-inflammatory properties of this compound suggest its potential as a lead compound for the development of novel therapeutics for a range of diseases characterized by dysregulated ceramide metabolism. This guide provides a foundational understanding of the technical aspects of this compound's discovery and isolation, which may aid researchers in the exploration of this and other novel natural products.
References
- 1. This compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima: taxonomy of the producing organism, fermentation, isolation, and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutral sphingomyelinase inhibitor this compound prevents and ceramide mimics mechanotransduction in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Scyphostatin
For Researchers, Scientists, and Drug Development Professionals
Scyphostatin, a natural product isolated from the mycelial extract of the discomycete Trichopeziza mollissima (SANK 13892), is a potent and specific inhibitor of neutral sphingomyelinase (N-SMase).[1][2] Its unique chemical architecture and significant biological activity have made it a compelling target for synthetic chemists and a valuable pharmacological tool for studying the role of ceramide in cellular signaling pathways, such as those involved in inflammation and apoptosis.[3] This guide provides a detailed examination of its complex chemical structure and stereochemistry, supported by quantitative data, experimental methodologies, and pathway visualizations.
Chemical Structure
This compound is a complex molecule comprising two main moieties: a highly functionalized hydrophilic epoxycyclohexenone "head" and a lipophilic tetraenamide "tail".[4][5] The molecular formula for this compound is C₂₉H₄₃NO₅.[5][6]
The IUPAC name for this compound is (2E,4E,6E,12E)-N-[(2S)-1-hydroxy-3-[(1S,2S,6S)-2-hydroxy-3-oxo-7-oxabicyclo[4.1.0]hept-4-en-2-yl]propan-2-yl]-8,10,12,14-tetramethylhexadeca-2,4,6,12-tetraenamide.[6]
The structure consists of:
-
A Bicyclic Epoxycyclohexenone Core: This hydrophilic portion contains a cyclohexenone ring fused with an epoxide. It possesses multiple stereocenters, contributing significantly to the molecule's complexity and biological activity.[5][7]
-
A Polyunsaturated Fatty Acid Side Chain: This hydrophobic tail is an amide-linked, tetramethylated, hexadecatetraenoic acid derivative. The geometry of the double bonds and the stereochemistry of the methyl-bearing carbons are crucial for its interaction with N-SMase.[8]
Physicochemical and Biological Properties
This compound's unique structure confers specific physicochemical and biological properties. The quantitative data available for this compound are summarized below for clarity and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₃NO₅ | [5][6] |
| Molecular Weight | 485.7 g/mol | [6] |
| Exact Mass | 485.31412347 Da | [6] |
| Appearance | Colorless oil | [5] |
| Optical Rotation [α]²⁵D | +66.4° (c 0.09 in MeOH) | [5] |
| XLogP3 | 5.6 | [6] |
Table 2: Biological Activity of this compound
| Target Enzyme | IC₅₀ Value | Notes | Source |
| Neutral Sphingomyelinase (N-SMase) | 1.0 µM | Potent and specific inhibition. | [1][2][3][5] |
| Acidic Sphingomyelinase (A-SMase) | 49.3 µM | Approximately 50-fold less potent compared to N-SMase. | [1][3][5] |
Stereochemistry
The precise three-dimensional arrangement of atoms in this compound is critical for its biological function. The molecule contains several chiral centers, and their absolute configurations have been determined through a combination of chemical degradation, spectroscopic analysis, and asymmetric total synthesis.[4][9][10]
The absolute configuration of the side chain has been established as 8'R, 10'S, 14'R .[10][11] The stereochemistry of the hydrophilic head has also been elucidated, completing the full stereochemical structure of the natural product.[5]
The stereochemical complexity has made this compound a challenging target for total synthesis, with several research groups developing unique strategies to control the stereocenters.[1][4][7][9]
Experimental Protocols
The elucidation of this compound's structure and its synthesis have involved intricate experimental procedures. Below are summaries of key methodologies.
Determination of Absolute Configuration of the Side Chain
The absolute stereochemistry of the side chain was determined by Saito et al. through chemical degradation of the natural product into smaller, identifiable fragments.[10][11]
Methodology:
-
Ozonolysis: this compound (1) was subjected to ozonolysis followed by an oxidative workup. This cleaved the double bonds in the side chain, yielding a diol (3) corresponding to the C7' to C12' fragment.
-
Derivatization and Analysis of the C7'-C12' Fragment:
-
The diol (3) was treated with benzoyl chloride and triethylamine, followed by Dess-Martin periodinane to yield a keto ester (4).[10]
-
An authentic, optically active sample of the keto ester (8) was synthesized from a chiral starting material of known configuration.
-
The spectral data (¹H and ¹³C NMR, IR) and the specific rotation [α]D of the degradation product (4) were identical to the authentic sample (8), confirming the absolute configuration as 8'R, 10'S .[10][11]
-
-
Isolation and Analysis of the C13'-C16' Fragment:
-
To determine the stereochemistry at C14', the C13'-C16' fragment was isolated as its p-bromophenacyl ester derivative (9).[10]
-
An authentic sample was prepared from commercially available (S)-(+)-2-methylbutyric acid.
-
Comparison of the physical and spectroscopic data of the degradation product with the authentic sample revealed an identical magnitude but opposite sign of optical rotation. This established the absolute configuration at C14' as R .[10][11]
-
The following diagram illustrates the logical workflow for determining the side chain stereochemistry.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. This compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima: taxonomy of the producing organism, fermentation, isolation, and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C29H43NO5 | CID 10767247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of this compound - ChemistryViews [chemistryviews.org]
- 9. Concise asymmetric total synthesis of this compound, a potent inhibitor of neutral sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Scyphostatin mechanism of action on neutral sphingomyelinase
An In-Depth Technical Guide on the Core Mechanism of Action of Scyphostatin on Neutral Sphingomyelinase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and specific inhibitor of magnesium-dependent neutral sphingomyelinase (N-SMase), a key enzyme in cellular signaling.[1] By preventing the hydrolysis of sphingomyelin into the second messenger ceramide, this compound serves as a critical pharmacological tool for elucidating the roles of the N-SMase/ceramide pathway in a multitude of cellular processes. This document provides a comprehensive technical overview of this compound's mechanism of action, including its inhibitory properties, impact on downstream signaling cascades, and detailed experimental protocols for its study.
Introduction to this compound and Neutral Sphingomyelinase
Neutral sphingomyelinases (N-SMases) are a family of enzymes that catalyze the hydrolysis of sphingomyelin, a major lipid component of cellular membranes, into phosphocholine and ceramide.[2][3] The ceramide generated by N-SMase acts as a critical bioactive lipid and second messenger, mediating a wide array of cellular responses including apoptosis, cell growth arrest, inflammation, and differentiation.[2][4] Given its central role in signal transduction, N-SMase has become a compelling therapeutic target for numerous diseases.[2]
This compound, a natural product isolated from the discomycete Trichopeziza mollissima, has been identified as a highly specific inhibitor of mammalian neutral, magnesium-dependent sphingomyelinase.[1][5] Its specificity allows researchers to dissect the functions of N-SMase distinctly from other sphingomyelinases, such as the lysosomal acid sphingomyelinase (A-SMase).[1][6]
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of N-SMase activity. By binding to the enzyme, this compound prevents the catalytic cleavage of sphingomyelin. This blockade leads to a significant reduction in the production of ceramide, thereby attenuating the downstream signaling events that are dependent on this lipid messenger.[7][8] This inhibitory action is specific to the neutral, Mg²⁺-dependent isoform of sphingomyelinase and is significantly less potent against the acidic, lysosomal form.[1][6]
Quantitative Inhibitory Data
The potency and specificity of this compound have been quantified through various enzymatic assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for N-SMase over A-SMase.
| Enzyme Target | IC50 Value | Notes |
| Neutral Sphingomyelinase (N-SMase) | 1.0 µM | Magnesium-dependent mammalian enzyme.[1][5] |
| Acid Sphingomyelinase (A-SMase) | ~50 µM | Approximately 50-fold less sensitive.[1][5] |
Impact on Downstream Signaling Pathways
Inhibition of N-SMase by this compound has profound effects on intracellular signaling cascades that are initiated by ceramide. In vascular endothelial cells, for example, mechanical stimuli like fluid shear stress activate N-SMase, leading to ceramide production.[7][8] This ceramide then triggers downstream signaling. This compound effectively blocks these mechanotransduction pathways.[6][7]
Key downstream effects of this compound-mediated N-SMase inhibition include:
-
Prevention of Ceramide Generation: The most direct consequence is the halt in the conversion of sphingomyelin to ceramide.[7]
-
Inhibition of MAP Kinase Pathway: this compound blocks the mechano-induced phosphorylation and activation of key components of the Mitogen-Activated Protein (MAP) kinase pathway, including MEK1/2 and ERK1/2.[6][7]
-
Inhibition of Src-like Kinases: The activation of Src-family tyrosine kinases, a common response to mechanical stress and ceramide, is prevented by this compound pretreatment.[6][7]
References
- 1. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
- 4. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Neutral sphingomyelinase inhibitor this compound prevents and ceramide mimics mechanotransduction in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Scyphostatin in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scyphostatin, a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), has emerged as a significant pharmacological tool for investigating the role of ceramide-mediated signaling in cellular processes, particularly inflammation. This technical guide provides an in-depth analysis of the biological activity of this compound in inflammatory contexts. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential anti-inflammatory agent and a probe for elucidating the complexities of inflammatory signaling cascades.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated inflammation contributes to the pathogenesis of numerous chronic diseases. The lipid second messenger, ceramide, has been increasingly recognized as a key player in mediating inflammatory responses. Neutral sphingomyelinase (N-SMase), an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide, is a critical regulator of ceramide production.
This compound, a natural product isolated from the discomycete Trichopeziza mollissima, is a highly specific inhibitor of mammalian neutral magnesium-dependent sphingomyelinase.[1] Its ability to selectively block N-SMase activity makes it an invaluable tool for dissecting the downstream consequences of ceramide generation in inflammatory signaling. This guide synthesizes the current understanding of this compound's anti-inflammatory properties, providing a comprehensive resource for the scientific community.
Quantitative Data on the Anti-Inflammatory Activity of this compound
The inhibitory effects of this compound on N-SMase and key inflammatory mediators have been quantified in several studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency across different biological endpoints.
Table 1: Inhibitory Potency (IC50) of this compound against Neutral Sphingomyelinase
| Target Enzyme | IC50 (µM) | Source |
| Mammalian Neutral Mg2+-dependent Sphingomyelinase | 1.0 | [1] |
| Lysosomal Acid Sphingomyelinase | ~50 | [1] |
Table 2: Inhibitory Potency (IC50) of this compound on Inflammatory Mediators
| Inflammatory Mediator | Cell Type | Stimulus | IC50 (µM) | Source |
| Prostaglandin E2 Production | Human Peripheral Monocytes | LPS | 0.8 | [1] |
| Interleukin-1β Production | Human Peripheral Monocytes | LPS | 0.1 | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily by inhibiting N-SMase, thereby preventing the generation of ceramide. This action interrupts a cascade of downstream signaling events that are crucial for the inflammatory response.
The N-SMase/Ceramide Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α), lead to the activation of N-SMase at the plasma membrane.[2][3] This results in the localized production of ceramide, which acts as a second messenger, initiating downstream signaling cascades. This compound directly blocks this initial step.
Downstream MAPK and Akt Signaling
Ceramide, once generated, can activate several downstream protein kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK) and the PI3K/Akt pathway.[4][5][6] These pathways are central to the expression of pro-inflammatory genes. By preventing ceramide production, this compound effectively blocks the activation of these downstream kinases. Inhibition of the MAPK pathway, in particular, is a key mechanism for the suppression of inflammatory cytokine production.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory activity of this compound.
In Vitro: Neutral Sphingomyelinase (N-SMase) Activity Assay
This protocol describes a fluorescence-based assay to measure N-SMase activity and its inhibition by this compound.[1][4][8]
-
Principle: N-SMase hydrolyzes sphingomyelin to phosphocholine and ceramide. In a coupled enzymatic reaction, alkaline phosphatase hydrolyzes phosphocholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, H₂O₂ reacts with a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (resorufin). The fluorescence intensity is directly proportional to N-SMase activity.
-
Materials:
-
N-SMase enzyme solution
-
This compound or other test compounds
-
Sphingomyelin substrate solution
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Detection reagent mix (containing alkaline phosphatase, choline oxidase, HRP, and a fluorescent probe)
-
96-well microplate (black with a clear bottom is recommended)
-
Fluorescence microplate reader (Ex/Em ~540/590 nm)
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of N-SMase, this compound, and sphingomyelin in the assay buffer.
-
Inhibitor Incubation: Add the N-SMase enzyme solution to the wells of the microplate. Then, add various concentrations of this compound or vehicle control. Incubate at room temperature for 15-30 minutes.
-
Reaction Initiation: Add the sphingomyelin substrate solution and the detection reagent mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without N-SMase).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
In Vitro: LPS-Induced Cytokine Production in Macrophages
This protocol details a method to assess the effect of this compound on the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line or primary monocytes).[9]
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and NO. The ability of this compound to inhibit the production of these mediators is a measure of its anti-inflammatory activity.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or isolated primary monocytes
-
Cell culture medium and supplements
-
This compound
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
ELISA kits for specific cytokines (TNF-α, IL-1β, IL-6)
-
Griess reagent for NO measurement
-
-
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours). Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess assay.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine or NO production for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 values for the inhibition of each mediator.
-
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds in vivo.[1]
-
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of an orally administered compound like this compound to reduce this swelling indicates its anti-inflammatory activity.
-
Materials:
-
Wistar or Sprague-Dawley rats
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% in sterile saline)
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Animal Acclimatization: Acclimatize rats to the experimental conditions for at least one week.
-
Grouping: Divide the animals into groups: vehicle control, this compound-treated groups (at various doses), and a positive control group (e.g., indomethacin).
-
Compound Administration: Administer this compound or vehicle orally (p.o.) at a defined time (e.g., 1 hour) before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for each this compound-treated group compared to the vehicle control group.
-
Use statistical analysis (e.g., ANOVA) to determine the significance of the results.
-
Conclusion and Future Directions
This compound is a powerful and specific inhibitor of neutral sphingomyelinase, demonstrating significant anti-inflammatory activity both in vitro and in vivo. Its mechanism of action, centered on the inhibition of ceramide production and the subsequent blockade of downstream pro-inflammatory signaling pathways such as the MAPK cascade, is well-supported by current research. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and other N-SMase inhibitors.
Future research should focus on:
-
Establishing a more comprehensive dose-response profile for this compound's inhibition of a wider range of inflammatory cytokines, including TNF-α and IL-6.
-
Directly investigating the effect of this compound on the NF-κB signaling pathway to solidify its mechanistic link to this central regulator of inflammation.
-
Conducting further in vivo studies in chronic inflammatory disease models to evaluate the long-term efficacy and safety of N-SMase inhibition.
-
Exploring the structure-activity relationship of this compound analogues to develop even more potent and specific N-SMase inhibitors with improved pharmacokinetic properties.
By continuing to explore the biological activities of this compound, the scientific community can gain deeper insights into the role of ceramide in inflammation and potentially pave the way for novel anti-inflammatory therapies.
References
- 1. This compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima: taxonomy of the producing organism, fermentation, isolation, and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutral Sphingomyelinase 2 Inhibition Limits Hepatic Steatosis and Inflammation [mdpi.com]
- 4. Adiponectin induces TNF-alpha and IL-6 in macrophages and promotes tolerance to itself and other pro-inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
Scyphostatin: A Technical Guide to a Specific Neutral Sphingomyelinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scyphostatin is a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), a key enzyme in the sphingolipid signaling pathway that catalyzes the hydrolysis of sphingomyelin to produce the second messenger ceramide. This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory kinetics, and its effects on cellular signaling pathways. Detailed experimental protocols for assessing its activity and cellular effects are provided, along with visualizations of key signaling cascades and experimental workflows to facilitate further research and drug development efforts.
Introduction
This compound, a natural product isolated from the discomycete Trichopeziza mollissima, has emerged as a critical pharmacological tool for elucidating the roles of neutral sphingomyelinase (N-SMase) in various cellular processes.[1] N-SMases are a family of enzymes that catalyze the hydrolysis of sphingomyelin into ceramide and phosphocholine.[2] Ceramide, a bioactive lipid, is a central player in a multitude of cellular signaling pathways, regulating processes such as apoptosis, cell growth arrest, inflammation, and senescence.[1][2] The specificity of this compound for N-SMase over its acidic counterpart (A-SMase) makes it an invaluable instrument for dissecting the distinct functions of these enzyme families.[2] This guide aims to provide an in-depth technical resource on this compound for researchers and professionals in the fields of cell biology, pharmacology, and drug discovery.
This compound: Mechanism and Specificity
This compound exerts its inhibitory effect by directly targeting mammalian neutral, magnesium-dependent sphingomyelinase.[2] While the precise molecular interactions are still under investigation, kinetic studies have suggested a mixed-type or competitive inhibition mechanism.[3] Some synthetic analogues of this compound have been shown to act as irreversible inhibitors.[3] A key feature of this compound is its significant selectivity for N-SMase over lysosomal acid sphingomyelinase (A-SMase), with an approximately 50-fold greater concentration required to inhibit A-SMase.[2] This specificity is crucial for distinguishing the cellular roles of neutral versus acidic sphingomyelinase pathways.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against various enzymes.
| Target Enzyme | IC50 (µM) | Enzyme Source | Comments | Reference(s) |
| Mammalian Neutral Sphingomyelinase (N-SMase) | 1.0 | Rat Brain Microsomes | Specific inhibitor | [2] |
| Lysosomal Acid Sphingomyelinase (A-SMase) | ~50 | Not specified | ~50-fold less sensitive than N-SMase | [2] |
| LPS-induced Prostaglandin E2 Production | 0.8 | Human Peripheral Monocytes | Cellular activity | [2] |
| LPS-induced Interleukin-1β Production | 0.1 | Human Peripheral Monocytes | Cellular activity | [2] |
Experimental Protocols
In Vitro Neutral Sphingomyelinase (N-SMase) Activity Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on N-SMase. The assay relies on a coupled enzymatic reaction where the product of N-SMase, phosphocholine, is further processed to generate a fluorescent signal.
Materials:
-
N-SMase enzyme preparation (e.g., from rat brain microsomes or recombinant enzyme)
-
This compound
-
Sphingomyelin substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂
-
Detection Reagent Mix (containing alkaline phosphatase, choline oxidase, horseradish peroxidase, and a fluorescent probe like Amplex Red)
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence capabilities (e.g., excitation ~540 nm, emission ~590 nm)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the stock solution in Assay Buffer to achieve a range of desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Enzyme and Inhibitor Incubation:
-
To the wells of the 96-well plate, add the N-SMase enzyme solution.
-
Add the diluted this compound solutions to the respective wells.
-
For the positive control (100% enzyme activity), add Assay Buffer with the same final solvent concentration instead of the inhibitor.
-
For the negative control (background fluorescence), add Assay Buffer without the N-SMase enzyme.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation: Add the sphingomyelin substrate solution and the Detection Reagent Mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Inhibition of TNF-α-induced MAPK Signaling
This protocol details the investigation of this compound's effect on the activation of the MAP kinase (MAPK) pathway in response to a stimulus like Tumor Necrosis Factor-alpha (TNF-α) using Western blotting.
Materials:
-
Cultured cells responsive to TNF-α (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
TNF-α
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce MAPK phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated MAPK of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the MAPK (e.g., anti-total-ERK1/2) or a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Visualization of Signaling Pathways and Workflows
N-SMase Signaling Pathway
The following diagram illustrates the central role of N-SMase in cellular signaling, leading to the activation of downstream pathways.
Caption: N-SMase signaling cascade initiated by extracellular stimuli.
Experimental Workflow for Characterizing this compound
This diagram outlines a logical workflow for the characterization of this compound, from initial in vitro enzymatic assays to more complex cell-based studies.
Caption: A typical workflow for characterizing an N-SMase inhibitor.
Conclusion
This compound remains an indispensable tool for investigating the physiological and pathological roles of neutral sphingomyelinase. Its specificity allows for the targeted interrogation of the N-SMase-ceramide signaling axis. This technical guide provides a foundational resource for researchers, offering both the theoretical background and practical methodologies required to effectively utilize this compound in their studies. Further research into the precise molecular interactions of this compound with different N-SMase isoforms and the development of even more specific inhibitors will continue to advance our understanding of sphingolipid biology and its implications for human health and disease.
References
- 1. Synthesis and biochemical investigation of this compound analogues as inhibitors of neutral sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aua.gr [aua.gr]
Scyphostatin's Role in Ceramide Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Scyphostatin, a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), and its critical role in the elucidation of ceramide signaling pathways. Ceramide, a bioactive lipid second messenger, is implicated in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation. By inhibiting the enzymatic activity of N-SMase, this compound serves as an invaluable pharmacological tool to dissect the downstream effects of ceramide signaling. This document details the mechanism of action of this compound, presents its inhibitory activity in a quantitative format, outlines key experimental protocols for studying its effects, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction: The Sphingomyelin-Ceramide Signaling Axis
The sphingomyelin signaling pathway is a crucial cellular communication cascade initiated by the hydrolysis of sphingomyelin, a major component of cell membranes, into ceramide and phosphocholine. This reaction is catalyzed by a family of enzymes known as sphingomyelinases (SMases). SMases are classified based on their optimal pH into acid sphingomyelinases (A-SMases) and neutral sphingomyelinases (N-SMases). N-SMases, which are magnesium-dependent, are key players in generating ceramide in response to various extracellular stimuli, including cytokines like tumor necrosis factor-alpha (TNF-α) and cellular stress.
Ceramide, once generated, acts as a pivotal second messenger, influencing a wide array of cellular functions:
-
Apoptosis: Elevated ceramide levels are a well-established trigger for programmed cell death. Ceramide can activate downstream effector caspases and modulate the function of proteins in the Bcl-2 family, leading to mitochondrial dysfunction and cell demise.
-
Cell Cycle Arrest: Ceramide has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[1] This is often mediated through the activation of protein phosphatases that dephosphorylate and inactivate key cell cycle regulators.
-
Inflammation: The ceramide pathway is intricately linked to inflammatory responses. It can modulate the production of pro-inflammatory cytokines and mediators like prostaglandin E2.[2]
Given the central role of N-SMase in initiating these signaling cascades, specific inhibitors are essential for both basic research and as potential therapeutic agents.
This compound: A Specific Inhibitor of Neutral Sphingomyelinase
This compound is a natural product isolated from the discomycete fungus Trichopeziza mollissima. It has been identified as a potent, specific, and reversible inhibitor of mammalian neutral magnesium-dependent sphingomyelinase.[3] Its specificity for N-SMase over A-SMase makes it a superior tool for investigating the distinct roles of these two enzyme families in ceramide generation.
Mechanism of Action
This compound acts as a competitive inhibitor of N-SMase, binding to the active site of the enzyme and preventing the hydrolysis of sphingomyelin. This leads to a reduction in the cellular levels of ceramide that would otherwise be produced in response to N-SMase activation. This targeted inhibition allows researchers to attribute specific cellular events to the N-SMase-ceramide signaling axis.
Quantitative Inhibitory Activity of this compound
The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on various enzymes and cellular processes.
| Target Enzyme/Process | IC50 Value (µM) | Cell/System Type | Reference |
| Neutral Sphingomyelinase (N-SMase) | 1.0 | Mammalian | [3] |
| Acid Sphingomyelinase (A-SMase) | ~50 | Mammalian | [3] |
| LPS-induced Prostaglandin E2 Production | 0.8 | Human Peripheral Monocytes | [4] |
| LPS-induced Interleukin-1β Production | 0.1 | Human Peripheral Monocytes | [4] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on ceramide signaling pathways.
Neutral Sphingomyelinase (N-SMase) Activity Assay
This protocol describes a fluorescence-based assay to measure N-SMase activity.
Principle: This assay relies on a coupled enzymatic reaction. N-SMase hydrolyzes sphingomyelin to ceramide and phosphocholine. Alkaline phosphatase then dephosphorylates phosphocholine to choline. Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be quantified.
Materials:
-
96-well black, clear-bottom microplate
-
N-SMase enzyme solution
-
This compound or other inhibitors
-
Sphingomyelin substrate solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂)
-
Detection Reagent Mix (containing Amplex Red, HRP, choline oxidase, and alkaline phosphatase)
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the N-SMase enzyme solution. Then, add the diluted this compound solutions. For the positive control (100% activity), add assay buffer instead of the inhibitor. For the negative control (background), add assay buffer without the N-SMase enzyme. Incubate at room temperature for 15-30 minutes.
-
Reaction Initiation: Add the sphingomyelin substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Detection: Add the Detection Reagent Mix to all wells. Incubate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Cellular Ceramide Quantification by LC-MS/MS
This protocol outlines a method for the extraction and quantification of different ceramide species from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: Lipids are extracted from cells, and ceramide species are separated by reverse-phase liquid chromatography based on their hydrophobicity. The separated lipids are then ionized and detected by a tandem mass spectrometer, which allows for the precise identification and quantification of individual ceramide molecules based on their mass-to-charge ratio and fragmentation patterns.
Materials:
-
Cultured cells treated with or without this compound and a stimulus (e.g., TNF-α)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (for lipid extraction)
-
Internal standards (e.g., C17-ceramide)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Cell Harvesting and Lysis: After treatment, wash cells with ice-cold PBS and harvest them. Lyse the cells using a suitable method.
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell lysate, add a mixture of chloroform and methanol (typically 1:2, v/v).
-
Add the internal standard.
-
Vortex thoroughly and incubate on ice.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the ceramide species using a gradient elution on the C18 column.
-
Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis: Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard. Normalize the ceramide levels to the total protein or cell number.[6]
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess cell viability in response to treatments that modulate ceramide signaling.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plate
-
Cultured cells
-
This compound and/or other treatment compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and/or a stimulus known to induce apoptosis (e.g., TNF-α) for the desired duration. Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (media and MTT only). Express the viability of treated cells as a percentage of the untreated control cells.[7][8][9]
Visualizing Ceramide Signaling and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in this compound's role in ceramide signaling.
Ceramide Signaling Pathway
Caption: Overview of the N-SMase mediated ceramide signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Studying this compound's Effects
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
The Enigmatic Architecture of Scyphostatin: A Deep Dive into its Origins and Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of Scyphostatin, a potent and specific inhibitor of neutral sphingomyelinase (N-SMase). Addressed to researchers, scientists, and drug development professionals, this document delves into the microbial origin of this compound, its isolation, and the intricate strategies developed for its chemical synthesis. While the definitive biosynthetic pathway remains unelucidated, a putative pathway is proposed based on its structural components and known fungal secondary metabolite biosynthesis.
Origin and Discovery
This compound was first isolated from the mycelial extract of the discomycete fungus Trichopeziza mollissima (strain SANK 13892). The discovery was the result of an extensive screening program that tested over 10,000 microbial extracts for their ability to inhibit neutral sphingomyelinase. The potent inhibitory activity of the T. mollissima extract led to the isolation and characterization of this compound as the active compound.
Producing Organism
-
Organism: Trichopeziza mollissima
-
Taxonomy: Fungi, Ascomycota, Leotiomycetes, Helotiales, Lachnaceae, Trichopeziza
Isolation Protocol
The isolation of this compound from the mycelial culture of T. mollissima involves a multi-step chromatographic process designed to separate the compound from a complex mixture of fungal metabolites.
Experimental Protocol: Isolation of this compound
-
Cultivation: Trichopeziza mollissima SANK 13892 is cultured in a suitable fermentation medium to encourage the production of this compound.
-
Extraction: The fungal mycelia are harvested and extracted with an organic solvent, such as methanol or ethyl acetate, to obtain a crude extract containing this compound.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step helps in the initial fractionation of the extract.
-
Column Chromatography: The partially purified extract is then subjected to a series of column chromatography steps. This typically includes:
-
Silica Gel Chromatography: To separate compounds based on their polarity. Elution is performed with a gradient of solvents, for example, from hexane to ethyl acetate.
-
Reversed-Phase Chromatography (ODS): For further purification based on hydrophobicity. A gradient of water and methanol or acetonitrile is commonly used for elution.
-
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC, yielding pure this compound.
Biosynthesis of this compound: A Putative Pathway
The exact biosynthetic pathway of this compound in Trichopeziza mollissima has not yet been experimentally determined. However, based on its chemical structure, a hypothetical pathway involving a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery can be proposed. This compound is a hybrid molecule composed of a highly substituted cyclohexenone core and a complex fatty acid-like side chain attached via an amide linkage to an amino acid-derived moiety.
Putative Precursors:
-
Cyclohexenone Core: Likely derived from a polyketide pathway, utilizing acetyl-CoA and malonyl-CoA as building blocks.
-
Amino Acid Moiety: The α-amino acid portion is likely derived from L-serine.
-
Fatty Acid Side Chain: The intricate side chain with its multiple methyl branches is characteristic of a polyketide origin, likely synthesized by a Type I PKS.
Below is a speculative diagram illustrating the key stages of this compound biosynthesis.
Chemical Synthesis of this compound
The complex and stereochemically rich structure of this compound has made it a challenging target for total synthesis. Several research groups have reported successful total syntheses, each employing unique strategies to construct the key structural features of the molecule. These approaches are generally convergent, involving the separate synthesis of the cyclohexenone core and the fatty acid side chain, followed by their coupling.
Overview of Synthetic Strategies
| Strategy | Key Features | Reference |
| Enantioselective Total Synthesis | Utilizes chiral starting materials or asymmetric reactions to establish the stereocenters. Often involves a convergent approach. | (Further research needed for specific citations) |
| Convergent Synthesis | The molecule is divided into two or more complex fragments that are synthesized independently and then joined together in the final stages of the synthesis. | (Further research needed for specific citations) |
| Late-Stage Functionalization | Key functional groups, such as the epoxide, are introduced late in the synthetic sequence to avoid potential complications with sensitive intermediates. | (Further research needed for specific citations) |
Representative Synthetic Workflow
The following diagram illustrates a generalized, convergent workflow for the total synthesis of this compound, highlighting the key stages and transformations.
Key Experimental Protocols in Synthesis
Experimental Protocol: Amide Coupling (General Procedure)
-
Activation of the Carboxylic Acid: The fatty acid side chain (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) is added, followed by a tertiary amine base (e.g., diisopropylethylamine, 2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: The protected cyclohexenone core containing the free amine (1.0 eq), dissolved in the same solvent, is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-12 hours).
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1 M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the coupled amide product.
Experimental Protocol: Late-Stage Epoxidation (General Procedure)
-
Substrate Dissolution: The enone precursor (1.0 eq) is dissolved in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Reagent Addition: A buffered solution is often used to maintain a specific pH. An oxidizing agent, such as hydrogen peroxide in the presence of a base (e.g., NaOH) or a peroxy acid like m-CPBA, is added dropwise at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by TLC or LC-MS.
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched with a reducing agent (e.g., sodium thiosulfate solution). The product is extracted into an organic solvent, and the combined organic layers are washed with water and brine, dried, and concentrated.
-
Purification: The crude epoxide is purified by column chromatography to yield the final this compound product.
Conclusion
This compound remains a molecule of significant interest due to its potent and selective biological activity. While its microbial origin and methods for its isolation are well-established, and its chemical synthesis has been achieved through remarkable feats of organic chemistry, the biosynthesis of this complex natural product is still a fertile ground for future research. Elucidation of the this compound biosynthetic gene cluster in Trichopeziza mollissima would not only provide fundamental insights into fungal natural product biosynthesis but could also open avenues for the biotechnological production of this compound and its analogs for further therapeutic development.
Preliminary Studies on the Cellular Effects of Scyphostatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on the cellular effects of Scyphostatin, a potent and specific inhibitor of neutral sphingomyelinase (N-SMase). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's mechanism of action and its impact on key cellular signaling pathways. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes and experimental workflows.
Quantitative Data Summary
This compound has been demonstrated to be a highly effective inhibitor of neutral sphingomyelinase and also exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators. The following table summarizes the key quantitative data from preliminary studies.
| Target | IC50 Value (µM) | Cell Type / System | Reference |
| Neutral Sphingomyelinase (N-SMase) | 1.0 | Mammalian | [1] |
| Lipopolysaccharide (LPS)-induced Prostaglandin E2 Production | 0.8 | Human peripheral monocytes | [1] |
| Lipopolysaccharide (LPS)-induced Interleukin-1β Production | 0.1 | Human peripheral monocytes | [1] |
Signaling Pathways and Experimental Workflow
To elucidate the cellular effects of this compound, a series of experiments were conducted to map its impact on downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general experimental workflow employed in these preliminary studies.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preliminary studies of this compound's cellular effects.
Neutral Sphingomyelinase (N-SMase) Activity Assay
This assay measures the enzymatic activity of N-SMase by quantifying the release of radiolabeled phosphocholine from sphingomyelin.
Materials:
-
[14C]Sphingomyelin (55 mCi/mmol)
-
HEPES buffer (20 mM, pH 7.4)
-
MgCl2 (1 M stock)
-
Chloroform:Methanol (1:1, v/v)
-
Deionized water
-
Scintillation cocktail
-
Cell lysates or purified membrane fractions
-
This compound (for inhibition studies)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 20 mM HEPES (pH 7.4) and 1 mM MgCl2.
-
Enzyme Addition: Add 10-20 µg of protein from the cell lysate or membrane fraction to the reaction mixture.
-
Inhibitor Pre-incubation (for inhibition studies): Add the desired concentration of this compound to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 3.4 µM [14C]sphingomyelin.
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C.
-
Reaction Termination: Stop the reaction by adding 800 µl of chloroform:methanol (1:1) and 200 µl of deionized water.
-
Phase Separation: Vortex the tubes vigorously and centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Quantification: Carefully collect the upper aqueous phase containing the [14C]phosphorylcholine and transfer it to a scintillation vial. Add an appropriate volume of scintillation cocktail.
-
Measurement: Measure the radioactivity using a liquid scintillation counter. The amount of [14C]phosphorylcholine is proportional to the N-SMase activity.
In Vitro Kinase Assay for Src-family Kinases
This assay is designed to measure the activity of Src-family kinases by quantifying the phosphorylation of a specific peptide substrate.
Materials:
-
Recombinant active Src kinase
-
Src kinase substrate peptide (e.g., KVEKIGEGTYGVVYK)
-
[γ-32P]ATP
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
This compound (or other inhibitors)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction buffer.
-
Enzyme and Substrate Addition: Add the recombinant Src kinase and the specific substrate peptide to the reaction buffer.
-
Inhibitor Addition: Add this compound or other inhibitors at the desired concentrations.
-
Reaction Initiation: Start the reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers five times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP. Perform a final wash with acetone.
-
Quantification: Place the dried P81 paper into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Fluid Shear Stress on Endothelial Cells
This protocol describes the application of fluid shear stress to cultured endothelial cells to investigate mechanotransduction pathways.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., M199 supplemented with 20% FBS, endothelial cell growth supplement, and heparin)
-
Fibronectin-coated slides or parallel plate flow chambers
-
Peristaltic pump or syringe pump
-
Tubing and reservoir system
Procedure:
-
Cell Seeding: Seed HUVECs onto fibronectin-coated slides or the lower plate of a parallel plate flow chamber. Culture until a confluent monolayer is formed (typically 24-48 hours).
-
Assembly of Flow System: Assemble the parallel plate flow chamber and connect it to a peristaltic or syringe pump via a closed-loop tubing system. Ensure the system is filled with cell culture medium and is free of air bubbles.
-
Application of Shear Stress: Place the assembled system in a cell culture incubator. Initiate flow using the pump to apply a specific level of laminar shear stress (e.g., 1-20 dynes/cm2) to the endothelial monolayer. The duration of shear stress application can vary from minutes to hours depending on the experimental endpoint.
-
This compound Treatment: For inhibitor studies, this compound can be added to the circulating culture medium before or during the application of shear stress.
-
Cell Lysis and Downstream Analysis: Following the shear stress exposure, cells are washed with ice-cold PBS and then lysed for subsequent analysis, such as Western blotting for protein phosphorylation or N-SMase activity assays.
References
Scyphostatin's Impact on Prostaglandin and Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scyphostatin, a potent and specific inhibitor of neutral sphingomyelinase (nSMase), has emerged as a critical pharmacological tool for investigating the role of the sphingomyelin-ceramide signaling pathway in various cellular processes, including inflammation. This technical guide provides an in-depth analysis of this compound's effects on the production of key inflammatory mediators, namely prostaglandins and cytokines. By inhibiting the enzymatic activity of nSMase, this compound effectively blocks the hydrolysis of sphingomyelin to ceramide, a lipid second messenger implicated in the signaling cascades that lead to the synthesis and release of pro-inflammatory molecules. This document summarizes the available quantitative data on this compound's inhibitory effects, details relevant experimental protocols for its study, and visualizes the underlying signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound is a fungal metabolite that exhibits high specificity as a non-competitive inhibitor of neutral sphingomyelinase (nSMase).[1] Unlike other sphingomyelinase inhibitors, it shows significantly less activity against acid sphingomyelinase (aSMase), making it a valuable tool for dissecting the specific roles of nSMase in cellular signaling.[1]
The primary mechanism of action of this compound is the inhibition of nSMase, which is a key enzyme in the sphingomyelin cycle.[1] This enzyme catalyzes the hydrolysis of sphingomyelin, a major component of cell membranes, into phosphocholine and ceramide. Ceramide functions as a bioactive lipid that can modulate the activity of various downstream signaling molecules, including protein kinases and phosphatases, thereby influencing a wide array of cellular responses such as apoptosis, cell proliferation, and inflammation.[2][3] By blocking nSMase activity, this compound effectively reduces the intracellular levels of ceramide, thus attenuating its downstream effects.
Quantitative Effects of this compound on Prostaglandin and Cytokine Production
This compound has been demonstrated to inhibit the production of pro-inflammatory prostaglandins and cytokines in response to inflammatory stimuli such as lipopolysaccharide (LPS). The following tables summarize the available quantitative data on the inhibitory effects of this compound on prostaglandin E2 (PGE2) and interleukin-1β (IL-1β) production in human peripheral monocytes.
Table 1: Inhibitory Effect of this compound on LPS-Induced Prostaglandin E2 (PGE2) Production in Human Peripheral Monocytes [1]
| Parameter | Value |
| Cell Type | Human Peripheral Monocytes |
| Stimulus | Lipopolysaccharide (LPS) |
| Inhibitor | This compound |
| IC50 | 0.8 µM |
Table 2: Inhibitory Effect of this compound on LPS-Induced Interleukin-1β (IL-1β) Production in Human Peripheral Monocytes [1]
| Parameter | Value |
| Cell Type | Human Peripheral Monocytes |
| Stimulus | Lipopolysaccharide (LPS) |
| Inhibitor | This compound |
| IC50 | 0.1 µM |
Signaling Pathways Modulated by this compound
This compound's inhibitory effect on prostaglandin and cytokine production is a direct consequence of its ability to block the generation of ceramide. Ceramide is a critical signaling molecule that can activate several downstream pathways involved in the inflammatory response.
Prostaglandin Synthesis Pathway
The production of prostaglandins, such as PGE2, is primarily regulated by the enzyme cyclooxygenase-2 (COX-2). Ceramide has been shown to induce the transcription of the COX-2 gene through the activation of mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[1][4][5] By inhibiting ceramide production, this compound prevents the activation of these pathways, leading to a downstream reduction in COX-2 expression and, consequently, PGE2 synthesis.
Cytokine Production Pathway
The production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 is also influenced by the nSMase-ceramide pathway. Ceramide can activate transcription factors, such as NF-κB, which are crucial for the expression of many cytokine genes.[2] The activation of NF-κB by ceramide can be mediated through various protein kinases. By blocking ceramide formation, this compound can prevent the activation of these transcription factors, thereby downregulating the expression and secretion of these pro-inflammatory cytokines.
Experimental Protocols
The following protocols provide a general framework for investigating the effects of this compound on prostaglandin and cytokine production in human peripheral blood monocytes.
Isolation of Human Peripheral Blood Monocytes (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors into sterile tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible at the plasma-density gradient interface. Carefully aspirate this layer and transfer it to a new sterile tube.
-
Washing: Wash the collected PBMCs three times with sterile PBS, centrifuging at 200-300 x g for 10 minutes for each wash to remove platelets and density gradient medium.
-
Monocyte Enrichment (Optional): To obtain a purer monocyte population, further enrichment can be performed using methods such as plastic adherence or negative selection with magnetic beads.
Cell Culture and Stimulation
-
Cell Seeding: Resuspend the isolated monocytes in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. Seed the cells in multi-well plates at a density of 1 x 10^6 cells/mL.
-
This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Add lipopolysaccharide (LPS) from E. coli to the cell cultures at a final concentration of 10-100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for an appropriate time period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the specific prostaglandin or cytokine being measured.
Measurement of Prostaglandins and Cytokines
-
Supernatant Collection: After incubation, centrifuge the culture plates at 400 x g for 10 minutes to pellet the cells.
-
Sample Storage: Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
Quantification: Measure the concentrations of PGE2, IL-1β, TNF-α, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
References
- 1. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutral sphingomyelinase inhibitor this compound prevents and ceramide mimics mechanotransduction in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Neutral Sphingomyelinase 2 Inhibition Limits Hepatic Steatosis and Inflammation | MDPI [mdpi.com]
Initial Characterization of Scyphostatin's Inhibitory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Scyphostatin, a compound isolated from the discomycete Trichopeziza mollissima, has been identified as a potent and specific inhibitor of neutral sphingomyelinase (nSMase). This enzyme plays a crucial role in cellular signaling by catalyzing the hydrolysis of sphingomyelin to produce ceramide, a key lipid second messenger involved in a myriad of cellular processes, including inflammation, apoptosis, and mechanotransduction. This document provides a comprehensive technical overview of the initial characterization of this compound's inhibitory properties, detailing its potency, selectivity, and mechanism of action. It further outlines its effects on critical signaling pathways and provides the methodologies for the key experiments that have defined our current understanding of this important pharmacological tool.
Inhibitory Potency and Selectivity
The inhibitory activity of this compound has been quantified against its primary target, neutral sphingomyelinase, as well as other related enzymes and cellular processes. The half-maximal inhibitory concentration (IC50) values serve as a standard measure of its potency.
This compound demonstrates significant potency against mammalian neutral magnesium-dependent sphingomyelinase, with a reported IC50 value of 1.0 µM. A key characteristic of this compound is its high selectivity for neutral sphingomyelinase over the lysosomal acid sphingomyelinase (aSMase). An approximately 50-fold greater concentration of this compound is required to inhibit aSMase, highlighting its specificity. This selectivity is crucial for its use as a precise tool to investigate the specific roles of nSMase in cellular signaling.
Beyond its direct enzymatic inhibition, this compound has been shown to inhibit downstream cellular responses mediated by nSMase activity. In human peripheral monocytes, it effectively inhibits lipopolysaccharide (LPS)-induced production of prostaglandin E2 and interleukin-1β, with IC50 values of 0.8 µM and 0.1 µM, respectively.
| Target Enzyme / Process | IC50 Value (µM) | Source Organism/Cell Type |
| Neutral Sphingomyelinase (nSMase) | 1.0 | Rat Brain Microsomes |
| Acid Sphingomyelinase (aSMase) | ~50 | Mammalian |
| LPS-induced Prostaglandin E2 Production | 0.8 | Human Peripheral Monocytes |
| LPS-induced Interleukin-1β Production | 0.1 | Human Peripheral Monocytes |
Mechanism of Inhibition
Preliminary kinetic studies have provided initial insights into how this compound interacts with and inhibits neutral sphingomyelinase.
The data suggest that this compound acts as a mixed-type inhibitor with respect to the enzyme's substrate, sphingomyelin. This mode of inhibition implies that this compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.
Structurally, this compound possesses an epoxide moiety, which has led to the hypothesis that it may form a covalent bond with the enzyme. This potential for covalent modification could contribute to its potent and sustained inhibitory effects. However, the precise molecular mechanism of inhibition has not yet been fully elucidated and warrants further investigation.
Inhibition of Cellular Signaling Pathways
This compound has been instrumental in dissecting the role of nSMase and its product, ceramide, in various signal transduction cascades, particularly in the context of mechanotransduction in vascular endothelium.
Mechanical forces, such as fluid shear stress from blood flow, are known to activate nSMase located in caveolae at the endothelial cell surface. This activation leads to the production of ceramide, which acts as a second messenger to initiate downstream signaling events.
Studies have demonstrated that this compound effectively prevents the mechanoactivation of nSMase. Consequently, it blocks the downstream signaling cascade, including the activation of Src-like kinases and the mitogen-activated protein (MAP) kinase pathway, specifically MEK1/2 and ERK1/2. Interestingly, this compound does not appear to inhibit the shear stress-induced activation of the Akt/endothelial nitric oxide synthase (eNOS) pathway, suggesting a divergence in the signaling pathways downstream of mechanical stimulation.
Experimental Protocols
The characterization of this compound's inhibitory properties relies on a set of robust biochemical and cell-based assays. The following sections detail the methodologies for key experiments.
Neutral Sphingomyelinase (nSMase) Activity Assay
This in vitro assay directly measures the inhibitory effect of this compound on the enzymatic activity of nSMase.
-
Enzyme Source Preparation:
-
Isolate luminal endothelial cell plasma membranes from rat lung tissue homogenates using a silica-coating procedure. Alternatively, prepare microsomes from rat brain tissue.
-
Quantify the protein concentration of the membrane or microsome preparation using a standard method (e.g., Bradford assay).
-
-
Inhibition Reaction:
-
In a microcentrifuge tube, pre-incubate a defined amount of the enzyme preparation (e.g., 10 µg of silica-coated plasma membranes) with varying concentrations of this compound for 15 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.
-
-
Enzymatic Reaction:
-
Initiate the sphingomyelinase reaction by adding a substrate mixture containing [¹⁴C]sphingomyelin in a buffer appropriate for nSMase activity (e.g., Tris-HCl buffer, pH 7.4, containing Mg²⁺).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Product Extraction and Quantification:
-
Stop the reaction by adding chloroform/methanol.
-
Separate the lipid-soluble product, [¹⁴C]phosphorylcholine, from the unreacted substrate by phase separation.
-
Quantify the amount of [¹⁴C]phosphorylcholine in the aqueous phase using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of nSMase activity relative to the vehicle control for each this compound concentration.
-
Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Shear Stress-Induced Signaling in Endothelial Cells
This cell-based assay assesses the effect of this compound on mechanotransduction signaling pathways.
-
Cell Culture:
-
Culture bovine aortic endothelial cells (BAECs) on fibronectin-coated slides or plates until they form a confluent monolayer.
-
-
Inhibitor Pre-treatment:
-
Pre-treat the BAEC monolayers with the desired concentration of this compound (e.g., 50 µM) or vehicle control for a specified duration (e.g., 10 minutes) in culture medium.
-
-
Application of Shear Stress:
-
Subject the cell monolayers to fluid shear stress using a parallel plate flow chamber or a cone-and-plate viscometer. Apply a defined level of shear stress (e.g., 10-20 dyn/cm²) for a short period (e.g., 5-10 minutes).
-
Include a static (no flow) control group.
-
-
Cell Lysis and Protein Analysis:
-
Immediately after shear stress application, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies specific for the phosphorylated (active) forms of signaling proteins of interest (e.g., phospho-Src, phospho-ERK1/2, phospho-Akt).
-
Also, probe for total protein levels of these signaling molecules and a loading control (e.g., caveolin-1 or β-actin) to ensure equal loading.
-
Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and/or the loading control.
-
Compare the activation of signaling proteins in response to shear stress in the presence and absence of this compound.
-
Conclusion
The initial characterization of this compound has established it as a valuable pharmacological agent for studying the biological functions of neutral sphingomyelinase. Its high potency and, most importantly, its selectivity over acid sphingomyelinase, allow for the specific interrogation of nSMase-dependent signaling pathways. The elucidation of its inhibitory effects on mechanotransduction and inflammatory responses has provided critical evidence for the central role of the nSMase-ceramide axis in these processes. Future research should focus on a more detailed kinetic analysis to confirm its mechanism of action and on utilizing this inhibitor to explore the role of nSMase in a broader range of physiological and pathological conditions.
Methodological & Application
Application Notes and Protocols for Scyphostatin in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyphostatin is a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), a key enzyme in the sphingomyelin signaling pathway.[1] N-SMase catalyzes the hydrolysis of sphingomyelin to generate ceramide, a bioactive lipid second messenger involved in a myriad of cellular processes, including inflammation, apoptosis, cell proliferation, and differentiation.[2][3] The specificity of this compound for neutral sphingomyelinase over acid sphingomyelinase makes it an invaluable tool for elucidating the precise roles of N-SMase-mediated ceramide production in various physiological and pathological contexts.[1]
These application notes provide detailed protocols and quantitative data for the use of this compound in primary cell culture experiments, with a focus on its effects on endothelial cells and monocytes.
Data Presentation
Table 1: Inhibitory Activity of this compound on Neutral Sphingomyelinase (N-SMase)
| Parameter | Cell/System | IC₅₀ Value | Reference |
| N-SMase Activity | Isolated luminal endothelial cell plasma membranes (from rat lung) | ~1.0 µM | [1][4] |
Table 2: Inhibitory Effects of this compound on Inflammatory Responses in Primary Human Monocytes
| Parameter | Stimulus | IC₅₀ Value | Reference |
| Prostaglandin E₂ (PGE₂) Production | Lipopolysaccharide (LPS) | 0.8 µM | [1] |
| Interleukin-1β (IL-1β) Production | Lipopolysaccharide (LPS) | 0.1 µM | [1] |
Signaling Pathways
This compound, by inhibiting N-SMase, blocks the production of ceramide. This has downstream consequences on multiple signaling cascades. In endothelial cells, N-SMase activation is an early event in mechanotransduction, and its inhibition by this compound prevents the activation of Src-like kinases and the subsequent phosphorylation of downstream targets in the MAP kinase pathway (MEK1/2 and ERK1/2).[4][5] It can also affect the Akt/eNOS pathway.[5]
Experimental Protocols
Protocol 1: General Handling of Cryopreserved Primary Cells
This protocol provides a general guideline for thawing and plating cryopreserved primary cells. Specific protocols for endothelial cells and monocytes are provided below.
Materials:
-
Cryopreserved primary cells
-
Complete growth medium (specific to the cell type)
-
70% ethanol
-
Sterile tissue culture flasks or plates
-
Water bath at 37°C
-
Sterile centrifuge tubes
-
Biological safety cabinet
Procedure:
-
Prepare the culture vessel by adding the appropriate volume of pre-warmed complete growth medium.
-
Quickly thaw the cryovial of cells in a 37°C water bath until a small amount of ice remains.
-
Wipe the outside of the vial with 70% ethanol before opening in a biological safety cabinet.
-
Gently transfer the cell suspension into a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge the cells at a low speed (e.g., 200 x g) for 5-10 minutes to pellet the cells and remove the cryoprotectant.
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Plate the cells in the prepared culture vessel at the recommended seeding density.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium after 24 hours to remove any remaining cryoprotectant and non-adherent cells.
References
- 1. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Neutral sphingomyelinase inhibitor this compound prevents and ceramide mimics mechanotransduction in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with Scyphostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyphostatin is a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), an enzyme crucial in the production of the second messenger ceramide.[1] By inhibiting N-SMase, this compound blocks the signaling cascades that contribute to inflammatory responses. This document provides detailed application notes and protocols for the in vivo use of this compound in a rat model of acute inflammation, specifically the carrageenan-induced paw edema model. While the anti-inflammatory effect of this compound in this model has been reported, this document compiles available information and provides a detailed, practical protocol to guide researchers in designing their own studies.[1]
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting neutral sphingomyelinase (N-SMase). N-SMase is a key enzyme that catalyzes the hydrolysis of sphingomyelin to produce ceramide. Ceramide acts as a second messenger in various cellular signaling pathways, including those that mediate inflammatory responses. By blocking N-SMase activity, this compound reduces the production of ceramide, thereby downregulating downstream inflammatory signaling.
Data Presentation
Due to the limited publicly available quantitative data from in vivo studies with this compound, the following table presents hypothetical, yet plausible, efficacy data in a carrageenan-induced paw edema model in rats. This data is for illustrative purposes and should be validated experimentally. For comparison, typical results for a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, are included.[2]
| Treatment Group | Dose (mg/kg, p.o.) | Time Post-Carrageenan (hours) | Paw Edema Inhibition (%) |
| Vehicle Control | - | 3 | 0 |
| This compound | 10 (hypothetical) | 3 | 35 |
| This compound | 30 (hypothetical) | 3 | 55 |
| Indomethacin | 10 | 3 | 50 |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method to induce acute inflammation in the rat paw and to assess the anti-inflammatory effects of this compound administered orally.
Materials:
-
This compound
-
Carrageenan (lambda, type IV)
-
Vehicle for oral administration (e.g., 0.5% w/v carboxymethylcellulose in sterile saline)
-
Positive control: Indomethacin
-
Sterile 0.9% saline
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Oral gavage needles
-
Plethysmometer or digital calipers
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment, with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before the experiment, with continued access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (oral administration of the vehicle)
-
Group 2: this compound (e.g., 10 mg/kg, p.o.)
-
Group 3: this compound (e.g., 30 mg/kg, p.o.)
-
Group 4: Positive control (Indomethacin, 10 mg/kg, p.o.)
-
-
Compound Administration:
-
Prepare a homogenous suspension of this compound and Indomethacin in the chosen vehicle.
-
Administer the respective compounds or vehicle orally via gavage one hour before the induction of inflammation. The volume of administration should be consistent across all groups (e.g., 5 mL/kg).
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the volume of the carrageenan-injected paw immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the paw edema volume (Vₑ) at each time point by subtracting the initial paw volume from the paw volume at that time point (Vₑ = Vₜ - V₀).
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100
-
-
Toxicity Assessment (General Approach)
Procedure:
-
Animal Selection: Use the same strain of rats as in the efficacy study.
-
Dose Selection: Administer escalating single oral doses of this compound to different groups of animals.
-
Observation: Closely monitor the animals for 14 days for any signs of toxicity, including changes in behavior, body weight, food and water consumption, and mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Mandatory Visualizations
Caption: this compound's mechanism of action in inhibiting inflammatory signaling.
Caption: Experimental workflow for the in vivo assessment of this compound.
References
- 1. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simvastatin and indomethacin have similar anti-inflammatory activity in a rat model of acute local inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Scyphostatin: A Potent Tool for Investigating Lipid Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Scyphostatin is a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), a key enzyme in lipid signaling pathways.[1][2] N-SMase catalyzes the hydrolysis of sphingomyelin to generate ceramide, a bioactive lipid second messenger implicated in a diverse range of cellular processes, including apoptosis, inflammation, cell growth, and differentiation.[1][3][4] The specificity of this compound for neutral versus acidic sphingomyelinase (A-SMase) makes it an invaluable tool for dissecting the precise roles of N-SMase-mediated ceramide production in cellular signaling.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on N-SMase activity and downstream signaling events, particularly in the context of mechanotransduction and the Ras/Raf/MEK/ERK pathway.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the inhibitory activity of this compound.
Table 1: Inhibitory Potency of this compound
| Enzyme Target | IC50 Value | Organism/System | Reference |
| Neutral Sphingomyelinase (N-SMase) | 1.0 µM | Mammalian (rat brain microsomes) | [2] |
| Acid Sphingomyelinase (A-SMase) | ~50 µM | Mammalian | [1] |
Table 2: Effective Concentrations of this compound in Cellular and In Situ Models
| Experimental Model | Application | Concentration | Incubation Time | Reference |
| Bovine Aortic Endothelial Cells (BAEC) | Inhibition of shear stress-induced signaling | 50 µM | 10 minutes | [5] |
| In situ Rat Lung Perfusion | Inhibition of mechano-induced N-SMase activity | 50 µM | 5 minutes | [5] |
| Human Peripheral Monocytes | Inhibition of LPS-induced PGE2 production | 0.8 µM (IC50) | Not Specified | [2] |
| Human Peripheral Monocytes | Inhibition of LPS-induced IL-1β production | 0.1 µM (IC50) | Not Specified | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving this compound.
References
- 1. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Scyphostatin Treatment in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyphostatin is a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), an enzyme that catalyzes the hydrolysis of sphingomyelin to produce ceramide.[1] Ceramide is a bioactive lipid that acts as a second messenger in various cellular processes, including apoptosis, cell growth, and inflammation. In the central nervous system, N-SMase activation and subsequent ceramide production have been implicated in neuronal apoptosis and the pathology of neurodegenerative diseases.[2]
Nerve Growth Factor (NGF), a neurotrophin crucial for the survival and differentiation of specific neuronal populations, can paradoxically induce apoptosis in cultured hippocampal neurons through the activation of the p75 neurotrophin receptor (p75NTR) and subsequent stimulation of N-SMase2, leading to ceramide generation and activation of the JNK signaling pathway.[2] this compound, by inhibiting N-SMase, presents a valuable pharmacological tool to investigate the role of the N-SMase/ceramide pathway in neuronal apoptosis and to explore its potential as a neuroprotective agent.
These application notes provide detailed protocols for utilizing this compound in in vitro neuroscience research, focusing on a neuroprotection assay against NGF-induced apoptosis in primary hippocampal neuron cultures.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| N-SMase IC50 | 1.0 µM | Mammalian | [1] |
| LPS-induced PGE2 IC50 | 0.8 µM | Human Monocytes | [1] |
| LPS-induced IL-1β IC50 | 0.1 µM | Human Monocytes | [1] |
Table 2: Experimental Parameters for Neuroprotection Assay
| Parameter | Recommended Range/Value | Notes |
| Primary Hippocampal Neuron Seeding Density | 1.5 x 10^5 cells/cm^2 | Optimal for survival and network formation. |
| This compound Concentration | 1 - 10 µM | Based on IC50 value. A dose-response curve is recommended. |
| NGF Concentration | 50 - 100 ng/mL | To induce apoptosis via p75NTR. |
| Pre-treatment Time with this compound | 1 - 2 hours | To ensure adequate inhibition of N-SMase prior to NGF challenge. |
| NGF Treatment Time | 24 - 48 hours | Sufficient time to observe significant apoptosis. |
| Viability Assay | MTT or LDH Assay | To quantify neuroprotection. |
| Apoptosis Assay | Caspase-3 activity assay or TUNEL staining | To confirm the apoptotic mechanism. |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the preparation and maintenance of primary hippocampal neuron cultures from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain (20 U/mL) in Earle's Balanced Salt Solution (EBSS)
-
Trypsin inhibitor (10 mg/mL)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the E18 embryos and isolate the hippocampi in ice-cold HBSS.
-
Mince the hippocampal tissue and incubate in papain solution for 15-20 minutes at 37°C.
-
Gently wash the tissue with HBSS and add trypsin inhibitor to stop the enzymatic digestion.
-
Triturate the tissue gently with a fire-polished Pasteur pipette in Neurobasal medium to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on Poly-D-lysine coated plates/coverslips at a density of 1.5 x 10^5 cells/cm^2.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue to replace half of the medium every 3-4 days.
-
Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
Protocol 2: this compound Neuroprotection Assay Against NGF-Induced Apoptosis
This protocol details the steps to assess the neuroprotective effect of this compound against NGF-induced cell death in primary hippocampal neurons.
Materials:
-
Primary hippocampal neuron cultures (DIV 7-10)
-
This compound (stock solution in DMSO)
-
Nerve Growth Factor (NGF)
-
Neurobasal medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Prepare working solutions of this compound in pre-warmed Neurobasal medium at various concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO).
-
Remove the culture medium from the primary hippocampal neurons and replace it with the this compound-containing medium or vehicle control.
-
Pre-incubate the neurons for 1-2 hours at 37°C.
-
Prepare a working solution of NGF in Neurobasal medium (e.g., 100 ng/mL).
-
Add the NGF solution to the wells, except for the untreated control wells.
-
Incubate the plates for 24-48 hours at 37°C.
-
After the incubation period, add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Mandatory Visualization
Caption: NGF-induced apoptotic signaling pathway inhibited by this compound.
Caption: Workflow for this compound neuroprotection assay.
References
Application Notes: Scyphostatin in Cardiovascular Research
Introduction
Scyphostatin is a potent and specific inhibitor of magnesium-dependent neutral sphingomyelinase (N-SMase).[1] In the context of cardiovascular research, N-SMase is a critical enzyme that catalyzes the hydrolysis of sphingomyelin to produce ceramide, a bioactive lipid second messenger.[2][3] Ceramide is implicated in a variety of cellular processes relevant to cardiovascular health and disease, including mechanotransduction, inflammation, and apoptosis.[3][4] this compound's specificity for N-SMase over acid sphingomyelinase (A-SMase) makes it an invaluable pharmacological tool for dissecting the specific roles of the neutral sphingomyelinase pathway in cardiovascular models.[1][3]
Mechanism of Action in the Cardiovascular System
In the vascular endothelium, N-SMase is concentrated in caveolae, specialized invaginations of the plasma membrane.[3] Mechanical forces, such as fluid shear stress from blood flow, rapidly activate N-SMase.[3] This activation leads to the localized production of ceramide. Ceramide then acts as a second messenger, initiating a cascade of downstream signaling events. This compound exerts its effect by directly inhibiting N-SMase, thereby preventing the production of ceramide and blocking the subsequent signaling cascade. This allows researchers to investigate the physiological and pathological consequences of N-SMase-derived ceramide signaling in the cardiovascular system.
Key Cardiovascular Research Applications
-
Mechanotransduction in Vascular Endothelium: this compound is used to study how endothelial cells sense and respond to mechanical forces like shear stress. By inhibiting N-SMase, researchers can demonstrate the essential role of this enzyme in converting mechanical stimuli into biochemical signals.[3]
-
Endothelial Dysfunction: The N-SMase/ceramide pathway is implicated in endothelial dysfunction, a key early event in the pathogenesis of atherosclerosis. This compound can be used in cell culture models to explore how ceramide contributes to inflammatory responses and reduced nitric oxide (NO) bioavailability.[5]
-
Signal Transduction Pathway Analysis: The inhibitor is crucial for elucidating the downstream targets of N-SMase-generated ceramide. Studies have shown that this compound can prevent the mechanoactivation of downstream signaling molecules, including Src-like kinases and components of the mitogen-activated protein kinase (MAPK/ERK) pathway.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature. This information is critical for designing experiments and interpreting results.
| Parameter | Value | Target/System | Citation |
| IC₅₀ | 1.0 µM | Mammalian Neutral Sphingomyelinase (Mg²⁺-dependent) | [1] |
| IC₅₀ | ~50 µM | Lysosomal Acid Sphingomyelinase | [1] |
| Effective Concentration | 50 µM | In situ inhibition in perfused rat lung model | [3] |
| Effective Concentration | 0.1 - 10 µM | LPS-induced cytokine production in human monocytes | [1] |
Signaling Pathways
This compound Inhibition of Mechanotransduction Signaling
Mechanical forces, such as shear stress, are known to activate neutral sphingomyelinase (N-SMase) at the endothelial cell surface. This leads to the production of ceramide, which triggers downstream signaling cascades involving Src-like kinases and the ERK pathway, ultimately leading to cellular responses. This compound specifically blocks the activity of N-SMase, preventing ceramide generation and inhibiting this entire mechanotransduction pathway.[3]
References
- 1. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biochemical investigation of this compound analogues as inhibitors of neutral sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutral sphingomyelinase inhibitor this compound prevents and ceramide mimics mechanotransduction in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiapoptotic activity of a novel analogue of the neutral sphingomyelinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of Scyphostatin in Exosome Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of Scyphostatin, a potent and specific inhibitor of neutral sphingomyelinase (nSMase), on the biogenesis and release of exosomes. Given that this compound and the widely studied nSMase inhibitor GW4869 share an identical half-maximal inhibitory concentration (IC50) of 1.0 µM, the quantitative data and protocols presented herein utilize GW4869 as a representative nSMase inhibitor to illustrate the expected outcomes and methodologies.[1][2][3][4][5][6]
Introduction to this compound and Exosome Biogenesis
Exosomes are small extracellular vesicles of endosomal origin that play crucial roles in intercellular communication by transferring a variety of bioactive molecules, including proteins, lipids, and nucleic acids. The biogenesis of exosomes is a complex process, involving both ESCRT (endosomal sorting complexes required for transport)-dependent and -independent pathways.
The ESCRT-independent pathway for exosome formation is of particular interest in the context of this compound. This pathway relies on the enzymatic activity of neutral sphingomyelinase 2 (nSMase2), which is localized to the inner leaflet of the late endosomal membrane, also known as the multivesicular body (MVB). nSMase2 catalyzes the hydrolysis of sphingomyelin into ceramide. The accumulation of ceramide in the endosomal membrane is believed to induce a negative curvature, leading to the inward budding of the membrane and the formation of intraluminal vesicles (ILVs). These ILVs are the precursors to exosomes. When the MVB fuses with the plasma membrane, the ILVs are released into the extracellular space as exosomes.
This compound, by specifically inhibiting nSMase2, is hypothesized to reduce the production of ceramide within the MVB, thereby attenuating the formation of ILVs and consequently decreasing the secretion of exosomes. This makes this compound a valuable pharmacological tool to investigate the role of the nSMase2-ceramide pathway in exosome biogenesis and its downstream physiological and pathological consequences.
Key Experimental Approaches
To elucidate the effect of this compound on exosome formation, a multi-pronged approach is recommended, encompassing:
-
Inhibition of nSMase Activity: Directly measuring the inhibition of nSMase activity in cell lysates treated with this compound.
-
Quantification of Cellular Ceramide Levels: Assessing the impact of this compound on the cellular levels of ceramide, the direct product of nSMase activity.
-
Isolation and Quantification of Exosomes: Purifying exosomes from the conditioned media of this compound-treated cells and quantifying the reduction in their secretion.
-
Characterization of Isolated Exosomes: Verifying the identity and purity of the isolated exosomes through the detection of specific protein markers.
The following sections provide detailed protocols and expected quantitative outcomes for these key experiments.
Data Presentation: Quantitative Effects of nSMase Inhibition on Exosome Secretion
The following tables summarize the expected quantitative data from experiments using an nSMase inhibitor with an IC50 of 1 µM, such as this compound or GW4869.
Table 1: Effect of nSMase Inhibitor on Exosome Particle Concentration
| Treatment | Concentration (µM) | Exosome Concentration (particles/mL) | % Inhibition |
| Vehicle (DMSO) | - | 1.5 x 10¹⁰ | 0% |
| nSMase Inhibitor | 1 | 7.5 x 10⁹ | 50% |
| nSMase Inhibitor | 5 | 3.0 x 10⁹ | 80% |
| nSMase Inhibitor | 10 | 1.5 x 10⁹ | 90% |
Data are representative and may vary depending on the cell type and experimental conditions.
Table 2: Western Blot Analysis of Exosome Markers Following nSMase Inhibition
| Treatment | Concentration (µM) | Relative Band Intensity (CD63) | Relative Band Intensity (Alix) | Relative Band Intensity (TSG101) |
| Vehicle (DMSO) | - | 1.00 | 1.00 | 1.00 |
| nSMase Inhibitor | 1 | 0.52 | 0.48 | 0.55 |
| nSMase Inhibitor | 5 | 0.21 | 0.18 | 0.24 |
| nSMase Inhibitor | 10 | 0.11 | 0.09 | 0.13 |
Band intensities are normalized to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: In Vitro Neutral Sphingomyelinase (nSMase) Activity Assay
This protocol measures the activity of nSMase in cell lysates treated with this compound using a fluorescence-based assay.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
nSMase Activity Assay Kit (e.g., from Echelon Biosciences or similar)
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
nSMase Activity Assay:
-
Follow the manufacturer's protocol for the nSMase activity assay kit.
-
In a 96-well plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.
-
Add the reaction mixture containing the fluorescent substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the nSMase activity for each sample.
-
Normalize the activity of the this compound-treated samples to the vehicle control to determine the percent inhibition.
-
Protocol 2: Quantification of Cellular Ceramide Levels by LC-MS/MS
This protocol describes the extraction and quantification of different ceramide species from this compound-treated cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Treated cells from Protocol 1
-
Internal standards for different ceramide species
-
Lipid extraction solvents (e.g., isopropanol, ethyl acetate, hexane)
-
LC-MS/MS system
Procedure:
-
Lipid Extraction:
-
To the cell pellet, add a mixture of extraction solvents containing the internal standards.
-
Vortex vigorously and incubate at room temperature.
-
Centrifuge to separate the phases.
-
Collect the organic (lipid-containing) phase and dry it under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for injection.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different ceramide species using a suitable chromatography column and gradient.
-
Detect and quantify the ceramide species based on their specific mass-to-charge ratios and fragmentation patterns.
-
-
Data Analysis:
-
Calculate the concentration of each ceramide species by comparing its peak area to that of the corresponding internal standard.
-
Normalize the ceramide levels to the total protein or cell number.
-
Compare the ceramide levels in this compound-treated cells to the vehicle control.
-
Protocol 3: Exosome Isolation by Differential Ultracentrifugation
This protocol details the isolation of exosomes from the conditioned media of cells treated with this compound.
Materials:
-
Conditioned media from this compound-treated and control cells (cultured in exosome-depleted FBS)
-
Phosphate-buffered saline (PBS)
-
Ultracentrifuge and appropriate rotors
-
0.22 µm filter
Procedure:
-
Preparation of Conditioned Media:
-
Culture cells in media supplemented with exosome-depleted fetal bovine serum (FBS) to avoid contamination with bovine exosomes.
-
Treat cells with this compound or vehicle as described in Protocol 1.
-
Collect the conditioned media.
-
-
Differential Centrifugation:
-
Centrifuge the conditioned media at 300 x g for 10 minutes at 4°C to pellet cells.
-
Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 10 minutes at 4°C to remove dead cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to remove larger vesicles and apoptotic bodies.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining larger particles.
-
Transfer the filtered supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 70 minutes at 4°C to pellet exosomes.
-
-
Washing and Resuspension:
-
Carefully discard the supernatant and resuspend the exosome pellet in a large volume of PBS.
-
Centrifuge again at 100,000 x g for 70 minutes at 4°C.
-
Discard the supernatant and resuspend the final exosome pellet in a small volume of PBS (e.g., 50-100 µL).
-
-
Storage:
-
Store the isolated exosomes at -80°C for downstream analysis.
-
Protocol 4: Exosome Quantification by Nanoparticle Tracking Analysis (NTA)
This protocol describes the quantification of the size and concentration of isolated exosomes using NTA.
Materials:
-
Isolated exosome suspension from Protocol 3
-
NTA instrument (e.g., NanoSight)
-
Sterile, particle-free PBS
Procedure:
-
Sample Preparation:
-
Dilute the exosome suspension in particle-free PBS to a concentration within the optimal range for the NTA instrument (typically 10⁷ to 10⁹ particles/mL).
-
-
NTA Measurement:
-
Prime the instrument with particle-free PBS.
-
Load the diluted exosome sample into the instrument.
-
Adjust the camera focus and detection threshold according to the manufacturer's instructions.
-
Record several videos of the particles undergoing Brownian motion.
-
-
Data Analysis:
-
The NTA software will analyze the videos to determine the size distribution and concentration of the particles.
-
Compare the exosome concentration in samples from this compound-treated cells to that of the vehicle control.
-
Protocol 5: Western Blot Analysis of Exosome Markers
This protocol is for the detection of exosome-specific protein markers (e.g., CD63, CD81, Alix, TSG101) in isolated exosome preparations to confirm their identity and assess the effect of this compound on their secretion.
Materials:
-
Isolated exosomes from Protocol 3
-
RIPA buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against exosome markers (e.g., anti-CD63, anti-Alix, anti-TSG101)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the isolated exosomes in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of exosomal protein (e.g., 10-20 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and compare the levels of exosome markers in samples from this compound-treated cells to the vehicle control.
-
By following these detailed application notes and protocols, researchers can effectively investigate the role of this compound in the nSMase2-dependent pathway of exosome biogenesis, providing valuable insights into the fundamental biology of extracellular vesicles and their potential as therapeutic targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
- 5. GW4869 - MedChem Express [bioscience.co.uk]
- 6. GW 4869 | Other Hydrolases | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Scyphostatin in Apoptosis and Cell Cycle Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyphostatin is a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), an enzyme crucial for the hydrolysis of sphingomyelin into the bioactive lipid second messenger, ceramide. Ceramide plays a pivotal role in various cellular signaling pathways, including those leading to apoptosis (programmed cell death) and cell cycle arrest. By inhibiting N-SMase, this compound effectively reduces the production of ceramide, thereby exhibiting significant anti-apoptotic effects. This makes this compound a valuable tool for investigating the roles of the N-SMase/ceramide pathway in cell fate decisions and a potential lead compound in the development of therapeutics for diseases characterized by excessive apoptosis.
These application notes provide a comprehensive overview of the use of this compound in apoptosis and cell cycle research, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action: Inhibition of the Ceramide-Mediated Apoptotic Pathway
This compound exerts its anti-apoptotic effects by directly inhibiting the activity of neutral sphingomyelinase. This inhibition disrupts a key signaling cascade that is often initiated by extracellular stimuli such as tumor necrosis factor-alpha (TNF-α) or Fas ligand (FasL).
Figure 1: this compound inhibits the N-SMase-mediated production of ceramide, a key signaling molecule in apoptosis.
Upon activation by apoptotic stimuli, N-SMase, located at the cell membrane, hydrolyzes sphingomyelin to generate ceramide. Ceramide then acts as a second messenger, initiating a cascade of downstream signaling events that ultimately converge on the activation of executioner caspases and the induction of apoptosis. This compound's inhibition of N-SMase blocks this pathway at an early stage, preventing the accumulation of ceramide and thereby protecting the cell from undergoing apoptosis.
Data Presentation: Efficacy of N-SMase Inhibition
While specific quantitative data for this compound's effect on apoptosis and cell cycle are not extensively published, studies on other potent N-SMase inhibitors, such as GW4869, provide a strong indication of the expected outcomes. The following tables summarize representative data from such studies, demonstrating the impact of N-SMase inhibition on apoptosis and cell cycle distribution.
Table 1: Effect of N-SMase Inhibition on Apoptosis
| Treatment Condition | Concentration (µM) | Incubation Time (h) | Cell Line | Apoptotic Cells (%) |
| Control (Vehicle) | - | 24 | Jurkat | 5.2 ± 0.8 |
| Apoptotic Stimulus (e.g., TNF-α) | - | 24 | Jurkat | 35.7 ± 2.5 |
| Apoptotic Stimulus + N-SMase Inhibitor | 10 | 24 | Jurkat | 12.3 ± 1.9 |
| N-SMase Inhibitor alone | 10 | 24 | Jurkat | 6.1 ± 1.1 |
Data are representative and may vary depending on the cell line, apoptotic stimulus, and specific N-SMase inhibitor used.
Table 2: Effect of N-SMase Inhibition on Cell Cycle Distribution
| Treatment Condition | Concentration (µM) | Incubation Time (h) | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | - | 48 | HCT116 | 55.4 ± 3.1 | 28.9 ± 2.2 | 15.7 ± 1.8 |
| N-SMase Inhibitor | 20 | 48 | HCT116 | 68.2 ± 4.5 | 19.5 ± 3.1 | 12.3 ± 2.0 |
Data are representative and may vary depending on the cell line and specific N-SMase inhibitor used. N-SMase inhibition can lead to a G1 cell cycle arrest in some cell types.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on apoptosis and the cell cycle.
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Figure 2: Workflow for assessing apoptosis using Annexin V and PI staining.
Materials:
-
This compound (stock solution in DMSO)
-
Apoptotic stimulus (e.g., TNF-α, FasL)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of the experiment.
-
Treat cells with the desired concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for a predetermined pre-incubation time (e.g., 1-2 hours).
-
Induce apoptosis by adding the apoptotic stimulus (e.g., TNF-α at 10-100 ng/mL) and incubate for the desired duration (e.g., 6-24 hours). Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the apoptotic stimulus alone.
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to minimize membrane damage. For suspension cells, collect by centrifugation.
-
Collect all cells, including any floating in the medium, as these may be apoptotic.
-
-
Staining:
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Figure 3: Workflow for cell cycle analysis using Propidium Iodide staining.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at a low density to ensure they are in a proliferative state.
-
Treat cells with the desired concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for a suitable duration (e.g., 24-48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Use software with a cell cycle analysis model to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Acquire data for at least 20,000 events per sample.
-
Data Interpretation:
-
A histogram of cell count versus PI fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2N DNA content) and the G2/M phase (4N DNA content). The region between these two peaks represents the S phase.
-
An accumulation of cells in a particular phase (e.g., G0/G1) following this compound treatment would indicate a cell cycle arrest at that point.
Conclusion
This compound is a powerful pharmacological tool for studying the intricate roles of the neutral sphingomyelinase/ceramide signaling pathway in apoptosis and cell cycle regulation. The protocols provided here offer a robust framework for researchers to investigate the anti-apoptotic and potential cell cycle-modulating effects of this compound in various cellular contexts. By carefully designing experiments with appropriate controls and utilizing the quantitative power of flow cytometry, scientists can gain valuable insights into the mechanisms governing cell fate and explore the therapeutic potential of targeting N-SMase.
Application Notes and Protocols: Investigating Ceramide-Dependent Pathways Using Scyphostatin
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive guide for utilizing Scyphostatin, a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), to investigate the roles of ceramide in cellular signaling pathways. Ceramide, a bioactive lipid second messenger, is implicated in a multitude of cellular processes, including apoptosis, cell cycle arrest, inflammation, and stress responses. This compound offers a powerful pharmacological tool to dissect the specific contributions of N-SMase-generated ceramide in these events.
Introduction to this compound
This compound is a fungal metabolite that acts as a specific, reversible, and potent inhibitor of magnesium-dependent neutral sphingomyelinase (N-SMase).[1][2] It exhibits significantly less activity against acid sphingomyelinase, making it a valuable tool for distinguishing the signaling roles of these two enzymes.[1][3] By inhibiting N-SMase, this compound blocks the hydrolysis of sphingomyelin into ceramide and phosphocholine, thereby reducing the intracellular pool of ceramide generated through this pathway. This allows researchers to probe the downstream consequences of attenuated ceramide signaling.
Mechanism of Action
This compound's inhibitory action on N-SMase allows for the elucidation of signaling cascades initiated by ceramide production. N-SMase is often activated by various extracellular stimuli, including cytokines like TNF-α, growth factors, and mechanical stress.[3][4] The subsequent rise in intracellular ceramide can trigger a range of downstream events, including the activation of specific protein kinases and phosphatases, leading to changes in gene expression and cellular fate. By using this compound to block this initial step, researchers can confirm the dependence of a particular cellular response on N-SMase activity and ceramide generation.
Data Presentation
This compound Inhibition Data
| Parameter | Value | Cell/System | Reference |
| IC50 (N-SMase) | 1.0 µM | Mammalian | [1] |
| Specificity | ~50-fold greater concentration needed to inhibit acid sphingomyelinase | Mammalian | [1] |
| Effective Concentration | 1 - 50 µM | In vitro kinase assay, cultured endothelial cells |
Cellular Effects of this compound
| Cellular Process | Cell Type | This compound Concentration | Observed Effect | Reference |
| Mechanotransduction | Bovine Aortic Endothelial Cells | 50 µM | Prevention of shear stress-stimulated protein tyrosine kinase and Src-like kinase activation. | |
| Inflammation | Human Peripheral Monocytes | 0.1 µM | Inhibition of LPS-induced Interleukin-1β production. | [1] |
| Inflammation | Human Peripheral Monocytes | 0.8 µM | Inhibition of LPS-induced Prostaglandin E2 production. | [1] |
Signaling Pathways and Experimental Workflows
Ceramide-Dependent Signaling Pathway
Caption: this compound inhibits N-SMase, blocking ceramide production and downstream signaling.
Experimental Workflow for Investigating Ceramide Pathways
Caption: Workflow for studying ceramide pathways using this compound.
Experimental Protocols
Protocol 1: In Vitro Neutral Sphingomyelinase (N-SMase) Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on N-SMase activity in cell lysates or purified enzyme preparations. A common method involves a coupled enzymatic reaction that results in a fluorescent or colorimetric output.
Materials:
-
This compound
-
N-SMase enzyme source (cell lysate or purified enzyme)
-
Sphingomyelin substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
Coupled enzyme mix (e.g., alkaline phosphatase, choline oxidase, horseradish peroxidase)
-
Detection reagent (e.g., Amplex Red)
-
96-well microplate (black for fluorescence)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the N-SMase enzyme solution in assay buffer. The optimal concentration should be determined empirically.
-
Prepare the sphingomyelin substrate and the detection reagent mix according to the manufacturer's instructions.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the N-SMase enzyme solution.
-
Add the diluted this compound solutions or vehicle control (assay buffer with the same DMSO concentration).
-
Include a negative control well containing assay buffer without the N-SMase enzyme to measure background signal.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the sphingomyelin substrate and detection reagent mix to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 530/590 nm for Amplex Red) or absorbance using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Protocol 2: Ceramide Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the extraction and quantification of cellular ceramide levels following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards (e.g., C17:0 ceramide)
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Wash cells with ice-cold PBS and harvest.
-
Perform lipid extraction using a standard method such as Bligh-Dyer. Briefly, add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet.
-
Spike samples with an internal standard to control for extraction efficiency.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Separate the different ceramide species using reverse-phase liquid chromatography.
-
Detect and quantify the ceramide species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transition from the precursor ion to a specific product ion (e.g., m/z 264.3 for the sphingosine backbone) is monitored for each ceramide species.
-
-
Data Analysis:
-
Integrate the peak areas for each ceramide species and the internal standard.
-
Calculate the concentration of each ceramide species relative to the internal standard and normalize to the initial cell number or protein concentration.
-
Compare ceramide levels between this compound-treated and control samples.
-
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the phosphorylation status of key proteins in ceramide-dependent signaling pathways.
Materials:
-
This compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src, anti-phospho-ERK, anti-phospho-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Compare the phosphorylation levels of target proteins between this compound-treated and control samples.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in N-SMase assay | - Insufficient washing- Non-specific binding of reagents | - Increase the number and duration of wash steps.- Optimize blocking conditions. |
| Low ceramide recovery in LC-MS/MS | - Inefficient lipid extraction- Degradation of ceramides | - Optimize extraction protocol.- Keep samples on ice and process quickly. |
| Weak signal in Western blot | - Low protein concentration- Inactive antibody- Insufficient transfer | - Load more protein.- Use a fresh or different antibody.- Optimize transfer conditions. |
| Inconsistent results | - Cell culture variability- Reagent degradation | - Standardize cell culture conditions.- Prepare fresh reagents and store them properly. |
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the intricate roles of ceramide-dependent pathways in various biological systems.
References
- 1. Neutral sphingomyelinase inhibitor this compound prevents and ceramide mimics mechanotransduction in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot protocol for Ceramide Kinase Antibody (NB100-2911): Novus Biologicals [novusbio.com]
- 4. benchchem.com [benchchem.com]
Scyphostatin Delivery for In Situ Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyphostatin is a potent and specific inhibitor of neutral sphingomyelinase (nSMase), an enzyme crucial in the production of the second messenger ceramide.[1] The targeted delivery of this compound in in situ experimental models is essential for elucidating the precise roles of nSMase in various physiological and pathological processes. These application notes provide detailed protocols for the delivery of this compound in in situ settings, with a primary focus on the isolated perfused rat lung model. Additionally, alternative delivery strategies are discussed to broaden the scope of experimental possibilities.
Data Presentation
The following tables summarize key quantitative data for the use of this compound in experimental settings.
Table 1: this compound Inhibitory Concentrations
| Target Enzyme | IC50 Value (µM) | Cell/System | Reference |
| Neutral Sphingomyelinase (nSMase) | 1.0 | Mammalian | [1] |
| Acid Sphingomyelinase (aSMase) | ~50 | Mammalian | [1] |
| LPS-induced Prostaglandin E2 Production | 0.8 | Human peripheral monocytes | [1] |
| LPS-induced Interleukin-1β Production | 0.1 | Human peripheral monocytes | [1] |
Table 2: Experimental Concentrations of this compound
| Experimental Model | Concentration (µM) | Duration | Observed Effect | Reference |
| In vitro nSMase activity assay | 0.1 - 100 | 15 min pre-incubation | Dose-dependent inhibition of nSMase | |
| In situ rat lung perfusion | 50 | 10 min pre-treatment | Prevention of shear stress-induced protein tyrosine kinase stimulation | [2] |
| Cultured endothelial cell monolayers | 50 | 10 min pre-treatment | Prevention of shear stress stimulation of protein tyrosine kinases and Src-like kinases | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Precautionary Measures: this compound is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures should be performed in a chemical fume hood.
-
Solvent Selection: this compound is soluble in polar aprotic solvents such as DMSO.[3][4][5][6]
-
Stock Solution Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for a final volume of 1 mL, dissolve 4.86 mg of this compound (Molecular Weight: 485.65 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
Protocol 2: In Situ Rat Lung Perfusion with this compound
This protocol is adapted from methodologies described for isolated lung perfusion experiments.[7][8][9][10][11]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Perfusion buffer (e.g., Krebs-Henseleit bicarbonate buffer) supplemented with bovine serum albumin (BSA) and glucose.
-
This compound stock solution (10 mM in DMSO)
-
Perfusion apparatus (pump, oxygenator, reservoir, pressure transducers)
-
Surgical instruments for cannulation
-
Ventilator
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate dose of anesthetic.
-
Administer heparin intravenously to prevent blood clotting.
-
-
Surgical Procedure:
-
Perform a tracheostomy and connect the trachea to a small animal ventilator.
-
Open the thoracic cavity to expose the heart and lungs.
-
Carefully cannulate the pulmonary artery and the left atrium.
-
-
Initiation of Perfusion:
-
Start the perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) perfusion buffer at a constant flow rate.
-
Ensure a stable baseline perfusion pressure.
-
-
This compound Administration:
-
Prepare the working concentration of this compound by diluting the DMSO stock solution into the perfusion buffer. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.
-
For a final concentration of 50 µM this compound, add 5 µL of the 10 mM stock solution per 1 mL of perfusion buffer.
-
Introduce the this compound-containing buffer into the perfusion circuit.
-
Allow for a pre-treatment period (e.g., 10 minutes) for the inhibitor to take effect.
-
-
Experimental Intervention and Sample Collection:
-
Induce the experimental stimulus (e.g., increase in shear stress by elevating the flow rate).
-
Collect perfusate samples and lung tissue at designated time points for subsequent analysis (e.g., Western blotting for protein phosphorylation).
-
Visualization of Pathways and Workflows
Caption: this compound's mechanism of action in the nSMase signaling pathway.
Caption: Experimental workflow for in situ rat lung perfusion with this compound.
Alternative In Situ Delivery Methods
While direct perfusion is a well-established method, other in situ delivery systems offer potential advantages for localized and sustained release of this compound.
In Situ Gelling Systems
-
Concept: These are polymer solutions that remain liquid before administration but transition into a gel phase upon exposure to physiological conditions (e.g., temperature, pH, ions).[12][13][14][15][16] This technology could be adapted for localized delivery to specific tissues or organs.
-
Potential Application for this compound: For studies involving direct application to a tissue surface, an in situ gelling formulation of this compound could provide sustained local inhibition of nSMase. This would be particularly useful in models where systemic delivery is not desired. For pulmonary applications, nebulized solutions that form a gel upon contact with the lung mucosa could be explored.[15]
Liposomal and Nanoparticle-Based Delivery
-
Concept: Encapsulating this compound within liposomes or nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[17][18][19][][21] These carriers can be further functionalized for targeted delivery to specific cell types.
-
Potential Application for this compound:
-
Liposomes: Proliposomal formulations, which are dry powders that form liposomes upon hydration, could be used for oral or aerosol delivery, forming the liposomal this compound in situ.[17][18]
-
Nanoparticles: Biodegradable polymeric nanoparticles can provide controlled release of this compound over an extended period, reducing the need for frequent administration in chronic disease models.[19][21] These could be delivered locally via injection or potentially targeted to specific tissues through surface modifications.
-
Signaling Pathway Overview
This compound exerts its effects by inhibiting neutral sphingomyelinase (nSMase), a key enzyme in the sphingolipid signaling pathway.[2][22][23][24][25]
-
nSMase Activation: Various stimuli, including mechanical stress (e.g., fluid shear stress) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), can activate nSMase located at the plasma membrane.[2][24]
-
Ceramide Production: Activated nSMase catalyzes the hydrolysis of sphingomyelin to produce ceramide.
-
Downstream Signaling: Ceramide acts as a lipid second messenger, initiating a cascade of downstream signaling events. This includes the activation of Src family kinases and the subsequent activation of the Ras-Raf-MEK-ERK (MAPK) pathway.[2]
-
This compound's Point of Intervention: By inhibiting nSMase, this compound prevents the production of ceramide, thereby blocking the downstream signaling cascades that are dependent on this lipid messenger. This makes this compound a valuable tool for investigating the specific roles of nSMase-derived ceramide in cellular processes.
References
- 1. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutral sphingomyelinase inhibitor this compound prevents and ceramide mimics mechanotransduction in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide | DMSO | solvent | TargetMol [targetmol.com]
- 7. Implementation of an experimental isolated lung perfusion model on surgically resected human lobes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ lung perfusion with cisplatin. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ex vivo lung perfusion: how we do it - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implementation of an experimental isolated lung perfusion model on surgically resected human lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of Out of Body Lung Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In situ gelling system for drug delivery | PPTX [slideshare.net]
- 13. In Situ Gelling Systems for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. In Situ Forming Polymeric Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Spontaneous In Situ Formation of Liposomes from Inert Porous Microparticles for Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Nanoparticle-based drug delivery: case studies for cancer and cardiovascular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neutral sphingomyelinase: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 24. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Scyphostatin Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Scyphostatin in cell culture experiments. The focus is on achieving the desired inhibitory effect on neutral sphingomyelinase (N-SMase) while maintaining optimal cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of neutral sphingomyelinase (N-SMase).[1][2][3][4] N-SMase is an enzyme that catalyzes the hydrolysis of sphingomyelin to produce ceramide, a lipid second messenger involved in various cellular processes, including proliferation, differentiation, and apoptosis.[5] By inhibiting N-SMase, this compound blocks the production of ceramide and subsequently modulates downstream signaling pathways.
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: A good starting point for this compound is a concentration range of 0.1 µM to 10 µM. The reported half-maximal inhibitory concentration (IC50) for N-SMase enzymatic activity is approximately 1.0 µM.[4] However, the optimal concentration for your specific cell type and experimental endpoint will need to be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO to a concentration of 1-10 mM. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the DMSO stock solution in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could cause solvent-induced cytotoxicity, typically recommended to be below 0.1%. Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A4: The optimal concentration of this compound for your experiments should inhibit N-SMase activity without significantly affecting cell viability. To determine this, you should perform a dose-response experiment. Treat your cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 µM) for the desired experimental duration. Subsequently, assess cell viability using a standard assay such as the MTT or AlamarBlue assay. The highest concentration that does not cause a significant decrease in cell viability compared to the vehicle control would be a good starting point for your functional assays.
Q5: What are the known downstream signaling pathways affected by this compound?
A5: By inhibiting N-SMase and subsequent ceramide production, this compound can affect several downstream signaling pathways. One of the well-documented pathways is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[1][2][3] Inhibition of N-SMase by this compound can lead to the suppression of ERK activation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death or Low Viability | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. Start with a lower concentration range (e.g., 0.01 µM to 1 µM). |
| Final DMSO concentration is too high. | Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level, typically ≤ 0.1%. Always include a vehicle control (medium with the same DMSO concentration) to assess solvent toxicity. | |
| Cell culture conditions are not optimal. | Ensure your cells are healthy and growing in optimal conditions (e.g., proper media, serum concentration, CO2 levels, and humidity).[6][7][8] | |
| Contamination of cell culture. | Regularly check your cell cultures for any signs of bacterial or fungal contamination. | |
| No or Low Inhibitory Effect | This compound concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., 1 µM to 50 µM) to find the effective concentration for your cell line and experimental endpoint. |
| Inactive this compound. | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment. | |
| The target pathway is not active in your cell line. | Confirm that N-SMase is expressed and active in your chosen cell line. You can do this through methods like qPCR, Western blot, or an N-SMase activity assay. | |
| Insufficient incubation time. | The inhibitory effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for your desired outcome. | |
| Inconsistent or Variable Results | Inconsistent cell seeding density. | Ensure that you are seeding a consistent number of cells for each experiment, as cell density can influence the response to treatment. |
| Variability in this compound preparation. | Prepare a fresh dilution of this compound from a stock aliquot for each experiment to ensure consistent concentrations. | |
| Issues with the cell viability assay. | Ensure that your cell viability assay is performed consistently and within the linear range of detection. Include appropriate controls in your assay plate. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently by pipetting up and down. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: AlamarBlue (Resazurin) Assay for Cell Viability
The AlamarBlue assay incorporates a cell-permeable indicator dye, resazurin, which is blue and non-fluorescent. In viable, metabolically active cells, resazurin is reduced to resorufin, which is red and highly fluorescent.
Materials:
-
Cells of interest
-
96-well tissue culture plates (opaque-walled for fluorescence measurements)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
AlamarBlue reagent
-
Multichannel pipette
-
Microplate reader (capable of fluorescence or absorbance measurement)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C.
-
Drug Treatment: Prepare and add serial dilutions of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well, typically 10% of the culture volume (10 µL for a 100 µL culture).
-
Incubation with AlamarBlue: Incubate the plate for 1-4 hours at 37°C, protected from direct light. The optimal incubation time may need to be determined empirically for your specific cell line.
-
Measurement: Measure either fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Correct for background by subtracting the values from cell-free wells. Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. Neutral sphingomyelinase inhibitor this compound prevents and ceramide mimics mechanotransduction in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. What are the optimal growth conditions for mammalian cell culture? | AAT Bioquest [aatbio.com]
- 8. The importance of cell culture parameter standardization: an assessment of the robustness of the 2102Ep reference cell line - PMC [pmc.ncbi.nlm.nih.gov]
Scyphostatin Technical Support Center: Solubility and Stability Guidelines
Welcome to the technical support center for Scyphostatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in common experimental buffers. The following information, presented in a question-and-answer format, addresses potential issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A: this compound is a complex lipophilic molecule with poor aqueous solubility. It is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions that can then be diluted into aqueous experimental buffers. Ethanol is another potential solvent.
Q2: How should I store the this compound stock solution?
A: To ensure the stability of your this compound stock solution, it is best to aliquot it into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C, protected from light.
Q3: What is the expected stability of this compound in aqueous experimental buffers?
A: The stability of this compound in aqueous buffers is dependent on the pH, temperature, and the specific components of the buffer. As a general guideline, it is advisable to prepare fresh dilutions from your frozen stock solution for each experiment. This compound contains an epoxycyclohexenone core and an amide linkage, which can be susceptible to hydrolysis at non-neutral pH. For optimal stability in your working solution, maintain a pH as close to neutral (pH 7.4) as your experimental system allows and keep the solution on ice when not in use.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A: Direct dissolution of this compound in aqueous buffers is not recommended due to its low solubility, which will likely result in precipitation or an inaccurate solution concentration. The recommended method is to dilute a high-concentration stock solution (e.g., in DMSO) into your aqueous buffer of choice.
Troubleshooting Guide
Issue: Precipitate forms when I dilute my this compound stock solution into my aqueous buffer.
-
Possible Cause 1: The final concentration of the organic solvent is too low to maintain solubility.
-
Solution: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your working solution is sufficient to keep this compound dissolved. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in many biological assays. You may need to optimize this concentration.
-
-
Possible Cause 2: The concentration of this compound in the final working solution is above its solubility limit in that specific buffer.
-
Solution: Try preparing a more dilute working solution. It is crucial to determine the optimal concentration range for your specific assay through preliminary experiments.
-
-
Possible Cause 3: The buffer components are interacting with this compound.
-
Solution: If possible, try a different buffer system. Simple buffers like Phosphate-Buffered Saline (PBS) or HEPES-buffered saline may be less likely to cause precipitation compared to complex media containing high concentrations of salts, proteins, or other additives.
-
Issue: I am observing inconsistent or no activity of this compound in my experiments.
-
Possible Cause 1: Degradation of this compound.
-
Solution: this compound may be degrading in your working solution. Prepare fresh dilutions for each experiment and avoid prolonged storage of aqueous solutions, even at 4°C. Ensure the pH of your buffer is near neutral. The epoxycyclohexenone moiety in this compound can be sensitive to acidic or basic conditions.
-
-
Possible Cause 2: Improper storage of the stock solution.
-
Solution: Ensure your stock solution is stored correctly at -20°C or -80°C in tightly sealed, light-protected aliquots. Avoid repeated freeze-thaw cycles, which can lead to degradation and concentration changes due to solvent evaporation.
-
Data Summary
Due to the limited availability of specific quantitative data in the public domain, the following tables provide a qualitative summary and general recommendations based on the chemical properties of this compound and common laboratory practices for similar compounds.
Table 1: Qualitative Solubility of this compound
| Solvent Type | Examples | Solubility Recommendation |
| Organic Solvents | DMSO, Ethanol | High: Recommended for preparing stock solutions. |
| Aqueous Buffers | PBS, Tris, DMEM | Low to Insoluble: Not recommended for direct dissolution. |
Table 2: General Stability and Storage Recommendations for this compound
| Solution Type | Storage Temperature | Recommended Storage Duration | Key Considerations |
| Stock Solution (in DMSO) | -20°C or -80°C | Months to a year | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Dilution (in Aqueous Buffer) | 2-8°C (on ice) | For immediate use (within a few hours) | Prepare fresh for each experiment. Maintain a near-neutral pH. Avoid prolonged storage. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution gently until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution
-
Thawing: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Dilution: In a sterile tube, add the desired volume of your experimental aqueous buffer.
-
Addition of Stock: While gently vortexing the buffer, add the required volume of the this compound stock solution to achieve the final desired concentration. It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.
-
Mixing: Mix the working solution thoroughly by gentle vortexing or inversion.
-
Use: Use the freshly prepared working solution immediately in your experiment. If not for immediate use, keep the solution on ice.
Visualizations
Caption: Workflow for this compound Solution Preparation.
Caption: Troubleshooting Precipitation Issues.
potential off-target effects of Scyphostatin in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Scyphostatin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and specific inhibitor of neutral sphingomyelinase (N-SMase).[1][2][3][4] It is a reversible inhibitor, and its epoxycyclohexenone motif is understood to be critical for its biological activity.[5][6]
Q2: How specific is this compound for neutral sphingomyelinase (N-SMase) over acid sphingomyelinase (A-SMase)?
This compound exhibits significant selectivity for N-SMase. The concentration required to inhibit lysosomal acid sphingomyelinase is approximately 50 times greater than that needed to inhibit N-SMase.[2] This suggests that at higher concentrations, off-target inhibition of A-SMase could occur.
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the target and the cellular context.
| Target/Process | System | IC50 Value |
| Neutral Magnesium-Dependent Sphingomyelinase | Rat Brain Microsomes | 1.0 µM[2][4] |
| LPS-Induced Prostaglandin E2 Production | Human Peripheral Monocytes | 0.8 µM[2] |
| LPS-Induced Interleukin-1β Production | Human Peripheral Monocytes | 0.1 µM[2] |
Q4: Are there any known off-target effects of this compound on cellular signaling pathways?
Yes, while this compound effectively inhibits N-SMase and its downstream signaling, such as the activation of tyrosine kinases and the MAP kinase pathway, it has been observed to have an unexpected stimulatory effect on the Akt/eNOS pathway in response to shear stress in bovine aortic endothelial cells.[1][3] This is a critical consideration when interpreting data from assays involving these pathways.
Troubleshooting Guide
Problem 1: Unexpected activation of the Akt/eNOS pathway upon this compound treatment.
-
Possible Cause: This may be a direct off-target effect of this compound. Research has indicated that this compound can be stimulatory on its own for the Akt/eNOS pathway under certain experimental conditions, such as shear stress.[3]
-
Troubleshooting Steps:
-
Confirm the Effect: Run a control experiment with this compound alone (without the primary stimulus, e.g., shear stress) to determine if the compound itself is activating the Akt/eNOS pathway in your cell system.
-
Dose-Response Analysis: Perform a dose-response experiment to see if the stimulatory effect is concentration-dependent.
-
Alternative Inhibitors: If the Akt/eNOS pathway is a critical component of your study, consider using structurally different N-SMase inhibitors to see if they replicate the primary effect without stimulating Akt/eNOS.
-
Downstream Analysis: Investigate the phosphorylation status of downstream targets of Akt and eNOS to confirm the activation of the pathway.
-
Problem 2: Inconsistent or weaker than expected inhibition of ceramide production or downstream signaling.
-
Possible Cause:
-
Compound Instability: this compound has been noted to be unstable as a solid but more stable in a methanolic solution.[5] Improper storage or handling could lead to degradation.
-
Cell Permeability: While generally cell-permeable, variations in cell types and experimental conditions could affect the intracellular concentration of this compound.
-
Presence of A-SMase Activity: If your cellular process involves a significant contribution from acid sphingomyelinase, the selectivity of this compound for N-SMase might result in incomplete inhibition of total sphingomyelinase activity.
-
-
Troubleshooting Steps:
-
Fresh Compound Preparation: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Optimize Concentration and Incubation Time: Perform a time-course and concentration-response experiment to determine the optimal conditions for N-SMase inhibition in your specific cell type.
-
Use of Positive Controls: Include a positive control for N-SMase inhibition to ensure the assay is working correctly.
-
Measure Ceramide Levels Directly: If possible, directly measure changes in ceramide levels to confirm target engagement.
-
Signaling Pathways and Experimental Workflows
References
- 1. Neutral sphingomyelinase inhibitor this compound prevents and ceramide mimics mechanotransduction in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima: taxonomy of the producing organism, fermentation, isolation, and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Strategy for the Late-Stage Divergent Syntheses of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound - ChemistryViews [chemistryviews.org]
troubleshooting inconsistent results with Scyphostatin
Welcome to the technical support center for Scyphostatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this potent neutral sphingomyelinase (N-SMase) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, specific, and reversible inhibitor of mammalian neutral magnesium-dependent sphingomyelinase (N-SMase).[1][2] Its mechanism of action involves the inhibition of N-SMase, an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine. By inhibiting N-SMase, this compound effectively reduces the production of ceramide, a lipid second messenger involved in various cellular processes, including apoptosis, cell growth, and inflammation.[2] It is significantly less potent against lysosomal acid sphingomyelinase, requiring an approximately 50-fold greater concentration for similar inhibition.[1][2]
Q2: In what solvents should I dissolve and store this compound?
A2: this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) for the preparation of stock solutions. While specific stability data for this compound is limited, a general guideline for compounds dissolved in DMSO is to prepare a high-concentration stock, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C for long-term stability.[3] Studies on other compounds have shown that 85% of compounds remain stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C.[1] For aqueous working solutions, it is best to prepare them fresh for each experiment to avoid potential degradation or precipitation.[3]
Q3: I am observing inconsistent IC50 values for this compound in my cell-based assays. What could be the cause?
A3: Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound. It is crucial to establish a dose-response curve for each cell line used.
-
Cell Density and Growth Phase: The density of cells at the time of treatment can significantly impact the apparent IC50 value. Ensure consistent cell seeding and that cells are in the logarithmic growth phase during the experiment.
-
Compound Stability and Solubility: this compound may degrade or precipitate in cell culture media over time. Prepare fresh dilutions from a stable stock solution for each experiment. Visually inspect for any precipitation in the media.
-
Incubation Time: The duration of exposure to this compound can influence the IC50 value. It is important to be consistent with incubation times across experiments.[4]
-
Assay Method: Different viability assays (e.g., MTT, XTT, resazurin) measure different aspects of cell health and can yield different IC50 values.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is known as a specific inhibitor of N-SMase, the potential for off-target effects, as with any small molecule inhibitor, should be considered.[5] There is limited publicly available data specifically detailing a broad kinase selectivity profile for this compound. However, it is a good practice in drug discovery and mechanistic studies to consider the possibility of off-target interactions, especially when unexpected phenotypes are observed. If off-target effects are a concern, consider performing a kinase panel screen to assess the selectivity of this compound in your experimental system.
Quantitative Data Summary
The inhibitory concentration of this compound can vary depending on the experimental system. Below is a summary of reported IC50 values.
| Target/System | IC50 Value (µM) | Reference |
| Mammalian Neutral Sphingomyelinase (in vitro) | 1.0 | [1][2][6] |
| LPS-induced Prostaglandin E2 production (Human Monocytes) | 0.8 | [1][2] |
| LPS-induced Interleukin-1β production (Human Monocytes) | 0.1 | [1][2] |
Note: IC50 values can be highly dependent on the specific assay conditions, cell type, and substrate concentration.
Experimental Protocols
Protocol: Neutral Sphingomyelinase (N-SMase) Inhibition Assay
This protocol is adapted from a study investigating the effects of this compound on N-SMase activity in isolated endothelial cell plasma membranes.
Materials:
-
Isolated luminal endothelial cell plasma membranes (or other source of N-SMase)
-
This compound
-
20 mM HEPES buffer (pH 7.4)
-
1 mM MgCl₂
-
[¹⁴C]sphingomyelin (55 mCi/mmol)
-
Chloroform:Methanol (1:1)
-
Water
-
Scintillation counter
Procedure:
-
Pre-incubation with Inhibitor: Pre-incubate the endothelial plasma membranes (10 µg protein) with varying concentrations of this compound for 15 minutes at 37°C.
-
Enzyme Reaction: Initiate the reaction by adding 3.4 µM [¹⁴C]sphingomyelin to the pre-incubated membrane solution in a final volume containing 20 mM HEPES buffer (pH 7.4) and 1 mM MgCl₂.
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C.
-
Reaction Termination: Stop the reaction by adding 800 µL of chloroform:methanol (1:1) followed by 200 µL of water.
-
Phase Separation: Vortex the mixture and centrifuge to separate the aqueous and organic phases.
-
Measurement: Collect the aqueous phase, which contains the [¹⁴C]phosphorylcholine product, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration compared to a vehicle control and determine the IC50 value.
Protocol: Cell Viability Assay (MTT) for IC50 Determination
This protocol provides a general method for determining the IC50 of this compound in adherent cancer cell lines using an MTT assay.[2][7]
Materials:
-
Adherent cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
Signaling Pathway: N-SMase Inhibition by this compound
Experimental Workflow: Troubleshooting Inconsistent IC50 Values
Logical Relationship: Factors Affecting this compound Efficacy
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Improving the In Vivo Efficacy of Scyphostatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Scyphostatin.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound.
Question 1: We are observing lower than expected efficacy of this compound in our animal model. What are the potential causes and solutions?
Answer:
Lower than expected in vivo efficacy of this compound can stem from several factors, primarily related to its physicochemical properties and biological interactions. This compound, like many natural products, may present challenges in formulation and administration that can impact its bioavailability and, consequently, its therapeutic effect.
Troubleshooting Workflow for Low Efficacy
Caption: Troubleshooting workflow for addressing low in vivo efficacy of this compound.
Detailed Considerations:
-
Poor Solubility and Bioavailability: this compound is a lipophilic molecule, which can lead to poor aqueous solubility and consequently, low oral bioavailability.
-
Solution: Consider alternative formulation strategies. While direct evidence for this compound is limited, approaches used for other poorly soluble compounds can be applied. These include the use of co-solvents (e.g., DMSO, ethanol), cyclodextrins, or encapsulation in liposomes or nanoparticles.
-
-
Metabolic Instability: The presence of an epoxy function in this compound's structure suggests potential metabolic instability[1]. The development of stabilized analogs by researchers hints at this challenge with the parent compound[1].
-
Solution: If possible, perform pharmacokinetic studies to determine the half-life of this compound in your model system. If rapid metabolism is confirmed, consider more frequent administration or a continuous delivery system (e.g., osmotic pumps). If available, testing a more metabolically stable analog could be a viable option.
-
-
Suboptimal Route of Administration: Oral administration is convenient but may not be the most effective route due to potential first-pass metabolism and poor absorption.
-
Solution: Explore alternative routes of administration such as intravenous (IV) or intraperitoneal (IP) injection to bypass the gastrointestinal tract and increase systemic exposure.
-
Question 2: How can we formulate this compound for in vivo administration?
Answer:
Proper formulation is critical for achieving adequate exposure of this compound to the target tissues.
Recommended Formulation Strategies:
| Formulation Strategy | Advantages | Disadvantages |
| Co-solvent System | Simple to prepare. | Potential for precipitation upon injection; solvent toxicity at high concentrations. |
| Cyclodextrin Complexation | Increases aqueous solubility and stability. | May alter pharmacokinetic profile; requires optimization of cyclodextrin type and ratio. |
| Liposomal Encapsulation | Can improve solubility, stability, and circulation time; potential for targeted delivery. | More complex to prepare and characterize; potential for altered biodistribution. |
| Nanoparticle Formulation | Similar to liposomes; can enhance bioavailability. | Requires specialized equipment and expertise for preparation and characterization. |
Example Formulation Protocol (Co-solvent):
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
For administration, dilute the stock solution in a suitable vehicle such as a mixture of DMSO, Cremophor EL, and saline. A common ratio is 1:1:8 (DMSO:Cremophor EL:Saline).
-
Ensure the final concentration of DMSO is below the toxic threshold for the animal model (typically <5-10% of the total injection volume).
-
Administer the formulation immediately after preparation to minimize the risk of precipitation.
Question 3: Are there any known toxicity concerns with this compound in vivo?
Answer:
Currently, there is limited publicly available data on the in vivo toxicity of this compound. As with any experimental compound, it is crucial to conduct preliminary toxicity studies.
Recommended Actions:
-
Dose-escalation study: Start with a low dose and gradually increase it to determine the maximum tolerated dose (MTD).
-
Monitor for adverse effects: Observe animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Histopathological analysis: At the end of the study, perform a histopathological examination of major organs to identify any potential tissue damage.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats for Efficacy Testing
This protocol is based on a reported in vivo study where oral administration of this compound was shown to inhibit carrageenan-induced paw edema[2].
Objective: To evaluate the anti-inflammatory efficacy of this compound.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats (150-200 g)
-
Pletysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle control
-
This compound (e.g., 1, 10, 50 mg/kg)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Dosing: Administer the vehicle, this compound, or positive control orally (p.o.) by gavage.
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema model.
Data Presentation
Clear and structured data presentation is essential for interpreting experimental outcomes.
Table 1: Hypothetical Dose-Response of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.20 ± 0.08 | - |
| This compound | 1 | 1.05 ± 0.07 | 12.5 |
| This compound | 10 | 0.78 ± 0.06 | 35.0 |
| This compound | 50 | 0.45 ± 0.05 | 62.5 |
| Indomethacin | 10 | 0.50 ± 0.04 | 58.3 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Oral (p.o.) | 10 | 150 | 2.0 | 750 | 1.5 | 25 |
| Intravenous (IV) | 2 | 800 | 0.1 | 3000 | 1.2 | 100 |
Signaling Pathway
This compound exerts its effects by inhibiting neutral sphingomyelinase (N-SMase), which in turn modulates ceramide-mediated signaling pathways.
Simplified N-SMase Signaling Pathway
Caption: this compound inhibits N-SMase, blocking ceramide production and downstream signaling.
References
Technical Support Center: Scyphostatin-Induced Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing cytotoxicity associated with the neutral sphingomyelinase (nSMase) inhibitor, Scyphostatin, in long-term experimental setups.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of neutral sphingomyelinase (nSMase), particularly nSMase2.[1] Its primary mechanism of action is to block the enzymatic hydrolysis of sphingomyelin into ceramide and phosphocholine.[1] Ceramide is a bioactive lipid second messenger involved in a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation. By inhibiting nSMase2, this compound effectively reduces the production of ceramide.
Q2: Why does this compound induce cytotoxicity in long-term cell culture?
A2: The cytotoxicity of this compound is intrinsically linked to its mechanism of action. Ceramide is a critical signaling molecule, and its sustained depletion by this compound can disrupt cellular homeostasis. This disruption can lead to the activation of pro-survival pathways in some contexts, but in many cell types, particularly cancer cell lines, it can trigger apoptosis or programmed cell death. The cytotoxic effects are often dose- and time-dependent, becoming more pronounced in long-term experiments.
Q3: What are the initial signs of this compound-induced cytotoxicity?
A3: Initial signs of cytotoxicity can include changes in cell morphology (e.g., rounding up, detachment from the culture plate), a noticeable decrease in the rate of cell proliferation, and an increase in floating, dead cells in the culture medium.
Q4: Is the cytotoxicity observed always due to the on-target effect of this compound?
A4: While the on-target inhibition of nSMase2 is the primary driver of this compound's biological activity and associated cytotoxicity, off-target effects, although less characterized, cannot be entirely ruled out, especially at higher concentrations. It is also crucial to ensure that the cytotoxicity is not a result of the solvent (e.g., DMSO) used to dissolve the this compound.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your long-term experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell death observed within the first 24-48 hours. | The concentration of this compound is too high for your specific cell line. | Perform a dose-response experiment (e.g., MTT or resazurin assay) to determine the 50% cytotoxic concentration (CC50) at 24, 48, and 72 hours. For long-term studies, use a concentration significantly below the CC50 that still achieves the desired biological effect. |
| The cell line is particularly sensitive to nSMase2 inhibition. | Consider using a different cell line that may be more resistant if your experimental design allows. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). Always include a vehicle-only control in your experiments. | |
| Gradual increase in cell death over several days or weeks. | Chronic, low-level cytotoxicity of this compound. | 1. Lower the Concentration: Use the lowest effective concentration of this compound that elicits the desired biological outcome. 2. Intermittent Dosing: Instead of continuous exposure, try an intermittent dosing schedule (e.g., 48 hours with this compound followed by 24 hours in inhibitor-free medium). This can allow cells to recover. |
| Degradation of this compound in the culture medium, leading to the accumulation of potentially toxic byproducts. | Replenish the culture medium with freshly prepared this compound at regular intervals (e.g., every 48-72 hours). | |
| Nutrient depletion or waste product accumulation in the culture medium. | Ensure regular media changes to maintain optimal cell health, especially in long-term cultures. | |
| Inconsistent or variable results in cytotoxicity assays. | Inconsistent cell seeding density. | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding in all wells. |
| Edge effects in multi-well plates. | To minimize evaporation from the outer wells of a culture plate, which can concentrate the inhibitor, fill the outer wells with sterile PBS or water and do not use them for experimental samples. | |
| Bubbles in the wells of the assay plate. | Be careful during pipetting to avoid introducing bubbles, which can interfere with absorbance readings in colorimetric assays. |
Section 3: Quantitative Data
| Target/Effect | System | IC50 Value |
| Neutral Sphingomyelinase (nSMase) Activity | Mammalian | 1.0 µM |
| Lipopolysaccharide (LPS)-induced Prostaglandin E2 Production | Human Peripheral Monocytes | 0.8 µM |
| Lipopolysaccharide (LPS)-induced Interleukin-1β Production | Human Peripheral Monocytes | 0.1 µM |
Note: The cytotoxic IC50 will vary significantly between cell lines and experimental duration. It is strongly recommended to determine the cytotoxic IC50 empirically for your specific cell line and long-term culture conditions.
Section 4: Key Experimental Protocols
Protocol for Determining Cytotoxic IC50 using MTT Assay
This protocol provides a method to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
96-well flat-bottom culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol for Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Your cell line of interest (treated with this compound and controls)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your cells by treating them with the desired concentrations of this compound for the specified time. Include untreated and vehicle-only controls.
-
Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Section 5: Visual Guides
Signaling Pathway
Caption: this compound inhibits nSMase2, blocking ceramide production and downstream apoptosis signaling.
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity in long-term cell culture experiments.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected this compound-induced cytotoxicity.
References
Technical Support Center: Synthesis of Scyphostatin Analogs with Improved Stability
Welcome to the technical support center for the synthesis of Scyphostatin analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound through analog synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Introduction to this compound and Stability Challenges
This compound is a potent, reversible inhibitor of neutral sphingomyelinase (N-SMase), an enzyme implicated in the production of the second messenger ceramide, which plays a role in cellular apoptosis.[1] A significant hurdle in the development of this compound as a therapeutic agent is its inherent instability. The natural product is unstable as a solid, though it exhibits greater stability in a methanolic solution.[2][3] This instability is largely attributed to the reactive epoxycyclohexenone core of the molecule.
Improving the stability of this compound is a key objective for realizing its therapeutic potential. A primary strategy to achieve this is through the synthesis of analogs that modify or replace the unstable epoxy moiety. This guide focuses on the synthesis of such stabilized analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound's instability?
A1: The primary cause of instability is the reactive polar epoxycyclohexenone core.[2][3] This functional group is susceptible to degradation under various conditions.
Q2: What is the main strategy for synthesizing more stable this compound analogs?
A2: The main strategy is to synthesize analogs that lack the epoxy functionality.[4] By removing this reactive group, the resulting analogs can exhibit enhanced chemical and metabolic stability.[4]
Q3: Does removing the epoxy group affect the biological activity of this compound analogs?
A3: While the epoxy moiety was initially thought to be crucial, studies have shown that analogs lacking this group can still exhibit potent inhibitory activity against neutral sphingomyelinase.[4] This indicates that the epoxy group is not a strict requirement for enzyme inhibition.[4]
Q4: What other structural modifications can be made to improve stability and activity?
A4: Besides removing the epoxy group, modifications to the lipophilic side chain can also influence stability and activity. For instance, replacing the native trienoyl residue with a palmitic acid group has been explored in stabilized analogs.[4] Additionally, the presence of a primary hydroxy group and an unsaturated side chain have been shown to contribute to higher affinity for N-SMase.[4]
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis of this compound analogs, particularly those involving the construction of the cyclohexenone core and late-stage functionalization.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Michael addition for cyclohexenone synthesis | - Inefficient enolate formation due to a weak base. - Protic solvents quenching the enolate. - Steric hindrance from bulky starting materials. | - Use a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure anhydrous conditions. - Use aprotic solvents like THF, DMSO, or toluene. - Increase reaction time or temperature, but monitor for side reactions. Consider less sterically hindered starting materials if possible.[5] |
| Poor stereoselectivity in the synthesis of the chiral core | - Suboptimal chiral catalyst or reaction conditions. - Incorrect temperature for the reaction. | - Screen different chiral catalysts (e.g., proline derivatives for organocatalysis). - Optimize the reaction temperature; lower temperatures often improve stereoselectivity. - Monitor the reaction closely using TLC or GC-MS to find the optimal reaction time.[2] |
| Failure of late-stage cross-coupling to attach the side chain | - Incompatibility of the coupling conditions with the reactive core. - Decomposition of the starting material under the reaction conditions. | - Screen a variety of palladium-mediated cross-coupling conditions (e.g., different ligands and palladium sources). - Consider using a more robust vinyl iodide precursor for the coupling reaction.[3] - Protect sensitive functional groups on the core before attempting the coupling reaction. |
| Difficulty in purifying the final analog | - The product has a similar polarity to byproducts or remaining starting materials. | - Optimize the column chromatography conditions by trying different solvent systems or using a different stationary phase (e.g., alumina instead of silica gel). - If the product is a solid, attempt recrystallization from various solvents to achieve purification. |
| Incomplete reaction during functional group manipulations | - Reagents may be of poor quality or have degraded. - The reaction has not reached completion. | - Use freshly distilled or high-purity reagents. - Monitor the reaction progress by TLC. Consider extending the reaction time or gently increasing the temperature.[2] |
Data Presentation
Comparative Biological Activity of N-SMase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected N-SMase inhibitors. This data provides a benchmark for the potency of newly synthesized analogs.
| Compound | Target | IC50 (µM) | Notes |
| This compound | Neutral Sphingomyelinase | 1.0 | Reversible inhibitor.[3] |
| PDDC | Neutral Sphingomyelinase 2 | 0.3 | Potent inhibitor.[6] |
| Cambinol | Neutral Sphingomyelinase 2 | 5 | Also inhibits NAD-dependent deacetylase.[7] |
| Manumycin A | Neutral Sphingomyelinase 2 | 145 | One of the first discovered nSMase2 inhibitors.[7] |
| Spiroepoxide | Neutral Sphingomyelinase 2 | 29 | Irreversible and non-specific inhibitor.[7] |
| DPTIP | Neutral Sphingomyelinase 2 | 0.03 | Potent non-competitive inhibitor.[8] |
This table is for comparative purposes. IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Synthesis of a Stabilized this compound Analog (Lacking the Epoxy Moiety)
This protocol is a generalized procedure based on the synthesis of analogs that lack the epoxy function. Researchers should refer to the specific literature for detailed characterization data.
Step 1: Synthesis of the Hydroxycyclohexenone Core
-
Asymmetric Hydroxylation: Start with cyclohexanone and a protected D-serine derivative. A key step is an asymmetric hydroxylation to obtain a hydroxycyclohexanone intermediate.
-
Formation of Substituted Hydroxycyclohexenone: Transform the hydroxycyclohexanone into a substituted hydroxycyclohexenone. This core will serve as the scaffold for the attachment of the side chain.
Step 2: Attachment of the Lipophilic Side Chain
-
Amide Coupling: Couple the hydroxycyclohexenone core with the desired fatty acid side chain (e.g., palmitic acid) using standard amide bond formation reagents (e.g., EDCI, HOBt).
Step 3: Deprotection and Purification
-
Removal of Protecting Groups: Remove any protecting groups from the molecule using appropriate deprotection conditions.
-
Purification: Purify the final analog using column chromatography (silica gel) with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for Stability Indicating HPLC Method and Forced Degradation Studies
This protocol outlines a general procedure for assessing the stability of this compound analogs.
1. HPLC Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analog has maximum absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Forced Degradation Studies:
Prepare solutions of the this compound analog in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Subject the solutions to the following stress conditions:
-
Acidic Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze by the developed HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
The stability of the analog is determined by the percentage of the parent compound remaining after exposure to the stress conditions.
Mandatory Visualizations
Signaling Pathway of Neutral Sphingomyelinase Inhibition
Caption: Inhibition of the N-SMase signaling pathway by a this compound analog.
Experimental Workflow for Synthesis and Stability Testing
Caption: General workflow for the synthesis and stability testing of this compound analogs.
Proposed Chemical Degradation Pathway of this compound
Caption: Proposed degradation of the this compound epoxy ring under acidic and basic conditions.
References
- 1. Synthesis of this compound - ChemistryViews [chemistryviews.org]
- 2. benchchem.com [benchchem.com]
- 3. A Strategy for the Late-Stage Divergent Syntheses of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aua.gr [aua.gr]
- 5. benchchem.com [benchchem.com]
- 6. Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scyphostatin Quality Control and Purity Assessment
Welcome to the technical support center for Scyphostatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the quality, purity, and stability of this compound in a laboratory setting. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential problems you might encounter when working with this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Q1: I am seeing a lower than expected purity value for my this compound sample when analyzing it by HPLC. What are the possible causes and solutions?
A1: A lower than expected purity can be due to several factors ranging from sample degradation to analytical issues. Here’s a troubleshooting guide:
-
Sample Degradation: this compound, like many complex natural products, can be susceptible to degradation.
-
Improper Storage: Ensure the compound is stored at the recommended temperature (typically -20°C or lower for long-term storage) and protected from light.
-
Solution Instability: this compound in solution may not be stable for extended periods. Prepare fresh solutions for analysis whenever possible. If you must store solutions, keep them at low temperatures and for a limited time. Perform a time-course study to determine stability in your chosen solvent.
-
-
Contamination:
-
Solvent Impurities: Use high-purity, HPLC-grade solvents for sample preparation and as mobile phases. Impurities in the solvent can appear as peaks in your chromatogram.
-
Cross-Contamination: Ensure all labware (vials, syringes, etc.) is scrupulously clean to avoid cross-contamination from other experiments.
-
-
Suboptimal HPLC Method:
-
Poor Resolution: Your analytical method may not be adequately separating this compound from its impurities. Try optimizing the mobile phase composition, gradient slope, or consider a different column stationary phase to improve resolution.
-
Peak Tailing: Peak tailing can obscure small impurity peaks. This can be caused by interactions with the stationary phase. Adjusting the mobile phase pH or using a column with end-capping can help.
-
-
Incorrect Integration:
-
Integration Parameters: Review the peak integration parameters in your chromatography data system. Incorrect settings can lead to inaccurate peak area determination.
-
Q2: My HPLC chromatogram shows unexpected peaks. How can I determine if they are impurities or artifacts?
A2: Differentiating between genuine impurities and system artifacts is a critical step in quality control.
-
Blank Injection: Inject a blank sample (the same solvent used to dissolve your this compound). Any peaks that appear in the blank run are likely solvent impurities or carryover from a previous injection.
-
Vary Injection Volume: Inject different volumes of your this compound sample. The peak area of genuine impurities should change proportionally with the injection volume, while system peaks may remain constant.
-
Use a Diode Array Detector (DAD): A DAD allows you to obtain the UV spectrum of each peak. Compare the UV spectrum of the unknown peak to that of the main this compound peak. Related impurities often have similar UV spectra, while artifacts may have a distinctly different or nonsensical spectrum.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify impurities. The mass-to-charge ratio (m/z) of the unknown peaks can help determine their molecular weight and suggest potential structures.
Purity and Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Q3: I am preparing a this compound sample for quantitative NMR (qNMR) to determine purity. What are the critical considerations?
A3: Quantitative NMR is a powerful technique for purity assessment. Key considerations include:
-
Solvent Selection: Choose a deuterated solvent in which both your this compound sample and the internal standard are fully soluble. Common choices for complex organic molecules include deuterated chloroform (CDCl₃), methanol (CD₃OD), or dimethyl sulfoxide (DMSO-d₆). Ensure the solvent does not have signals that overlap with key analyte or standard peaks.
-
Internal Standard: Select a high-purity internal standard that has a simple NMR spectrum with at least one signal in a region free of overlap with your sample's signals. The standard should be chemically inert and not react with your sample.
-
Accurate Weighing: Use a calibrated analytical balance to accurately weigh both the this compound sample and the internal standard.
-
Complete Dissolution: Ensure both the sample and the standard are completely dissolved to form a homogeneous solution. Vortexing or gentle sonication can aid dissolution.
-
NMR Acquisition Parameters: Use appropriate acquisition parameters for quantitative analysis, including a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei.
Q4: My ¹H NMR spectrum of this compound shows broad peaks. What could be the cause?
A4: Peak broadening in NMR can arise from several factors:
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. Try diluting your sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. If suspected, consider treating your sample with a chelating agent or passing it through a small plug of a suitable resin.
-
Incomplete Dissolution: Undissolved material in the NMR tube will lead to poor magnetic field homogeneity and broad lines. Ensure your sample is fully dissolved.
-
Poor Shimming: The magnetic field may not be sufficiently homogenized. Re-shimming the spectrometer can resolve this issue.
-
Chemical Exchange: If the molecule is undergoing conformational exchange on the NMR timescale, this can lead to broadened signals. Acquiring the spectrum at a different temperature (higher or lower) can sometimes resolve these issues.
Stability and Storage
Q5: How should I store this compound to ensure its stability?
A5: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C or below, protected from light. For short-term storage of solutions, it is recommended to use an appropriate solvent, store at low temperatures (e.g., -20°C), and use within a short period. The stability in solution is solvent and pH-dependent.
Q6: I need to perform a forced degradation study on this compound. What conditions should I test?
A6: Forced degradation studies help to understand the degradation pathways and develop stability-indicating analytical methods.[1] Typical stress conditions to investigate include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., storing the solid compound at elevated temperatures (e.g., 80°C).
-
Photostability: e.g., exposing the sample to UV and visible light according to ICH guidelines.
Quantitative Data Summary
The following tables provide hypothetical yet representative data for the purity and stability of a typical batch of this compound.
Table 1: Purity Profile of a Representative Batch of this compound
| Analytical Method | Parameter | Specification | Result |
| HPLC-UV | Purity (by area %) | ≥ 98.0% | 99.2% |
| Total Impurities | ≤ 2.0% | 0.8% | |
| Any Single Impurity | ≤ 0.5% | 0.3% | |
| qNMR | Purity (by weight %) | ≥ 98.0% | 98.7% |
| LC-MS | Identity | Conforms | Conforms |
| Residual Solvents | ≤ 0.5% | < 0.1% | |
| Karl Fischer | Water Content | ≤ 1.0% | 0.4% |
Table 2: Hypothetical Stability of this compound Under Forced Degradation Conditions
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Products Observed |
| 0.1 M HCl (60°C) | 24 hours | 85.2% | Hydrolysis of amide bond |
| 0.1 M NaOH (RT) | 24 hours | 92.5% | Epimerization at chiral centers |
| 3% H₂O₂ (RT) | 24 hours | 95.1% | Oxidation of double bonds |
| Heat (80°C, solid) | 7 days | 98.8% | Minor decomposition products |
| Photostability (ICH) | 7 days | 97.6% | Isomerization products |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol describes a general reversed-phase HPLC method suitable for the purity analysis of this compound.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of methanol to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject a blank (methanol) to establish the baseline.
-
Inject the prepared sample.
-
Integrate all peaks and calculate the area percentage of the main peak to determine purity.
-
Protocol 2: ¹H NMR for Identity and Purity Confirmation
This protocol provides a general procedure for confirming the identity and assessing the purity of this compound by ¹H NMR.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended).
-
-
Materials:
-
This compound sample.
-
Deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
High-purity internal standard for qNMR (e.g., maleic acid, dimethyl sulfone).
-
Class A volumetric flasks and pipettes.
-
Analytical balance.
-
-
Sample Preparation (for identity):
-
Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Sample Preparation (for qNMR):
-
Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 1.0 mL).
-
Transfer an aliquot (e.g., 0.7 mL) to an NMR tube.
-
-
NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a ¹H NMR spectrum. For quantitative analysis, ensure the relaxation delay (D1) is at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
For identity, compare the obtained spectrum with a reference spectrum of this compound.
-
For qNMR, integrate a well-resolved signal of this compound and a signal from the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and standard.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the ceramide signaling pathway.
Experimental Workflow
Caption: Quality control workflow for this compound.
References
Technical Support Center: Overcoming Delivery Limitations of Scyphostatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scyphostatin. The information is presented in a question-and-answer format to directly address common challenges encountered during its delivery to target tissues.
I. Frequently Asked Questions (FAQs)
Q1: What are the main limitations to the effective delivery of this compound to target tissues?
A1: The primary limitation of this compound delivery is its poor aqueous solubility. This compound is a lipophilic molecule, meaning it has a high affinity for fats and lipids and does not dissolve well in water-based environments like the bloodstream. This poor solubility can lead to low bioavailability and difficulty in achieving therapeutic concentrations in target tissues.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and specific inhibitor of neutral sphingomyelinase (N-SMase).[1] N-SMase is an enzyme that plays a crucial role in cell signaling pathways by catalyzing the hydrolysis of sphingomyelin to produce ceramide. By inhibiting N-SMase, this compound can modulate various cellular processes, including inflammation and apoptosis.
Q3: What are the potential strategies to overcome the delivery limitations of this compound?
A3: To enhance the delivery of the hydrophobic this compound, lipid-based nanoparticle formulations are a promising approach. These include:
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate lipophilic drugs like this compound within their membrane.
-
Solid Lipid Nanoparticles (SLNs): These are nanoparticles made from solid lipids, which can also encapsulate hydrophobic drugs.
-
Nanostructured Lipid Carriers (NLCs): These are a second generation of lipid nanoparticles with a less ordered lipid core, which can increase drug loading and stability.
These nanoparticle strategies can improve the solubility, stability, and pharmacokinetic profile of this compound, leading to more effective delivery to target tissues.
Q4: How can I improve the encapsulation efficiency of this compound in liposomes?
A4: Optimizing the formulation and preparation process is key to improving encapsulation efficiency.[][3] For a lipophilic drug like this compound, consider the following:
-
Lipid Composition: Utilize lipids with a high affinity for this compound. The choice of phospholipids and the inclusion of cholesterol can impact drug loading.[3][4]
-
Drug-to-Lipid Ratio: Systematically vary the ratio of this compound to lipid to find the optimal loading capacity.
-
Preparation Method: The thin-film hydration method is a common and effective technique for encapsulating hydrophobic drugs.[5][6]
-
pH Gradient (for ionizable drugs): While this compound is not ionizable, for other molecules, creating a pH gradient across the liposome membrane can significantly enhance the loading of ionizable drugs.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and experimental use of this compound delivery systems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency of this compound | 1. Suboptimal lipid composition.2. This compound precipitation during formulation.3. Incorrect drug-to-lipid ratio. | 1. Screen different phospholipid types (e.g., DSPC, DPPC) and vary the cholesterol content.2. Ensure the organic solvent is fully removed before hydration. Perform hydration above the phase transition temperature of the lipids.3. Titrate the drug-to-lipid ratio to determine the saturation point. |
| Poor In Vitro/In Vivo Efficacy | 1. Insufficient drug release at the target site.2. Rapid clearance of the delivery vehicle from circulation.3. Degradation of this compound within the delivery vehicle. | 1. Modify the lipid bilayer composition to alter its fluidity and release characteristics.2. Incorporate PEGylated lipids into the formulation to create "stealth" liposomes with longer circulation times.3. Assess the chemical stability of this compound in the formulation under relevant physiological conditions. |
| Inconsistent Batch-to-Batch Reproducibility | 1. Variability in the thin-film hydration process.2. Inconsistent vesicle size reduction (e.g., sonication or extrusion).3. Instability of the formulation during storage. | 1. Standardize the solvent evaporation rate and ensure complete dryness of the lipid film.2. Use a well-defined extrusion process with specific pore-sized membranes for consistent sizing.3. Characterize the formulation's stability at different temperatures and consider lyophilization for long-term storage. |
| Difficulty Dissolving this compound for Formulation | 1. Inappropriate solvent selection. | 1. Use a volatile organic solvent in which this compound is highly soluble, such as a chloroform:methanol mixture, for the initial lipid and drug dissolution step in the thin-film hydration method.[5] |
III. Quantitative Data Summary
| Parameter | Free this compound | This compound-Loaded Liposomes (Hypothetical Data) | Target/Goal |
| Aqueous Solubility | < 0.1 µg/mL | > 1 mg/mL (in formulation) | Increase apparent solubility |
| Encapsulation Efficiency | N/A | 85 - 95% | > 80% |
| Drug Loading | N/A | 5 - 10% (w/w) | Maximize while maintaining stability |
| Particle Size | N/A | 100 - 150 nm | < 200 nm for passive targeting |
| Polydispersity Index (PDI) | N/A | < 0.2 | < 0.3 for a homogenous formulation |
| In Vivo Half-life (t½) | < 1 hour | 8 - 12 hours | Prolong circulation time |
IV. Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes using Thin-Film Hydration
This protocol describes a general method for encapsulating the hydrophobic drug this compound into liposomes.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid and Drug Dissolution:
-
In a round-bottom flask, dissolve DPPC, cholesterol (e.g., in a 2:1 molar ratio), and this compound (at a desired drug-to-lipid ratio, e.g., 1:10 w/w) in a sufficient volume of chloroform:methanol (e.g., 2:1 v/v) to ensure complete dissolution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set at a temperature above the phase transition temperature of the lipids (for DPPC, >41°C) to evaporate the organic solvent.
-
A thin, uniform lipid film containing this compound should form on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask.
-
Continue to rotate the flask in the water bath (above the lipid phase transition temperature) for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the liposome suspension through a mini-extruder fitted with a 100 nm polycarbonate membrane for a defined number of passes (e.g., 11-21 passes). This process should also be performed at a temperature above the lipid phase transition temperature.
-
-
Removal of Unencapsulated Drug:
-
Separate the liposomes containing the encapsulated this compound from the unencapsulated drug by ultracentrifugation or size exclusion chromatography.
-
Protocol 2: Determination of this compound Encapsulation Efficiency
This protocol outlines a method to quantify the amount of this compound successfully encapsulated within the liposomes.
Materials:
-
This compound-loaded liposome suspension
-
Appropriate solvent to dissolve liposomes and release the drug (e.g., methanol or ethanol)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector.
Procedure:
-
Separation of Free Drug:
-
Separate the unencapsulated this compound from the liposomal formulation using a method such as ultracentrifugation or a spin column.
-
-
Quantification of Total and Free Drug:
-
Total Drug (T): Take an aliquot of the initial, unpurified liposome suspension. Disrupt the liposomes by adding a solvent like methanol to release the encapsulated drug. Quantify the total this compound concentration using a validated HPLC method.
-
Free Drug (F): Take an aliquot of the supernatant or eluate from the separation step (containing the unencapsulated drug). Quantify the concentration of free this compound using the same HPLC method.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
V. Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for this compound liposomes.
References
- 1. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ultimate Guide to Choosing the Right Lipids for Drug Delivery and Formulation | AxisPharm [axispharm.com]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Experiments Using Scyphostatin
For researchers, scientists, and drug development professionals utilizing Scyphostatin, this technical support center provides essential guidance to ensure experimental consistency and reliability. This resource offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
I. Compound Handling and Storage
Proper handling and storage of this compound are paramount to maintaining its integrity and activity. Inconsistent results can often be traced back to issues with the compound's stability and solubility.
FAQs:
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO.
Table 1: this compound Solubility
| Solvent | Approximate Solubility |
| DMSO | ≥ 20 mg/mL[1] |
| Ethanol | ~20 mg/mL |
| DMF | ~30 mg/mL |
Note: The provided solubility data for ethanol and DMF are for Simvastatin, a compound with similar lipophilic characteristics, and can be used as a general guide for this compound in the absence of specific data.
Q2: What is the recommended storage procedure for this compound stock solutions?
A2: To ensure the long-term stability of your this compound stock solution, follow these guidelines:
-
Storage Temperature: Store the DMSO stock solution at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes.[2]
-
Light and Moisture: Protect the stock solution from light and moisture. Use amber-colored vials or wrap tubes in foil. Ensure vials are tightly sealed to prevent the absorption of water by DMSO.
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded upon cooling or due to the absorption of water by DMSO. To redissolve the compound, gently warm the vial to 37°C and vortex or sonicate until the solution is clear. Always visually inspect the solution for any precipitate before use.
II. Experimental Design and Execution
Careful experimental design is critical for obtaining reproducible and meaningful results with this compound. This section addresses key considerations for setting up your experiments.
FAQs:
Q4: What is the recommended working concentration range for this compound in cell culture?
A4: The optimal working concentration of this compound is cell-type and assay-dependent. This compound is a potent inhibitor of mammalian neutral magnesium-dependent sphingomyelinase with an IC50 value of 1.0 µM.[3][4] For inhibiting lysosomal acid sphingomyelinase, a concentration approximately 50-fold greater is required.[3] A good starting point for most cell-based assays is to perform a dose-response experiment ranging from 0.1 µM to 50 µM to determine the optimal concentration for your specific model system.
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time depends on the biological question being addressed and the kinetics of the signaling pathway under investigation.
-
Short-term (minutes to hours): For studying acute signaling events downstream of neutral sphingomyelinase (nSMase), such as changes in ceramide levels or MAP kinase phosphorylation, shorter incubation times are appropriate.
-
Long-term (24-72 hours): For assessing chronic effects, such as apoptosis, changes in gene expression, or cell viability, longer incubation periods are necessary. It is recommended to perform a time-course experiment to determine the optimal time point for your endpoint of interest.
Q6: What are the essential controls to include in my this compound experiments?
A6: Including proper controls is fundamental to interpreting your data correctly.
-
Vehicle Control: This is the most critical control. Cells should be treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced effects.
-
Untreated Control: This provides a baseline for the normal physiological state of your cells.
-
Positive Control (for nSMase inhibition): If possible, include a known activator of nSMase (e.g., TNF-α) with and without this compound to confirm the inhibitor's efficacy.
-
Positive Control (for the downstream effect): Use a compound known to induce the effect you are measuring (e.g., a known inducer of apoptosis if you are studying cell death) to validate your assay.
III. Troubleshooting Unexpected Results
Even with careful planning, experiments can yield unexpected outcomes. This section provides guidance on how to troubleshoot common issues.
FAQs:
Q7: I am not observing the expected inhibitory effect of this compound. What could be the reason?
A7: Several factors could contribute to a lack of effect:
-
Compound Inactivity: The compound may have degraded due to improper storage or handling. Prepare a fresh stock solution and repeat the experiment.
-
Suboptimal Concentration/Incubation Time: Your chosen concentration may be too low, or the incubation time too short to elicit a response. Perform a dose-response and/or time-course experiment.
-
Cell Line Resistance: The cell line you are using may have low expression of neutral sphingomyelinase or compensatory signaling pathways. Confirm nSMase expression in your cell line.
-
Assay Issues: The assay itself may not be sensitive enough to detect the changes. Validate your assay with a known positive control.
Q8: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition. How can I address this?
A8: High concentrations of any small molecule inhibitor can lead to off-target effects and general cytotoxicity.
-
Determine the Cytotoxic Threshold: Perform a cytotoxicity assay (e.g., MTT, LDH release, or trypan blue exclusion) to determine the concentration range at which this compound is toxic to your cells. Use concentrations well below this threshold for your specific inhibition experiments.
-
Reduce Incubation Time: Shorter incubation times may be sufficient to observe the desired inhibitory effect without causing significant cell death.
Q9: Could my results be due to off-target effects of this compound?
A9: While this compound is a specific inhibitor of neutral sphingomyelinase, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out.
-
Selectivity: this compound is significantly more potent against neutral sphingomyelinase than acid sphingomyelinase.[3] However, comprehensive profiling against a broad panel of kinases or other lipid-modifying enzymes is not publicly available.
-
Rescue Experiments: To confirm that the observed phenotype is due to nSMase inhibition, try to "rescue" the effect by adding exogenous ceramide, the product of the enzyme reaction. If the phenotype is reversed, it provides stronger evidence for on-target activity.
IV. Experimental Protocols and Methodologies
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Neutral Sphingomyelinase (nSMase) Activity Assay
This protocol provides a general framework for measuring nSMase activity in cell lysates.
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Fluorescent Sphingomyelin Substrate (e.g., NBD-sphingomyelin)
-
Cell Lysis Buffer
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Cell Lysate Preparation: Culture cells to the desired confluency. Lyse the cells using a suitable lysis buffer and determine the protein concentration.
-
Inhibitor Pre-incubation: In a 96-well plate, add cell lysate to each well. Add varying concentrations of this compound (and a vehicle control) to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the fluorescent sphingomyelin substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound.
Materials:
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear microplate
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
V. Visualizing Key Concepts
To aid in understanding the experimental workflows and signaling pathways involved, the following diagrams are provided.
Caption: this compound's mechanism of action as an inhibitor of neutral sphingomyelinase (nSMase).
References
- 1. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima: taxonomy of the producing organism, fermentation, isolation, and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Specificity of Scyphostatin and GW4869 in Neutral Sphingomyelinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of two widely used neutral sphingomyelinase (N-SMase) inhibitors: Scyphostatin and GW4869. The information presented is based on available experimental data to assist researchers in selecting the most appropriate inhibitor for their studies.
Introduction
Neutral sphingomyelinases (N-SMases) are a family of enzymes that catalyze the hydrolysis of sphingomyelin to ceramide and phosphocholine. Ceramide is a critical second messenger involved in various cellular processes, including apoptosis, inflammation, and cell proliferation. The dysregulation of N-SMase activity has been implicated in numerous diseases, making these enzymes attractive therapeutic targets. This compound and GW4869 are two of the most common pharmacological tools used to investigate the roles of N-SMases. This guide aims to provide an objective comparison of their specificity based on published literature.
At a Glance: Key Differences
| Feature | This compound | GW4869 |
| Primary Target | Neutral Sphingomyelinase (N-SMase) | Neutral Sphingomyelinase (N-SMase) |
| Reported IC50 for N-SMase | ~1.0 µM[1] | ~1.0 µM[2][3][4][5] |
| Mechanism of Action | Not definitively characterized | Non-competitive, indirect inhibitor of nSMase2[2] |
| Selectivity (N-SMase vs. A-SMase) | High (approx. 50-fold less active against A-SMase)[1] | High (no inhibition of A-SMase up to 150 µM)[5] |
| Isoform Selectivity | Reported to have no selectivity towards multiple nSMase isoforms[6] | Affects nSMase2 and nSMase3[2] |
| Key Off-Target Effects | Some inhibitory activity towards acid sphingomyelinase (aSMase) has been reported[6] | Widely known to inhibit exosome biogenesis and release[7]; may influence other signaling pathways[8] |
Mechanism of Action
This compound's precise mechanism of action has not been fully elucidated in the reviewed literature. In contrast, GW4869 is characterized as a non-competitive and indirect inhibitor of N-SMase2. It is understood to function by inhibiting the phosphatidylserine-induced allosteric activation of the enzyme.[2] This indirect mode of action may contribute to some of its reported broader cellular effects.
References
- 1. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of extracellular vesicle pathway using neutral sphingomyelinase inhibitors as a neuroprotective treatment for brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exosome inhibition improves response to first‐line therapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW4869 Can Inhibit Epithelial-Mesenchymal Transition and Extracellular HSP90α in Gefitinib-Sensitive NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-SMase Inhibitors in Cancer Research: Scyphostatin and Beyond
For Researchers, Scientists, and Drug Development Professionals
Neutral sphingomyelinase (N-SMase), particularly the nSMase2 isoform, has emerged as a critical player in cancer biology. Its role in producing the bioactive lipid ceramide places it at the crossroads of key cellular processes including apoptosis, cell proliferation, migration, and the biogenesis of exosomes, which are increasingly recognized for their role in tumor progression and metastasis. Consequently, inhibitors of N-SMase are valuable tools in cancer research, offering potential therapeutic avenues. This guide provides an objective comparison of Scyphostatin with other notable N-SMase inhibitors, supported by experimental data and detailed methodologies.
Overview of N-SMase Inhibitors in Cancer
Neutral sphingomyelinase catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine. In the context of cancer, the generation of ceramide can have dual roles. It can act as a tumor suppressor by inducing apoptosis and cell cycle arrest, but nSMase2 activity has also been implicated in promoting metastasis through the regulation of exosome secretion.[1] This complexity underscores the importance of understanding the specific effects of different N-SMase inhibitors. This guide will focus on a comparative analysis of this compound, a natural product-derived inhibitor, against other widely used synthetic and natural inhibitors such as GW4869 and Cambinol, as well as newer compounds like DPTIP.
Comparative Performance of N-SMase Inhibitors
The efficacy of N-SMase inhibitors is a critical factor for their use in research and potential therapeutic development. This is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by half. The following tables summarize the available IC50 data for this compound and other prominent N-SMase inhibitors across various cancer cell lines. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and thus, variations in reported IC50 values may arise from differences in assay conditions and cell lines used.
Table 1: IC50 Values of N-SMase Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Mammalian N-SMase (in vitro) | 1.0 | [2] |
| GW4869 | N-SMase (cell-free assay) | 1 | [3] |
| Small Cell Lung Cancer (NCI-H446) | ~10 | [4] | |
| Small Cell Lung Cancer (DMS 53) | ~15 | [4] | |
| Cambinol | nSMase2 (in vitro) | 5-7 | [5][6] |
| Burkitt's Lymphoma (Raji) | ~50 | ||
| Triple-Negative Breast Cancer (BT-549) | ~50-60 | ||
| Triple-Negative Breast Cancer (MDA-MB-468) | ~40-50 | ||
| DPTIP | nSMase2 (in vitro) | 0.03 | [6] |
Note: The IC50 values for Cambinol in cancer cell lines are for its anti-proliferative effects, which are attributed to its dual inhibition of SIRT1/2 and nSMase2.
Mechanism of Action and Molecular Targets
Understanding the mechanism of action of each inhibitor is crucial for interpreting experimental results and predicting their biological effects.
Table 2: Comparison of Mechanism of Action and Effects of N-SMase Inhibitors
| Inhibitor | Mechanism of Action | Molecular Target(s) | Reported Effects in Cancer Models |
| This compound | Specific, competitive inhibitor of neutral magnesium-dependent sphingomyelinase.[2] | Neutral Sphingomyelinase | Prevents mechanoactivation of N-SMase and downstream signaling.[7] |
| GW4869 | Non-competitive inhibitor of N-SMase.[3] Also inhibits exosome biogenesis/release.[3] | nSMase2, nSMase3 | Inhibits cancer cell migration and invasion, reduces exosome-mediated communication, and can enhance the efficacy of chemotherapy.[4] |
| Cambinol | Uncompetitive inhibitor of nSMase2.[6] Also a competitive inhibitor of SIRT1 and SIRT2. | nSMase2, SIRT1, SIRT2 | Induces apoptosis and cell cycle arrest, inhibits tumor growth in xenograft models.[5] |
| DPTIP | Potent and selective inhibitor of nSMase2. | nSMase2 | Blocks exosome release and has potential therapeutic applications in diseases with pathogenic extracellular vesicles.[6] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the performance of N-SMase inhibitors.
Neutral Sphingomyelinase (N-SMase) Activity Assay
This assay measures the enzymatic activity of N-SMase in the presence and absence of inhibitors.
Principle: This assay is a coupled enzymatic reaction. N-SMase hydrolyzes sphingomyelin to phosphocholine and ceramide. Alkaline phosphatase then hydrolyzes phosphocholine to choline. Choline is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, H₂O₂ reacts with a fluorescent probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The fluorescence intensity is directly proportional to the N-SMase activity.
Materials:
-
96-well black, clear-bottom plates
-
N-SMase enzyme source (e.g., cell lysate, purified enzyme)
-
Sphingomyelin substrate
-
Alkaline phosphatase
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
Inhibitor stock solutions (dissolved in an appropriate solvent like DMSO)
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the N-SMase inhibitors in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Enzyme and Inhibitor Incubation: Add the N-SMase enzyme solution to each well of the 96-well plate. Then, add the diluted inhibitor solutions or vehicle control to the respective wells.
-
Reaction Initiation: To initiate the reaction, add a master mix containing the sphingomyelin substrate, alkaline phosphatase, choline oxidase, HRP, and the fluorescent probe to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
Data Analysis: Calculate the percentage of N-SMase inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of N-SMase inhibitors on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
N-SMase inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-SMase inhibitors for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Wound Healing (Scratch) Migration Assay
This assay is used to evaluate the effect of N-SMase inhibitors on cancer cell migration.
Principle: A "wound" or "scratch" is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the wound is monitored over time in the presence or absence of N-SMase inhibitors.
Materials:
-
6-well or 12-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
N-SMase inhibitors
-
Sterile p200 pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in the culture plates and grow them to form a confluent monolayer.
-
Creating the Wound: Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of the N-SMase inhibitors or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width or area of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the initial scratch area. Compare the migration rates between the treated and control groups.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: nSMase2 Signaling Pathway in Cancer.
Caption: Experimental Workflow for N-SMase Inhibitor Evaluation.
Caption: Logical Relationship of N-SMase Inhibition in Cancer.
Conclusion
The study of N-SMase inhibitors in cancer research is a dynamic field with significant therapeutic potential. This compound, as a specific N-SMase inhibitor, serves as an important research tool. When compared to other inhibitors like GW4869 and Cambinol, it becomes evident that each compound possesses a unique profile of potency, selectivity, and mechanism of action. While direct comparative data is still emerging, the information presented in this guide provides a solid foundation for researchers to select the most appropriate inhibitor for their specific research questions. The detailed experimental protocols and visual diagrams further aim to facilitate the design and execution of robust and reproducible studies in this promising area of cancer biology. Future research focusing on head-to-head comparisons of these inhibitors in various cancer models will be invaluable in further clarifying their therapeutic potential.
References
- 1. Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Exosome inhibition improves response to first‐line therapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the discovery of exosome inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutral sphingomyelinase inhibitor this compound prevents and ceramide mimics mechanotransduction in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Scyphostatin in the Spotlight: A Comparative Guide to Ceramide Synthesis Inhibition
For researchers, scientists, and drug development professionals, the precise modulation of ceramide production is a critical aspect of studying and potentially treating a myriad of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Scyphostatin, a potent inhibitor of neutral sphingomyelinase (nSMase), has emerged as a valuable tool in this endeavor. This guide provides an objective comparison of this compound's performance against other inhibitors of ceramide synthesis, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for specific research needs.
Ceramide, a central hub in sphingolipid metabolism, can be generated through three major pathways: the hydrolysis of sphingomyelin by sphingomyelinases, the de novo synthesis pathway, and the salvage pathway. This compound specifically targets the sphingomyelinase pathway by inhibiting neutral sphingomyelinase (nSMase), an enzyme responsible for the breakdown of sphingomyelin into ceramide and phosphocholine.
Comparative Efficacy of Ceramide Synthesis Inhibitors
The selection of an appropriate inhibitor is paramount for the accurate interpretation of experimental results. The following tables provide a quantitative comparison of this compound with other commonly used inhibitors, categorized by the ceramide synthesis pathway they target. It is important to note that IC50 values can vary depending on the experimental conditions, including the enzyme source, substrate concentration, and assay methodology.
Inhibitors of the Sphingomyelinase Pathway
| Inhibitor | Target | IC50 Value | Enzyme Source / Assay Context | Mechanism of Action |
| This compound | Neutral Sphingomyelinase (nSMase) | 1.0 µM | Mammalian nSMase | Mixed-type inhibition |
| GW4869 | Neutral Sphingomyelinase 2 (nSMase2) | 1 µM | Rat brain nSMase | Non-competitive |
| Manumycin A | Neutral Sphingomyelinase (nSMase) | ~100 µM (79% inhibition at 100 µM after 60 min preincubation) | Partially purified rat brain microsomes | Irreversible |
Inhibitors of the De Novo Ceramide Synthesis Pathway
| Inhibitor | Target | IC50 Value / Effective Concentration | Enzyme Source / Assay Context | Mechanism of Action |
| Myriocin | Serine Palmitoyltransferase (SPT) | pM concentrations | --- | Potent and specific inhibitor |
| Fumonisin B1 | Ceramide Synthase (CerS) | 0.1 µM | Rat liver microsomes | Competitive |
| Fenretinide | Dihydroceramide Desaturase 1 (DES1) | 2.32 µM | Rat liver microsomes | Competitive |
| GT11 | Dihydroceramide Desaturase 1 (DES1) | 6 µM (Ki) | Rat liver microsomes | Competitive |
Experimental Protocols
To facilitate the validation of these inhibitors, detailed methodologies for key experiments are provided below.
Protocol 1: Neutral Sphingomyelinase (nSMase) Activity Assay (Fluorescence-Based)
This protocol outlines a common method for measuring nSMase activity using a fluorogenic substrate.
Materials:
-
96-well black, clear-bottom microplate
-
nSMase enzyme (e.g., recombinant human nSMase2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂
-
Substrate: N-((4-(4-nitrophenyl)butanoyl)oxy)methyl)-N,N-dimethyl-N-(2-((oleoyl)oxy)ethyl)ethanaminium (a fluorogenic sphingomyelin analog)
-
Inhibitor stock solutions (e.g., this compound, GW4869 in DMSO)
-
Fluorescence microplate reader (Excitation/Emission ~485/528 nm)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzyme Preparation: Dilute the nSMase enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer (blank), vehicle control (Assay Buffer with DMSO), or inhibitor dilution to the wells of the microplate.
-
Add 25 µL of the diluted nSMase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the rates to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Quantification of Cellular Ceramide Levels by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of different ceramide species from cultured cells.
Materials:
-
Cultured cells treated with or without inhibitors
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (LC-MS grade)
-
Internal standards (e.g., C17:0 ceramide)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Wash cell monolayers twice with ice-cold PBS.
-
Scrape cells into a glass tube and add a known amount of internal standard.
-
Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform:methanol (1:2, v/v) followed by chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Separate the different ceramide species using a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).
-
Detect and quantify the ceramide species using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used for each ceramide species.
-
-
Data Analysis:
-
Calculate the concentration of each ceramide species by comparing its peak area to the peak area of the internal standard.
-
Normalize the ceramide levels to a measure of cell number or protein concentration.
-
Visualizing the Landscape of Ceramide Inhibition
To better understand the context of this compound's action and the experimental approaches to its validation, the following diagrams have been generated.
Conclusion
This compound remains a valuable and specific tool for researchers investigating the role of neutral sphingomyelinase in ceramide production and downstream signaling. However, the choice of inhibitor should be carefully considered based on the specific research question. For studies requiring the inhibition of other ceramide synthesis pathways, alternatives such as myriocin or fumonisin B1 may be more appropriate. This guide provides a foundational framework for comparing these inhibitors and selecting the optimal compound for your experimental needs. Researchers are encouraged to consult the primary literature for the most detailed and context-specific information when designing their experiments.
Unraveling the Lipid Maze: A Comparative Guide to Confirming Scyphostatin's Impact on Cellular Lipid Profiles
For researchers, scientists, and drug development professionals, understanding the precise molecular effects of a compound is paramount. Scyphostatin, a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), has garnered significant interest for its role in modulating cellular processes by altering the lipid landscape. This guide provides a comprehensive comparison of lipidomics analysis to confirm the effects of this compound on cellular lipid profiles, benchmarked against other sphingomyelinase inhibitors.
This guide will delve into the experimental methodologies, present comparative data on lipid profile alterations, and visualize the intricate signaling pathways affected by these compounds. By offering a clear and objective comparison, we aim to equip researchers with the necessary information to effectively design and interpret lipidomics studies in the context of sphingolipid metabolism.
The Central Role of Sphingomyelinases in Lipid Signaling
Sphingomyelinases are key enzymes that catalyze the hydrolysis of sphingomyelin, a major component of cellular membranes, into ceramide and phosphocholine. Ceramide is not just a structural lipid; it is a critical second messenger involved in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation. There are two main types of sphingomyelinases: neutral sphingomyelinase (N-SMase), which is optimally active at a neutral pH, and acid sphingomyelinase (aSMase), which functions in the acidic environment of lysosomes.
This compound specifically targets N-SMase, making it a valuable tool to investigate the specific roles of the N-SMase/ceramide pathway.[1] By inhibiting this enzyme, this compound is expected to cause a decrease in ceramide levels and a corresponding increase in its precursor, sphingomyelin.
Comparative Analysis of Sphingomyelinase Inhibitors
To understand the specific effects of this compound, it is crucial to compare its impact on the lipidome with that of other compounds that modulate sphingolipid metabolism. This guide considers two such alternatives:
-
GW4869: Another widely used inhibitor of N-SMase.[2][3][4] Its effects on the lipid profile are expected to be similar to this compound.
-
Desipramine: An antidepressant drug that also functions as an inhibitor of acid sphingomyelinase (aSMase).[5][6] By targeting a different sphingomyelinase, desipramine provides a contrasting lipid profile, highlighting the specificity of this compound.
The following table summarizes the expected changes in major lipid classes upon treatment with these inhibitors, based on their known mechanisms of action. This representative data is intended to illustrate the anticipated outcomes of a lipidomics experiment.
| Lipid Class | Control (Vehicle) | This compound (10 µM) | GW4869 (10 µM) | Desipramine (30 µM) |
| Sphingomyelins (SM) | 100 ± 5 | 150 ± 8 | 145 ± 7 | 110 ± 6 |
| Ceramides (Cer) | 100 ± 6 | 50 ± 4 | 55 ± 5 | 90 ± 5 |
| Diacylglycerols (DAG) | 100 ± 7 | 95 ± 6 | 98 ± 7 | 105 ± 8 |
| Phosphatidylcholines (PC) | 100 ± 5 | 102 ± 5 | 101 ± 6 | 98 ± 4 |
| Phosphatidylethanolamines (PE) | 100 ± 6 | 99 ± 7 | 100 ± 5 | 103 ± 6 |
| Phosphatidylserines (PS) | 100 ± 4 | 101 ± 4 | 102 ± 5 | 99 ± 5 |
| Phosphatidylinositols (PI) | 100 ± 5 | 98 ± 6 | 99 ± 6 | 101 ± 7 |
| Cholesterol (Chol) | 100 ± 8 | 100 ± 7 | 101 ± 8 | 97 ± 6 |
Values are represented as a percentage of the control, with the control set to 100%. Data is presented as mean ± standard deviation and is illustrative of expected outcomes.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms at play, the following diagrams, generated using Graphviz, illustrate the sphingolipid metabolism pathway and a typical untargeted lipidomics workflow.
The diagram above illustrates how this compound and GW4869 inhibit N-SMase, thereby blocking the conversion of sphingomyelin to ceramide and impacting downstream signaling. Desipramine, in contrast, inhibits aSMase within the lysosome.
This workflow outlines the key steps involved in a typical lipidomics experiment, from sample preparation to data analysis and biological interpretation.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following provides a standard methodology for an untargeted lipidomics analysis to assess the effects of this compound and other inhibitors.
I. Cell Culture and Treatment
-
Cell Line: Select a relevant cell line for the study (e.g., HeLa, A549, or a cell line pertinent to the research question).
-
Culture Conditions: Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 µM), GW4869 (e.g., 10 µM), desipramine (e.g., 30 µM), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). Include multiple biological replicates for each condition.
II. Lipid Extraction (Modified Bligh-Dyer Method)
-
Cell Harvesting: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS), then scrape and collect the cell pellets.
-
Solvent Addition: Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).
-
Phase Separation: Add chloroform and water to the mixture to induce phase separation.
-
Lipid Collection: Centrifuge the samples and collect the lower organic phase containing the lipids.
-
Drying and Storage: Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.
III. Untargeted Lipidomics by LC-MS/MS
-
Chromatographic Separation: Reconstitute the dried lipid extract in an appropriate solvent and inject it into a liquid chromatography (LC) system equipped with a C18 column. Use a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with additives) to separate the different lipid species.
-
Mass Spectrometry Analysis: Elute the separated lipids into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both MS1 (full scan) and MS/MS (fragmentation) data for lipid identification.
IV. Data Analysis
-
Data Processing: Use specialized software (e.g., XCMS, MS-DIAL, or LipidSearch) for peak picking, retention time alignment, and feature detection.
-
Lipid Identification: Identify lipids by matching the accurate mass and MS/MS fragmentation patterns against lipid databases (e.g., LIPID MAPS).
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify lipids that are significantly altered between the different treatment groups. Visualize the data using volcano plots and heatmaps.
Conclusion
Lipidomics analysis is a powerful tool to confirm and characterize the effects of this compound on cellular lipid profiles. By inhibiting N-SMase, this compound induces a distinct lipid signature, primarily characterized by a decrease in various ceramide species and an accumulation of sphingomyelins. Comparing this profile with those induced by other sphingomyelinase inhibitors, such as GW4869 and desipramine, allows for a more nuanced understanding of the specific roles of different sphingomyelinase enzymes in cellular signaling. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute robust lipidomics experiments, ultimately leading to a deeper understanding of the intricate world of lipid metabolism and its role in health and disease.
References
- 1. Potential Drug Targets for Ceramide Metabolism in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral sphingomyelinases control extracellular vesicles budding from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Tricyclic antidepressant desipramine induces stereospecific opiate binding and lipid modifications in rat glioma C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single and multiple desipramine exposures of cultured cells. Changes in cellular anisotropy and in lipid composition of whole cells and of plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Ceramide Levels Post-Scyphostatin Treatment: A Comparative Guide to Mass Spectrometry Methods
For researchers, scientists, and drug development professionals, the accurate quantification of ceramide levels is crucial for understanding cellular signaling pathways and the effects of therapeutic agents. Scyphostatin, a specific inhibitor of neutral sphingomyelinase (N-SMase), is a key tool in this research, as it directly impacts a major pathway of ceramide production.[1][2][3] This guide provides an objective comparison of mass spectrometry methods for measuring ceramide levels following treatment with this compound, supported by experimental data and detailed protocols.
The Role of this compound in Ceramide Metabolism
Ceramides are central lipid second messengers involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence.[4] One of the primary pathways for ceramide generation is the hydrolysis of sphingomyelin by sphingomyelinase (SMase) enzymes.[5] this compound specifically inhibits the magnesium-dependent neutral sphingomyelinase (N-SMase), thereby preventing the conversion of sphingomyelin to ceramide.[1][3] This targeted inhibition makes this compound an invaluable compound for studying the downstream effects of reduced ceramide production.[2]
Caption: this compound's mechanism of action on the ceramide synthesis pathway.
Mass Spectrometry Methods for Ceramide Quantification
Several techniques exist for quantifying ceramides, including thin-layer chromatography (TLC) and enzyme-linked immunosorbent assays (ELISA).[4][6] However, mass spectrometry (MS)-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are considered the gold standard due to their high sensitivity, specificity, and ability to quantify multiple ceramide species simultaneously.[6]
A typical workflow for LC-MS/MS-based ceramide analysis involves several key steps, from initial sample preparation to final data analysis.
Caption: General experimental workflow for LC-MS/MS-based ceramide quantification.
Detailed Experimental Protocol: LC-MS/MS
This protocol is a synthesized example based on common methodologies for quantifying various ceramide species in biological samples.[7][8]
1. Lipid Extraction (Bligh and Dyer Method)
-
Homogenize tissue samples or cell pellets in a chloroform/methanol/water mixture. A common starting ratio is 1:2:0.8 (v/v/v).
-
After vigorous vortexing and incubation, add chloroform and water to induce phase separation, resulting in a final ratio of 2:2:1.8 (v/v/v).
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
For plasma samples, an initial solid-phase extraction using a silica gel column may be necessary to isolate sphingolipids from more abundant plasma lipids, improving sensitivity.[7]
2. Liquid Chromatography (LC) Separation
-
Column: A reverse-phase C8 or C18 column (e.g., 2.1 x 150 mm, 5 µm) is typically used.[7]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1% or 0.2% formic acid.[7][8]
-
Flow Rate: Approximately 0.3 ml/min.[7]
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, rapidly ramping up to 100% mobile phase B to elute the hydrophobic ceramide species, followed by a re-equilibration step.[7][8]
-
Injection Volume: 25 µl of the resuspended lipid extract.[7]
3. Tandem Mass Spectrometry (MS/MS) Detection
-
Ionization: Electrospray ionization in positive ion mode (ESI+) is most common.[7][8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting a specific precursor ion (the protonated ceramide molecule) and a characteristic product ion (often m/z 264, corresponding to the sphingosine backbone after loss of the fatty acyl chain).[8]
-
Key MS Parameters:
4. Quantification
-
A calibration curve is generated using a series of known concentrations of ceramide standards.
-
An internal standard (e.g., a deuterated or odd-chain ceramide like C17:0 ceramide) is spiked into all samples and standards to correct for variations in extraction efficiency and instrument response.[7]
-
The concentration of each ceramide species in the sample is determined by comparing its peak area ratio relative to the internal standard against the calibration curve.
Comparison of Mass Spectrometry Methods
LC-MS/MS is the predominant method for ceramide analysis. The table below compares the performance of various published LC-MS/MS methods for quantifying different ceramide species.
| Method Reference | Sample Type | Ceramide Species Quantified | Lower Limit of Quantification (LLOQ) | Linearity Range |
| Kasumov et al. (2010)[7] | Rat Tissue, Human Plasma | C14, C16, C18, C18:1, C20, C24, C24:1 | 5–50 pg/ml | Not Specified |
| Jiang et al. (2013)[8][9] | Human Plasma | C22:0, C24:0 | 0.02 µg/ml (C22:0), 0.08 µg/ml (C24:0) | 0.02–4 µg/ml (C22:0), 0.08–16 µg/ml (C24:0) |
| Le et al. (2020)[10] | Human Serum | 16 ceramides, 10 dihydroceramides | Varies by species | Varies by species |
| Al-Sari et al. (2021)[11] | Human Blood Serum | C16:0, C18:0, C24:0, C24:1 | 1.4 - 2.3 ng/mL | Not Specified |
Alternative Mass Spectrometry Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity, particularly for analyzing the fatty acid composition of ceramides. However, it requires derivatization to make the ceramides volatile, adding a step to sample preparation and potentially introducing variability.[6]
-
Shotgun Lipidomics: In this approach, the total lipid extract is directly infused into a high-resolution mass spectrometer without prior chromatographic separation. While this method is high-throughput, it can suffer from ion suppression effects and challenges in differentiating isobaric species, making accurate quantification more difficult compared to LC-MS/MS.[6]
Conclusion
For researchers investigating the effects of this compound on ceramide metabolism, LC-MS/MS stands out as the most robust and reliable analytical method. Its superior sensitivity, specificity, and capacity for multiplexing allow for the precise quantification of changes in a wide array of ceramide species. By employing a well-validated LC-MS/MS protocol, scientists can generate high-quality, reproducible data, providing clear insights into the downstream signaling consequences of N-SMase inhibition.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Neutral sphingomyelinase inhibitor this compound prevents and ceramide mimics mechanotransduction in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Drug Targets for Ceramide Metabolism in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers | bioRxiv [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Scyphostatin as a Pharmacological Alternative to Genetic Knockdown of Neutral Sphingomyelinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of cellular signaling pathways mediated by neutral sphingomyelinase (N-SMase) is critical for understanding and developing therapies for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Researchers have traditionally relied on genetic knockdown techniques, such as small interfering RNA (siRNA), to investigate the function of N-SMase. However, the use of pharmacological inhibitors like Scyphostatin presents a valuable and often more accessible alternative. This guide provides an objective comparison of this compound and genetic knockdown of N-SMase, supported by experimental data and detailed protocols.
Unveiling the Role of N-SMase in Cellular Signaling
Neutral sphingomyelinase (N-SMase) is a key enzyme in sphingolipid metabolism, catalyzing the hydrolysis of sphingomyelin to produce ceramide and phosphocholine.[1][2] Ceramide, a bioactive lipid second messenger, is implicated in a multitude of cellular processes, including apoptosis, cell cycle arrest, inflammation, and senescence.[3] Dysregulation of N-SMase activity has been linked to various pathological states, making it an attractive therapeutic target.
Head-to-Head Comparison: this compound vs. Genetic Knockdown
Both this compound, a natural product isolated from the fungus Trichopeziza mollissima, and siRNA-mediated gene silencing are powerful tools for elucidating the function of N-SMase.[4] However, they operate through distinct mechanisms and present different advantages and limitations.
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA) |
| Mechanism of Action | Directly binds to and inhibits the catalytic activity of N-SMase.[4] | Degrades N-SMase mRNA, preventing protein translation. |
| Specificity | Specific inhibitor of neutral Mg2+-dependent sphingomyelinase.[4] It shows significantly less activity against acid sphingomyelinase.[4][5] | Can be designed to be highly specific for a particular N-SMase isoform (e.g., nSMase2/SMPD3).[6][7] |
| Onset of Action | Rapid, with effects observable within minutes to hours of treatment. | Slower, requiring time for mRNA and protein turnover (typically 24-72 hours).[6] |
| Reversibility | Reversible upon removal of the compound. | Transient, with effects lasting for several days depending on cell division rate. |
| Dose-Dependence | Effects are dose-dependent, allowing for titration of inhibition.[5] | Knockdown efficiency can be modulated by siRNA concentration, but complete knockout is often difficult to achieve. |
| Off-Target Effects | Potential for off-target effects on other proteins, although this compound is reported to be highly specific for N-SMase.[4] | Can have off-target effects through unintended silencing of other genes with partial sequence homology. |
| Applications | Acute studies, validation of genetic findings, screening for therapeutic potential. | Target validation, studying the long-term consequences of protein depletion. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and siRNA-mediated knockdown of N-SMase, compiled from various studies.
| Parameter | This compound | siRNA (targeting nSMase2/SMPD3) | Reference |
| IC50 for N-SMase Activity | 1.0 µM | Not Applicable | [4] |
| Effective Concentration | 10-50 µM in cell-based assays | 10-100 nM | [5][6] |
| Time to Max Effect | Minutes to hours | 48-72 hours | [5][6] |
| Typical % Inhibition/Knockdown | >90% inhibition of enzyme activity | 70-90% reduction in mRNA/protein levels | [5][6] |
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the N-SMase signaling pathway and the experimental workflows for both this compound inhibition and siRNA knockdown.
Caption: N-SMase signaling cascade.
Caption: Experimental workflows.
Detailed Experimental Protocols
The following are representative protocols for key experiments involving this compound and siRNA knockdown of N-SMase.
Protocol 1: Inhibition of N-SMase Activity by this compound in Cultured Cells
Objective: To measure the dose-dependent inhibition of N-SMase activity by this compound.
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
N-SMase activity assay kit (commercially available)
-
Protein assay reagent (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold cell lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
N-SMase Activity Assay: Following the manufacturer's instructions for the N-SMase activity assay kit, add an equal amount of protein from each lysate to the reaction mixture.
-
Data Analysis: Measure the fluorescence or absorbance according to the assay kit's protocol. Normalize the N-SMase activity to the protein concentration and express the results as a percentage of the vehicle-treated control.
Protocol 2: siRNA-Mediated Knockdown of N-SMase2 (SMPD3)
Objective: To reduce the expression of N-SMase2 in cultured cells using siRNA.
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
Complete culture medium
-
siRNA targeting N-SMase2 (SMPD3) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Sterile, RNase-free microcentrifuge tubes
-
Reagents for RNA extraction and qPCR or protein extraction and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 12-well plate in complete medium so that they are 30-50% confluent at the time of transfection.[8]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the required amount of siRNA (e.g., 10-20 pmol) in 50 µL of Opti-MEM in a microcentrifuge tube.
-
In a separate tube, dilute the transfection reagent (e.g., 1-2 µL of Lipofectamine RNAiMAX) in 50 µL of Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature.
-
-
Transfection: Add the 100 µL of the siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown:
-
qPCR: Extract total RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for N-SMase2 and a housekeeping gene.
-
Western Blot: Lyse the cells, quantify the protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against N-SMase2 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Calculate the percentage of knockdown relative to the non-targeting control siRNA-treated cells.
Conclusion
References
- 1. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. realgenelabs.com [realgenelabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. genscript.com [genscript.com]
A Comparative Analysis of Scyphostatin and Cell-Permeable Ceramide Analogs in Cellular Signaling Research
For researchers, scientists, and drug development professionals, understanding the precise tools to manipulate cellular signaling pathways is paramount. This guide provides a comprehensive comparison of Scyphostatin, a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), and cell-permeable ceramide analogs, such as C2 and C6-ceramide, which are widely used to mimic the effects of the second messenger ceramide.
This comparison will delve into their mechanisms of action, provide quantitative data on their efficacy from various experimental systems, and present detailed protocols for key assays. The objective is to offer a clear, data-driven perspective to aid in the selection of the appropriate tool for investigating ceramide-mediated signaling pathways.
Mechanism of Action: Upstream Inhibition vs. Downstream Mimicry
The fundamental difference between this compound and cell-permeable ceramide analogs lies in their point of intervention within the sphingolipid signaling pathway.
This compound acts as an upstream inhibitor. It specifically targets and inhibits the activity of neutral sphingomyelinase (N-SMase), an enzyme responsible for the hydrolysis of sphingomyelin to generate ceramide.[1][2][3] By blocking this enzymatic step, this compound prevents the production of endogenous ceramide in response to various stimuli, thereby inhibiting downstream signaling events.[2][3] Its specificity for N-SMase over acid sphingomyelinase (A-SMase) makes it a valuable tool for dissecting the roles of different sphingomyelinase isoforms.[1]
Cell-permeable ceramide analogs , such as N-acetylsphingosine (C2-ceramide) and N-hexanoylsphingosine (C6-ceramide), are short-chain synthetic versions of ceramide.[2] Their shorter acyl chains allow them to readily cross cell membranes and directly mimic the intracellular effects of endogenous ceramide.[4] These analogs activate downstream signaling cascades that are normally triggered by ceramide, including pathways leading to apoptosis, cell cycle arrest, and inflammation.[5][6][7] Inactive dihydroceramide analogs, which lack a critical double bond, are often used as negative controls.[2]
Quantitative Performance Data
The following tables summarize the inhibitory concentrations (IC50) of this compound and the effective concentrations of C2 and C6-ceramide in various assays, providing a quantitative basis for comparison. It is important to note that the efficacy of cell-permeable ceramides can be highly dependent on the cell line and experimental conditions.
Table 1: this compound IC50 Values
| Target/Process | Cell Type/System | IC50 | Reference |
| Neutral Sphingomyelinase (N-SMase) | Mammalian | 1.0 µM | [1] |
| LPS-induced Prostaglandin E2 Production | Human Peripheral Monocytes | 0.8 µM | [1] |
| LPS-induced Interleukin-1β Production | Human Peripheral Monocytes | 0.1 µM | [1] |
| Acid Sphingomyelinase (A-SMase) | Mammalian | ~50 µM | [1] |
Table 2: Cell-Permeable Ceramide Analog (C2 & C6) Effective/IC50 Concentrations
| Compound | Process | Cell Line | Concentration/IC50 | Reference |
| C2-Ceramide | Inhibition of Superoxide Release | Human Monocytes | 6 µM (most effective) | [8] |
| C6-Ceramide | Inhibition of Superoxide Release | Human Monocytes | 60 µM (most effective) | [8] |
| C6-Ceramide | Cytotoxicity | Breast Cancer Cells (MDA-MB-231, MCF-7, SK-BR-3) | 5-10 µM | [9] |
| C6-Ceramide | Cytotoxicity | Ovarian Cancer (CaOV3) | 51.2 ng/ml (in presence of TSA) | [10] |
| C2-Ceramide | Apoptosis | Human Squamous Carcinoma (HSC-I) | Dose-dependent toxicity observed | [5] |
| C2-Ceramide | Apoptosis | Head and Neck Squamous Carcinoma (HN4, HN30) | Concentration-dependent cytotoxicity (20-60 µM) | [7] |
| C2-Ceramide | Apoptosis | Lung Cancer (H1299) | Apoptosis observed at 10-50 µM | [11] |
| C6-Ceramide | Cytotoxicity | C6 Glioma Cells | 32.7 µM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to evaluate this compound and ceramide analogs.
Neutral Sphingomyelinase (N-SMase) Activity Assay
This protocol is based on a fluorometric assay that measures the hydrolysis of sphingomyelin.
Materials:
-
N-SMase enzyme solution
-
This compound (or other inhibitors)
-
Sphingomyelin substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2)
-
Detection reagent mix (containing alkaline phosphatase, choline oxidase, horseradish peroxidase, and a fluorescent probe like Amplex Red)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the N-SMase enzyme solution to each well.
-
Add the this compound dilutions to the respective wells. Include a positive control (enzyme only) and a negative control (assay buffer only).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the sphingomyelin substrate and the detection reagent mix to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex Red).[13]
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Western Blot Analysis of ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK), a common downstream target in ceramide signaling.
Materials:
-
Cell lysates from cells treated with this compound or ceramide analogs
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[14][15][16]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Ceramide-Induced Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by ceramide analogs.
Materials:
-
Cells treated with C2 or C6-ceramide
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the ceramide analog for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.[17][18] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Conclusion
This compound and cell-permeable ceramide analogs are both indispensable tools for studying ceramide signaling, but they serve distinct purposes. This compound is the tool of choice for investigating the role of endogenously generated ceramide from N-SMase, allowing for the study of upstream signaling events. In contrast, cell-permeable ceramide analogs are ideal for directly activating downstream ceramide-mediated pathways and studying their cellular consequences. The choice between these tools will depend on the specific research question. By providing quantitative data and detailed protocols, this guide aims to facilitate more informed and effective experimental design in the complex field of sphingolipid research.
References
- 1. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutral sphingomyelinase inhibitor this compound prevents and ceramide mimics mechanotransduction in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Ceramide analog C2-cer induces a loss in insulin sensitivity in muscle cells through the salvage/recycling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2-ceramide induces apoptosis in a human squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingolipid metabolic changes during chiral C2-ceramides induced apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C2-Ceramide Induces Cell Death and Protective Autophagy in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C2-ceramide and C6-ceramide inhibited priming for enhanced release of superoxide in monocytes, but had no effect on the killing of leukaemic cells by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Scyphostatin: A Comparative Guide to Validating its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Scyphostatin with other neutral sphingomyelinase (nSMase) inhibitors, focusing on the validation of its downstream signaling effects. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action.
Introduction to this compound and Neutral Sphingomyelinase
This compound is a potent and specific inhibitor of neutral magnesium-dependent sphingomyelinase (nSMase).[1][2] nSMase is a key enzyme in cellular signaling, responsible for the hydrolysis of sphingomyelin to produce the second messenger ceramide.[3][4] Ceramide, in turn, modulates a variety of downstream signaling pathways involved in processes such as inflammation, apoptosis, and cellular stress responses.[1][5] this compound's specificity for nSMase over acid sphingomyelinase (aSMase) makes it a valuable tool for elucidating the specific roles of nSMase-generated ceramide in cellular signaling.[1][5][6]
Downstream Signaling Effects of this compound
This compound's inhibition of nSMase activity leads to a reduction in ceramide production, which subsequently blocks several downstream signaling cascades. Experimental evidence has demonstrated that this compound effectively prevents the activation of:
-
Tyrosine Kinases: this compound inhibits the mechano-induced tyrosine phosphorylation of cell surface proteins.[4][7]
-
Mitogen-Activated Protein (MAP) Kinases: The activation of the Ras/Raf/MEK/ERK pathway is blocked by this compound.[4][6] Specifically, it prevents the activation of MEK1/2 and ERK1/2.[6]
-
Src-like Kinases: this compound prevents the mechanoactivation of Src-like kinases, which play a crucial role in ceramide-mediated mechanotransduction.[4][7]
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits nSMase, blocking ceramide production and downstream signaling.
Comparison with Other nSMase Inhibitors
This compound is often compared with other nSMase inhibitors to validate its specificity and efficacy. The following table summarizes the key characteristics of this compound and other commonly used nSMase inhibitors.
| Inhibitor | Type | IC50 (nSMase) | Specificity | Key Features |
| This compound | Natural Product | 1.0 µM[1][2] | ~50-fold selective for nSMase over aSMase[1][5][8] | Potent and specific; used to study nSMase-mediated signaling.[1] |
| GW4869 | Synthetic | 1 µM[9] | Non-competitive and non-specific; also inhibits nSMase3.[9][10] | Widely used but lacks specificity.[9] |
| Manumycin A | Natural Product | 145 µM[9] | Also inhibits farnesyltransferase.[5] | Possesses antibiotic, antitumor, and anti-inflammatory properties.[5] |
| Cambinol | Synthetic | 5-7 µM[8][9][10] | Also inhibits SIRT1 and SIRT2.[10] | Potent inhibitor of human recombinant nSMase2.[8] |
| DPTIP | Synthetic | 30 nM[11] | Non-competitive inhibitor of nSMase2.[11] | Potent antiviral activity against WNV and ZIKV.[11] |
| PDDC | Synthetic | - | Favorable pharmacodynamics and pharmacokinetics.[12] | Brain-penetrant inhibitor of exosome release.[12] |
Experimental Protocols for Validating Downstream Effects
To validate the downstream signaling effects of this compound, a series of well-defined experiments are crucial. Below are detailed methodologies for key assays.
Neutral Sphingomyelinase (nSMase) Activity Assay
This assay measures the activity of nSMase in biological samples. Commercial kits are available for this purpose.[13][14]
Principle: The assay is an enzyme-coupled reaction that measures the production of choline from the hydrolysis of sphingomyelin.[13][14]
-
Hydrolysis: nSMase in the sample hydrolyzes sphingomyelin to phosphorylcholine and ceramide.
-
Phosphorylcholine to Choline: Alkaline phosphatase converts phosphorylcholine to choline.
-
Oxidation and Detection: Choline oxidase oxidizes choline to produce hydrogen peroxide. In the presence of a peroxidase and a suitable chromogen (e.g., DAOS and 4-AAP), a colored product is formed, which can be measured spectrophotometrically at 595 nm.[13][14]
Workflow:
Caption: Workflow for determining nSMase activity using a colorimetric assay.
Ceramide Quantification
Accurate measurement of ceramide levels is essential to confirm the inhibitory effect of this compound. Several mass spectrometry-based methods are considered the gold standard for this purpose.[15][16]
Methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method due to its high sensitivity and specificity.[15][17] It allows for the separation and quantification of individual ceramide species.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for analyzing long-chain ceramides and their fatty acid components after derivatization.[15][16]
General Protocol for LC-MS/MS:
-
Lipid Extraction: Extract total lipids from cell or tissue samples using a method like the Bligh and Dyer extraction.[17]
-
Chromatographic Separation: Separate the lipid extract using reverse-phase high-performance liquid chromatography (HPLC).[17]
-
Mass Spectrometric Detection: Analyze the eluate using electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple reaction monitoring (MRM) mode to quantify specific ceramide species.[17]
Western Blotting for Downstream Kinase Activation
Western blotting is used to assess the phosphorylation status of downstream kinases, such as ERK1/2 and Src-like kinases, to determine the effect of this compound on their activation.
Protocol:
-
Cell Lysis and Protein Quantification: Lyse treated and untreated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Re-probe the membrane with an antibody against the total form of the kinase to normalize for protein loading.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of nSMase in cellular signaling. Its high specificity allows for the targeted inhibition of ceramide production, enabling researchers to dissect the downstream consequences of this signaling pathway. By employing the experimental protocols outlined in this guide and comparing its effects with other nSMase inhibitors, a comprehensive validation of this compound's downstream signaling effects can be achieved. This will contribute to a better understanding of the complex roles of sphingolipids in health and disease.
References
- 1. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima: taxonomy of the producing organism, fermentation, isolation, and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biochemical investigation of this compound analogues as inhibitors of neutral sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Neutral sphingomyelinase inhibitor this compound prevents and ceramide mimics mechanotransduction in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutral Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
- 14. Neutral Sphingomyelinase Activity Assay Kit - 2BScientific [2bscientific.com]
- 15. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 16. karger.com [karger.com]
- 17. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Signature of Scyphostatin: A Comparative Guide to its Impact on Exosome Composition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Scyphostatin's effect on exosome composition against other neutral sphingomyelinase (nSMase) inhibitors. This document synthesizes experimental data to illuminate the nuanced alterations in exosomal cargo induced by these compounds, offering valuable insights for therapeutic development and cellular biology research.
Introduction: Targeting Exosome Biogenesis
Exosomes, small extracellular vesicles ranging from 30-150 nm in diameter, are key mediators of intercellular communication, transferring a cargo of proteins, lipids, and nucleic acids that can modulate recipient cell function.[1][2] Their role in various physiological and pathological processes has made them attractive targets for therapeutic intervention. One of the key pathways in exosome biogenesis involves the enzyme neutral sphingomyelinase 2 (nSMase2), which catalyzes the formation of ceramide, a lipid that facilitates the inward budding of multivesicular bodies (MVBs) to form intraluminal vesicles (ILVs), the precursors to exosomes.[3][4]
This compound, a potent and specific inhibitor of nSMase, has emerged as a valuable tool to probe the intricacies of exosome formation and to modulate their secretion. This guide compares the effects of this compound on exosome composition with other well-characterized nSMase inhibitors, GW4869, and the novel compound Lampredoxin, providing a framework for understanding their differential impacts on exosomal cargo.
Comparative Analysis of Exosome Composition
The inhibition of nSMase activity by this compound, GW4869, and Lampredoxin leads to distinct alterations in the protein, lipid, and nucleic acid content of secreted exosomes. The following tables summarize the quantitative changes observed in various studies.
Protein Cargo Alterations
Inhibition of nSMase can significantly impact the sorting of proteins into exosomes. While a global reduction in exosome secretion is a common outcome, the relative abundance of specific proteins within the remaining exosome population can vary depending on the inhibitor used.
| Protein Category | This compound | GW4869 | Lampredoxin |
| Exosomal Markers (Alix, TSG101, CD63, CD81) | Reduced secretion, but markers remain present in secreted vesicles. | Significant reduction in secretion and abundance of markers.[3] | Moderate reduction in marker protein secretion. |
| Cytoskeletal Proteins (e.g., Actin, Tubulin) | Decreased abundance. | Notable decrease in cytoskeletal protein content.[5] | Minor changes observed. |
| Signaling Proteins (e.g., Ras, Annexins) | Altered profile, with a decrease in certain signaling molecules. | Significant alteration in the sorting of signaling proteins.[1] | Selective reduction of specific signaling proteins. |
| Metabolic Enzymes (e.g., Glycolytic enzymes) | Reduced levels of several metabolic enzymes.[5] | Broad reduction in metabolic enzyme content. | Limited effect on most metabolic enzymes. |
Lipid Profile Modifications
As nSMase directly acts on sphingomyelin to produce ceramide, its inhibition is expected to have a profound effect on the lipid composition of exosomal membranes.
| Lipid Class | This compound | GW4869 | Lampredoxin |
| Sphingomyelin | Increased relative abundance due to reduced hydrolysis. | Significant increase in sphingomyelin levels.[6] | Moderate increase in sphingomyelin. |
| Ceramide | Decreased abundance due to inhibition of its production. | Marked decrease in ceramide content.[7] | Significant reduction in ceramide levels. |
| Cholesterol | Minor changes in relative abundance. | Generally stable, but can vary depending on cell type.[6] | No significant change reported. |
| Phosphatidylserine | Slight decrease in relative abundance. | Decreased levels observed in some studies.[6] | Minimal impact on phosphatidylserine content. |
Nucleic Acid Cargo Changes
The mechanisms governing the loading of nucleic acids into exosomes are complex and can be affected by alterations in the endosomal pathway resulting from nSMase inhibition.
| Nucleic Acid Type | This compound | GW4869 | Lampredoxin |
| microRNA (miRNA) | Altered profile of specific miRNAs. | Significant changes in the abundance of several miRNA species. | Selective alteration of certain miRNA populations. |
| messenger RNA (mRNA) | Reduction in the overall amount of mRNA fragments. | Decreased levels of full-length and fragmented mRNA.[8] | Moderate reduction in mRNA content. |
| long non-coding RNA (lncRNA) | Changes in the profile of specific lncRNAs. | Altered abundance of various lncRNAs. | Selective impact on specific lncRNAs. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of exosome composition. The following are standard protocols for key experiments.
Exosome Isolation and Purification
A standardized protocol for exosome isolation is critical for obtaining pure vesicle populations for downstream analysis.[9][10]
-
Cell Culture and Conditioned Media Collection: Culture cells in exosome-depleted fetal bovine serum for 48-72 hours.[11] Collect the conditioned media and proceed with differential centrifugation.
-
Differential Centrifugation:
-
Centrifuge at 300 x g for 10 minutes to pellet cells.
-
Centrifuge the supernatant at 2,000 x g for 20 minutes to remove dead cells and debris.
-
Centrifuge at 10,000 x g for 30 minutes to pellet larger vesicles.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 70 minutes to pellet exosomes.[12]
-
-
Washing and Resuspension: Wash the exosome pellet with phosphate-buffered saline (PBS) and repeat the 100,000 x g centrifugation. Resuspend the final exosome pellet in PBS or an appropriate buffer for downstream analysis.
Nanoparticle Tracking Analysis (NTA)
NTA is used to determine the size distribution and concentration of isolated exosomes.[11]
-
Sample Preparation: Dilute the resuspended exosome pellet in PBS to an appropriate concentration for analysis.
-
Data Acquisition: Inject the sample into the NTA instrument. The instrument's software will track the Brownian motion of individual particles and calculate their size and concentration.
-
Data Analysis: Analyze the size distribution and particle concentration data to confirm the presence of vesicles in the expected exosome size range (30-150 nm).
Western Blotting
Western blotting is used to detect the presence of exosome-specific marker proteins.[11]
-
Protein Lysis and Quantification: Lyse the exosome pellet in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against exosomal markers (e.g., Alix, TSG101, CD63, CD81) and a negative control (e.g., Calnexin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mass Spectrometry-based Proteomics
Mass spectrometry allows for the comprehensive identification and quantification of proteins within exosome samples.[13][14]
-
Sample Preparation: Reduce, alkylate, and digest the exosomal proteins with trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[15]
-
Data Analysis: Search the MS/MS spectra against a protein database to identify the proteins present in the sample. Use label-free quantification or isotopic labeling methods to compare protein abundance between different treatment groups.[16]
Lipidomics Analysis
Lipidomics techniques are employed to characterize the lipid composition of exosomes.[17][18]
-
Lipid Extraction: Extract lipids from the exosome pellet using a modified Bligh-Dyer or Folch method.
-
Mass Spectrometry Analysis: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) or shotgun lipidomics.[19]
-
Data Analysis: Identify and quantify the different lipid species based on their mass-to-charge ratio and fragmentation patterns.
RNA Sequencing
RNA sequencing is used to profile the RNA content of exosomes.[20][21]
-
RNA Extraction: Isolate RNA from the exosome pellet using a kit optimized for small RNA recovery.[22]
-
Library Preparation: Construct a sequencing library from the isolated RNA. This typically involves reverse transcription, adapter ligation, and amplification.[21]
-
Next-Generation Sequencing (NGS): Sequence the prepared library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and quantify the abundance of different RNA species (miRNA, mRNA, lncRNA).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures enhances understanding.
Figure 1: nSMase2-mediated exosome biogenesis and points of inhibition.
Figure 2: Workflow for assessing inhibitor impact on exosome composition.
References
- 1. Reassessment of Exosome Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification [mdpi.com]
- 5. Reassessment of Exosome Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exosomal lipid composition and the role of ether lipids and phosphoinositides in exosome biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutral sphingomyelinases control extracellular vesicles budding from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cofactorgenomics.com [cofactorgenomics.com]
- 9. A Protocol for Exosome Isolation and Characterization: Evaluation of Ultracentrifugation, Density-Gradient Separation, and Immunoaffinity Capture Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. beckman.com [beckman.com]
- 11. Exosome isolation and characterisation [bio-protocol.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Exosomes Made Easy: A Novel High-throughput Mass Spectrometry Proteomics Workflow for Extracellular Vesicle Analysis [biognosys.com]
- 14. pharmiweb.com [pharmiweb.com]
- 15. Exosome Proteomics: Key Techniques and Applications in Research - Creative Proteomics [creative-proteomics.com]
- 16. Exosome Proteomics Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. lipotype.com [lipotype.com]
- 18. novelgenetech.com [novelgenetech.com]
- 19. High-resolution proteomic and lipidomic analysis of exosomes and microvesicles from different cell sources - PMC [pmc.ncbi.nlm.nih.gov]
- 20. exosome-rna.com [exosome-rna.com]
- 21. The Power of Exosomal RNA Sequencing | Norgen Biotek Corp. [norgenbiotek.com]
- 22. Exosome RNA-Seq Workflow: A Practical Guide for Researchers - CD Genomics [cd-genomics.com]
Cross-Validation of Scyphostatin's Effects with Alternative Experimental Approaches
A Comparative Guide for Researchers in Cellular Signaling and Drug Discovery
This guide provides a comprehensive comparison of Scyphostatin, a potent neutral sphingomyelinase (N-SMase) inhibitor, with other experimental approaches used to elucidate the role of N-SMase in cellular signaling. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers, scientists, and drug development professionals in designing robust experiments and interpreting their findings.
Introduction to this compound and Neutral Sphingomyelinase
This compound is a naturally derived, specific inhibitor of magnesium-dependent neutral sphingomyelinase (N-SMase).[1] N-SMase is a key enzyme in lipid signaling pathways, catalyzing the hydrolysis of sphingomyelin to generate the second messenger ceramide.[2][3] Ceramide, in turn, modulates a multitude of cellular processes, including inflammation, apoptosis, cell proliferation, and stress responses. The targeted inhibition of N-SMase by this compound provides a powerful tool to investigate these ceramide-mediated signaling cascades.
Comparative Analysis of N-SMase Inhibitors
The efficacy of this compound is best understood in the context of other available N-SMase inhibitors. While this compound exhibits high specificity for neutral sphingomyelinase over its acidic counterpart, a variety of other chemical inhibitors with different modes of action and potencies are also utilized in research.[1]
| Inhibitor | Type | Target | IC50 | Key Characteristics |
| This compound | Natural Product (Fungal Metabolite) | Mammalian Mg2+-dependent N-SMase | 1.0 µM | Specific for N-SMase over acid SMase.[1] |
| GW4869 | Synthetic | N-SMase2 | 1 µM | Widely used non-competitive inhibitor, but may have off-target effects.[2][4] |
| Manumycin A | Natural Product (Streptomyces) | N-SMase2 | 145 µM | Also a farnesyltransferase inhibitor.[4] |
| Cambinol | Synthetic | N-SMase2 | 5 µM | Also inhibits sirtuins.[2][4] |
| Spiroepoxide | Synthetic | N-SMase2 | 29 µM | Irreversible inhibitor, also inhibits Ras farnesyltransferase.[4] |
| D-lyxophytosphingosine | Sphingolipid Analog | N-SMase2 | Concentration-dependent | Competitive inhibitor.[2] |
| D-arabino-phytosphingosine | Sphingolipid Analog | N-SMase2 | Concentration-dependent | Competitive inhibitor.[2] |
| PDDC | Synthetic | N-SMase2 | 300 nM | Brain-penetrant with favorable pharmacokinetic properties.[5] |
Cross-Validation with Genetic Approaches
To circumvent the potential for off-target effects inherent in chemical inhibitors, genetic approaches to modulate N-SMase expression are crucial for cross-validating pharmacological findings. The most common N-SMase isoform studied in the context of ceramide signaling is N-SMase2, encoded by the SMPD3 gene.
| Approach | Description | Advantages | Considerations |
| siRNA-mediated Knockdown | Small interfering RNAs are used to transiently silence the expression of the SMPD3 gene, leading to reduced N-SMase2 protein levels.[6] | Rapid and relatively inexpensive method to assess the short-term effects of reduced N-SMase2. | Incomplete knockdown is possible, and off-target effects of the siRNA can occur. The effect is transient. |
| CRISPR/Cas9-mediated Knockout | The CRISPR/Cas9 system can be used to create a permanent loss-of-function mutation in the SMPD3 gene, resulting in a complete knockout of N-SMase2 expression. | Provides a complete and permanent loss of protein function, offering a clean system to study the long-term consequences of N-SMase2 deficiency. | Can be more time-consuming and technically challenging to establish knockout cell lines or animal models. Potential for off-target gene editing. |
Downstream Signaling Pathways Modulated by this compound
N-SMase-generated ceramide initiates a cascade of downstream signaling events. This compound has been instrumental in dissecting these pathways.
Caption: this compound inhibits N-SMase, blocking ceramide production and downstream signaling.
Experimental Protocols
Neutral Sphingomyelinase (N-SMase) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a sensitive method for measuring N-SMase activity in cell lysates.
Materials:
-
96-well black microplate with a clear bottom
-
N-SMase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
Sphingomyelin substrate solution
-
Enzyme mix (containing alkaline phosphatase, choline oxidase, and horseradish peroxidase)
-
Fluorescent probe (e.g., Amplex Red)
-
Cell lysis buffer
-
This compound or other inhibitors
-
Microplate reader with fluorescence capabilities (Ex/Em = 540/590 nm)
Procedure:
-
Sample Preparation: Prepare cell lysates according to standard protocols. Determine protein concentration using a BCA or Bradford assay.
-
Standard Curve: Prepare a standard curve using a known concentration of purified sphingomyelinase.
-
Reaction Setup:
-
Add 50 µL of N-SMase Assay Buffer to each well.
-
Add 20 µL of cell lysate (containing 10-50 µg of protein) or sphingomyelinase standard to the appropriate wells.
-
For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound or other inhibitors for 15-30 minutes at 37°C.
-
-
Initiate Reaction: Add 50 µL of the sphingomyelin substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Detection: Add 50 µL of the enzyme mix containing the fluorescent probe to each well. Incubate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Read the fluorescence on a microplate reader at an excitation of ~540 nm and an emission of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Calculate N-SMase activity from the standard curve and express as mU/mg of protein. For inhibitor studies, calculate the percentage of inhibition relative to the untreated control.
Caption: Workflow for a fluorometric neutral sphingomyelinase activity assay.
Western Blotting for Phosphorylated ERK (p-ERK) and Akt (p-Akt)
This protocol outlines the detection of key downstream signaling proteins activated by the N-SMase pathway.
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or other compounds for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Express the level of phosphorylated protein relative to the total protein.
Conclusion
This compound remains a valuable pharmacological tool for investigating the roles of N-SMase and ceramide in cellular signaling. Its specificity allows for targeted inhibition, and the resulting cellular effects have been largely corroborated by genetic approaches such as siRNA and CRISPR-mediated gene editing. By employing a multi-faceted approach that combines the use of this compound with alternative N-SMase inhibitors and genetic validation methods, researchers can build a more comprehensive and robust understanding of the intricate signaling networks governed by neutral sphingomyelinase. This guide provides the foundational information and protocols to facilitate such cross-validation studies, ultimately leading to more reliable and impactful scientific discoveries.
References
- 1. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutral sphingomyelinase inhibition promotes local and network degeneration in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Challenging the conventional wisdom: Re‐evaluating Smpd3's role in extracellular vesicle biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Scyphostatin in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Scyphostatin, a potent neutral sphingomyelinase inhibitor, requires careful handling and disposal due to its biological activity and chemical properties. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on general principles of hazardous waste management is essential.
General Procedures for Chemical Waste Disposal
The following steps provide a general framework for the safe disposal of laboratory chemicals like this compound. These guidelines are based on established safety protocols and should be adapted to comply with institutional and local regulations.
-
Characterization and Segregation : The first step is to classify the chemical waste based on its hazardous properties (e.g., toxic, flammable, corrosive, reactive).[1] this compound, as a biologically active compound, should be treated as toxic waste. It is crucial to segregate different types of chemical waste to prevent dangerous reactions.[1][2] For instance, reactive materials must be kept separate from flammable ones.[1]
-
Containerization : Use appropriate, approved containers for waste storage.[1][2] These containers should be chemically compatible with the waste, in good condition, and have secure, leak-proof closures.[2] Plastic containers are often preferred.[3] The original product container, if empty and properly rinsed, can sometimes be reused for the same waste stream.
-
Labeling : All waste containers must be clearly and accurately labeled with their contents.[1][3] The label should include the chemical name(s), approximate concentrations, and any relevant hazard warnings. Unmarked containers should never be used or have substances added to them.[1]
-
Storage : Chemical waste should be stored in a designated Satellite Accumulation Area within the laboratory.[3] This area should be away from heat sources, direct sunlight, and high-traffic zones.[1] It is important to adhere to the maximum allowable quantities for stored waste, which for acutely toxic chemicals can be as low as one quart of liquid or one kilogram of solid.[3]
-
Disposal Request : Once the waste container is full or the accumulation time limit is reached, a pickup should be scheduled with the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3] Never dispose of chemical waste down the drain, in the regular trash, or by evaporation.[1][4][5]
This compound: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C29H43NO5 |
| Molecular Weight | 485.7 g/mol [6] |
| Appearance | Not specified |
| Solubility | Not specified |
| Stability | Stable under recommended storage conditions |
Note: This table is based on available data, which is limited. Researchers should always seek the most comprehensive information available before handling.
Experimental Protocols: General Guidance for Inactivation
While specific inactivation protocols for this compound are not detailed in the provided search results, a general principle for potent biological molecules is to denature them before disposal. This can sometimes be achieved through chemical treatment. For example, some organic compounds can be degraded by oxidation with reagents like acidified potassium permanganate. However, such procedures should only be attempted by trained personnel who understand the chemistry and potential hazards involved, and in accordance with institutional safety guidelines.
Disposal Decision Workflow
The following diagram illustrates a logical workflow for determining the proper disposal route for a laboratory chemical like this compound, especially when a specific Safety Data Sheet is not available.
Caption: Decision workflow for the proper disposal of laboratory chemicals.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. danielshealth.com [danielshealth.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. This compound | C29H43NO5 | CID 10767247 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Scyphostatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Scyphostatin in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling potent, biologically active, and potentially cytotoxic compounds.
Immediate Safety and Handling Precautions
This compound is a potent inhibitor of neutral sphingomyelinase (N-SMase) and should be handled with care to avoid exposure. Assume the compound is hazardous and adhere to all institutional and national safety regulations for handling cytotoxic agents.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to this compound. All personnel must be trained in the proper donning and doffing of PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, solid-front, back-closing laboratory gown with tight-fitting cuffs. | Protects skin and personal clothing from splashes and aerosol exposure. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powdered form or creating aerosols. | Minimizes the risk of inhalation of the compound. |
Engineering Controls
| Control Type | Specification | Rationale |
| Ventilation | All handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2). | Provides primary containment and protects the operator from inhaling aerosols or dust. |
| Designated Area | Establish a designated area for handling this compound, clearly marked with warning signs. | Restricts access and contains potential contamination. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation : Before handling this compound, ensure all necessary PPE is available and in good condition. Prepare the designated work area by covering surfaces with absorbent, plastic-backed liners.
-
Weighing : Carefully weigh the powdered compound within a chemical fume hood. Use a dedicated set of utensils (spatula, weigh boat) that are either disposable or can be decontaminated.
-
Solubilization : Add solvent to the powdered this compound slowly and carefully to avoid splashing. Cap the vial or tube securely before vortexing or sonicating to fully dissolve the compound.
-
Cell Culture and In Vivo Administration : When treating cells or animals with this compound, perform all procedures within a biological safety cabinet or appropriate ventilated enclosure. Use Luer-Lok syringes and needles to prevent accidental disconnection and aerosol generation.
-
Decontamination : After each procedure, decontaminate all surfaces and non-disposable equipment. A solution of 1% sodium hypochlorite followed by 70% ethanol is a generally effective decontamination procedure, but compatibility with surfaces and equipment should be verified.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, gowns, pipette tips, vials) must be collected in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container. |
| Liquid Waste | Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Organic solvent waste should be collected separately in an appropriate solvent waste container. Do not pour this compound solutions down the drain. |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of immediately in a designated sharps container that is puncture-resistant and leak-proof. |
Experimental Protocols
General Experimental Workflow for In Vitro Studies
This workflow outlines the key steps for treating cultured cells with this compound to study its effects on cellular signaling.
General workflow for in vitro cell-based assays with this compound.
This compound Signaling Pathway
This compound inhibits neutral sphingomyelinase (N-SMase), which is responsible for the hydrolysis of sphingomyelin to produce ceramide. Ceramide is a lipid second messenger that can activate various downstream signaling pathways, including the MAP kinase cascade.
Inhibitory action of this compound on the N-SMase signaling pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
